molecular formula C45H57N9O10S2 B1460154 CCK (27-33)

CCK (27-33)

Número de catálogo: B1460154
Peso molecular: 948.1 g/mol
Clave InChI: CRSGPVVFNHQALK-GIZYWFQPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCK (27-33) is a C-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety. Non-sulfated CCK (27-33) inhibits binding of [3H]naloxone in rat cerebellum membranes (IC50 = 4 µM) and inhibits electrically-stimulated contraction of isolated guinea pig ileum (IC50 = 17 µM), an effect that can be reversed by naloxone. Unlike sulfated CCK (27-33), the non-sulfated form does not reduce exploratory behavior in mice when administered at doses up to 1 µmol/kg.>

Propiedades

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Cholecystokinin (27-33) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK), a peptide hormone and neurotransmitter, is one of the most abundant neuropeptides in the central nervous system (CNS). Its various molecular forms are derived from the precursor preprocholecystokinin. The C-terminal heptapeptide fragment, CCK(27-33), which is contained within the predominantly studied octapeptide CCK-8, is crucial for its biological activity. In the CNS, CCK exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor is the predominant subtype in the brain, whereas the CCK-A receptor is found in discrete brain regions in addition to its widespread peripheral distribution. This technical guide provides an in-depth overview of the biological functions of CCK(27-33) and related C-terminal fragments in the CNS, focusing on their roles in anxiety and panic disorders, learning and memory, satiety, and the modulation of dopaminergic systems. Detailed signaling pathways, quantitative data on receptor binding and distribution, and key experimental methodologies are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Cholecystokinin in the CNS

Originally identified for its role in gallbladder contraction and pancreatic secretion in the gastrointestinal tract, cholecystokinin was later discovered to be extensively distributed throughout the central nervous system.[1] The sulfated octapeptide, CCK-8, is the most abundant form of CCK in the brain.[2] Critically, the full biological activity of CCK is conferred by its C-terminal seven amino acids, corresponding to the CCK(27-33) fragment.[3] CCK is co-localized with several classical neurotransmitters, most notably dopamine in the mesolimbic pathway, suggesting a significant modulatory role in various brain functions.[4] Its involvement in neuropsychiatric conditions such as anxiety, panic disorder, and schizophrenia has made the CCK system a subject of intense investigation and a potential target for therapeutic intervention.[1]

CCK Receptors in the Central Nervous System

The actions of CCK in the CNS are mediated by two distinct receptor subtypes, CCK-A and CCK-B, which differ in their affinity for various CCK fragments and their anatomical distribution.

  • CCK-A (CCK1) Receptors: These receptors exhibit a high affinity for sulfated CCK peptides, such as CCK-8, and a significantly lower affinity for non-sulfated fragments like CCK-4.[2][5] In the CNS, CCK-A receptors are less abundant than CCK-B receptors and are localized to specific areas, including the nucleus of the solitary tract, the area postrema, and the hypothalamus, where they are primarily involved in the regulation of satiety.[6] They also play a role in modulating dopamine-induced behaviors.[6]

  • CCK-B (CCK2) Receptors: This is the predominant CCK receptor subtype in the brain.[6] CCK-B receptors display a high affinity for both sulfated and non-sulfated CCK peptides, including CCK-8 and the smaller fragment CCK-4.[2][7] Their widespread distribution throughout the brain, with high concentrations in the cerebral cortex, limbic system (including the amygdala and hippocampus), and striatum, aligns with their involvement in a broader range of functions such as anxiety, memory, and pain perception.[2][4]

Quantitative Data: Receptor Binding Affinities and Densities

The following tables summarize key quantitative data regarding the binding affinities of CCK agonists and antagonists to CCK receptors, as well as the density of these receptors in specific brain regions.

Table 1: Binding Affinities (Ki/IC50) of CCK Ligands for CNS Receptors

LigandReceptor SubtypeSpecies/TissueKi / IC50 (nM)Reference(s)
Agonists
CCK-8 (sulfated)CCK-ARat Pancreas~0.6-1[2]
CCK-BRat Cerebral Cortex~0.3-1[2]
CCK-4CCK-A-~1000-10,000 fold lower than CCK-8[2]
CCK-BRat Cerebral Cortex~3-10[2]
CCK-BMouse Cerebral Cortex42[8]
Boc-Trp-Met-Asp-Phe-NH2CCK-BMouse Cerebral Cortex42[8]
Antagonists
Devazepide (L-364,718)CCK-ARat Pancreas0.081[9]
CCK-BGuinea Pig Brain245[9]
L-365,260CCK-A-280
CCK-BGuinea Pig Brain2.0[10][11]

Table 2: CCK Receptor Densities (Bmax) in the CNS

Brain RegionReceptor SubtypeSpeciesBmax (fmol/mg protein)Reference(s)
Cerebral CortexTotal CCKRat30.15[12]
Olfactory BulbTotal CCKRatAltered by food deprivation[13]
Caudate NucleusTotal CCKRatAltered by food deprivation[13]
HypothalamusTotal CCKRatAltered by food deprivation[13]
MidbrainTotal CCKRatAltered by food deprivation[13]

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades that modulate neuronal excitability and function.

The Canonical Gq/PLC Pathway

The primary signaling mechanism for both CCK-A and CCK-B receptors involves their coupling to Gq/11 proteins. Activation of the receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.

Gq_PLC_Pathway CCK CCK(27-33) CCKR CCK-A / CCK-B Receptor CCK->CCKR Binds Gq Gq/11 protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Downstream Downstream Neuronal Effects PKC->Downstream Phosphorylates

Caption: Canonical CCK Receptor Signaling via the Gq/PLC Pathway.
Alternative Signaling of the CCK-B Receptor

In addition to the canonical Gq pathway, the CCK-B receptor has been shown to couple to a pertussis toxin (PTX)-sensitive G-protein, likely of the Gi/o family. This alternative pathway involves the activation of phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can act as a signaling molecule itself or be metabolized into other bioactive eicosanoids. This dual signaling capacity allows the CCK-B receptor to engage in a more complex and nuanced regulation of neuronal function.

CCKB_Alternative_Pathway CCK CCK(27-33) / CCK-4 CCKBR CCK-B Receptor CCK->CCKBR Binds Gi Gi/o protein (PTX-sensitive) CCKBR->Gi Activates PLA2 Phospholipase A2 (PLA2) Gi->PLA2 Activates Membrane Membrane Phospholipids PLA2->Membrane Acts on AA Arachidonic Acid Membrane->AA Releases Downstream Downstream Neuronal Effects AA->Downstream PTX Pertussis Toxin (PTX) PTX->Gi Inhibits

Caption: Alternative CCK-B Receptor Signaling via a PTX-Sensitive Pathway.

Key Biological Functions in the CNS

Anxiety and Panic Disorders

One of the most well-established roles for CCK in the CNS is its involvement in anxiety and panic. Activation of CCK-B receptors, particularly in the basolateral amygdala, produces potent anxiogenic (anxiety-promoting) effects.[4] Intravenous administration of CCK-B agonists like CCK-4 or pentagastrin can reliably induce panic attacks in both healthy individuals and patients with panic disorder.[4] This has led to the development of the "CCK-4 challenge" as an experimental model to study the neurobiology of panic. Consequently, CCK-B receptor antagonists have been investigated as potential anxiolytic drugs.

Learning and Memory

CCK also plays a modulatory role in cognitive processes. The differential effects appear to be mediated by the two receptor subtypes. Evidence suggests that CCK-A receptor activation may enhance memory, while CCK-B receptor activation could have amnestic effects. The high density of CCK-B receptors in the hippocampus and cerebral cortex underscores its importance in synaptic plasticity and memory formation.

Satiety and Feeding Behavior

CCK is a key short-term satiety signal that helps terminate meals. This function is primarily mediated peripherally through CCK-A receptors on vagal afferent nerves, which transmit signals from the gut to the brainstem, specifically the nucleus of the solitary tract.[14] However, central CCK systems, particularly in the hypothalamus, also contribute to the regulation of food intake.[14]

Modulation of Dopaminergic Systems

CCK and dopamine are co-localized in mesolimbic neurons projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc).[4] CCK modulates dopamine-related behaviors, and this interaction is complex and region-specific. In the posterior NAc, CCK-8 has been shown to increase extracellular dopamine levels, whereas in the anterior NAc, a CCK-B agonist reduced dopamine levels.[15] This modulation has implications for reward, motivation, and the pathophysiology of disorders like schizophrenia and substance abuse.

Table 3: Quantitative Data on CCK's Functional Effects in the CNS

FunctionAgonist/TreatmentDose/ConcentrationEffectSpecies/ModelReference(s)
Anxiety CCK-8s100 µg/kgInduced behavioral inhibition (no change in anxiety indices)Mouse (Elevated Plus-Maze)[16]
CCK-412.5-100 µg/kgNo significant behavioral effectsMouse (Elevated Plus-Maze)[16]
Dopamine Modulation CCK-810⁻⁵ M (25 pmol) perfusion in posterior NAcIncreased extracellular DA, DOPAC, and HVARat (Microdialysis)[15]
BC264 (CCK-B agonist)10⁻⁴ M (350 pmol) perfusion in anterior NAcReduced extracellular DARat (Microdialysis)[15]
CCK-80.5 µg/kg microinjection into VTAInhibited electrically-evoked DA release in NAcRat (Voltammetry)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the CCK system in the CNS.

Radioligand Binding Assay for CCK Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of CCK receptors in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., rat cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl)

  • Radioligand (e.g., ¹²⁵I-Bolton-Hunter-CCK-8)

  • Unlabeled ("cold") ligand (e.g., CCK-8) for determining non-specific binding

  • Incubation buffer (e.g., Tris buffer with MgCl₂, bacitracin, and BSA)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize dissected brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in incubation buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Saturation Binding: To determine Kd and Bmax, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of the radioligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled ligand (e.g., 1 µM CCK-8) to measure non-specific binding.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

Radioligand_Binding_Workflow start Start: Brain Tissue homogenize Homogenize & Centrifuge to Isolate Membranes start->homogenize incubate Incubate Membranes with Radioligand (+/- Cold Ligand) homogenize->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate Specific Binding, Determine Kd and Bmax count->analyze end End: Receptor Characteristics analyze->end

Caption: Workflow for a Radioligand Binding Assay.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • Rodent subjects (e.g., mice or rats)

  • Video tracking system and software

  • Test compounds (e.g., CCK-4, CCK-8s) and vehicle control

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test begins. The room should have controlled lighting and be free from loud noises.

  • Drug Administration: Administer the test compound (e.g., CCK-4 at 12.5-100 µg/kg, i.p.) or vehicle at a predetermined time before the test (e.g., 15-30 minutes).

  • Test Initiation: Place the animal gently onto the central platform of the maze, facing one of the open arms.

  • Exploration: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes. The experimenter should leave the room or be concealed from the animal's view.

  • Data Recording: Use an automated video tracking system to record the animal's movements. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. A decrease in these parameters is interpreted as an anxiogenic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

EPM_Workflow start Start: Rodent Subject acclimate Acclimate to Testing Room (30-60 min) start->acclimate administer Administer CCK Agonist or Vehicle acclimate->administer place Place Animal on Center of EPM administer->place record Record Behavior for 5 min (Video Tracking) place->record analyze Analyze Data: % Time in Open Arms % Entries to Open Arms record->analyze clean Clean Apparatus record->clean After each trial end End: Anxiety Profile analyze->end

Caption: Workflow for the Elevated Plus-Maze Test.

Conclusion and Future Directions

The C-terminal fragment of cholecystokinin, encompassed by the CCK(27-33) sequence, is a critical neuromodulator in the central nervous system. Its actions, primarily through the widespread CCK-B receptors, are deeply implicated in the regulation of anxiety, memory, and motivation. The ability of CCK-4 to induce panic attacks has provided an invaluable experimental tool, while the complex interplay between CCK and dopamine systems highlights its relevance to addiction and schizophrenia. For drug development professionals, the CCK receptor system, particularly the CCK-B receptor, remains a compelling target for novel anxiolytic and antipsychotic therapies. Future research should continue to dissect the cell-type specific signaling of CCK receptors and further elucidate how CCK integrates with other neurotransmitter systems to shape complex behaviors. The development of new selective ligands with improved pharmacokinetic properties will be essential to translate our understanding of CCK's function into clinical applications.

References

A Comprehensive Overview of the Discovery and History of Cholecystokinin (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and biological characterization of the C-terminal heptapeptide of cholecystokinin, CCK (27-33). Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter with a well-established role in gastrointestinal function and neuromodulation. The C-terminal fragments of CCK, particularly the octapeptide (CCK-8) and the heptapeptide (CCK 27-33), have been identified as the bearers of the full spectrum of biological activity of the parent molecule. This document details the historical milestones in the elucidation of CCK's structure and function, with a specific focus on the significance of the 27-33 amino acid sequence. Furthermore, it presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways, serving as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

The story of cholecystokinin began in 1928 when Andrew Conway Ivy and his colleague Eric Oldberg discovered a substance in extracts of the upper small intestine that caused gallbladder contraction. They named this hormonal factor "cholecystokinin".[1] Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin". For decades, these were considered two distinct hormones.

A pivotal moment in the history of CCK came in 1968 when Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm, after years of painstaking work, successfully isolated and sequenced porcine cholecystokinin.[1] Their work revealed that cholecystokinin was a 33-amino acid peptide (CCK-33) and, remarkably, that both gallbladder-contracting and pancreas-stimulating activities resided in this single molecule. Thus, "pancreozymin" and "cholecystokinin" were recognized as the same substance.

Subsequent research focused on identifying the minimal fragment of CCK-33 necessary for its biological effects. Through the synthesis and testing of various peptide fragments, it was discovered that the biological activity of CCK resides in its C-terminal region.[2] Specifically, the C-terminal heptapeptide, corresponding to amino acids 27-33 of CCK-33, was found to possess the complete spectrum of activities attributed to the parent molecule.[3] This fragment, CCK (27-33), with the sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, became a critical tool for studying the physiological and pharmacological actions of CCK.[4] The sulfation of the tyrosine residue at position 27 was found to be crucial for high-affinity binding to the CCK-A receptor and for its full biological potency.[5]

Quantitative Biological Data

The biological activity of CCK (27-33) and its analogues has been extensively quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data for the interaction of these peptides with the two major cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain).

Peptide/CompoundReceptor SubtypeAssay TypeValueUnitsReference
CCK (27-33) (sulfated)CCK-AAmylase Release (Guinea Pig Pancreatic Acini)~0.1EC50 (nM)[6]
CCK (27-33) (sulfated)CCK-APhosphoinositide Turnover~1EC50 (nM)[6]
Boc[Nle28,Nle31]CCK27-33CCK-AGuinea Pig Gallbladder Contraction3.2EC50 (nM)[7]
Boc[Nle28,Nle31]CCK27-33CCK-AGuinea Pig Ileum Contraction3.0EC50 (nM)[7]
CCK (27-33) (non-sulfated)Opiate[3H]naloxone Binding Inhibition (Rat Cerebellum)4IC50 (µM)[8]
CCK (27-33) (non-sulfated)CCK-AGuinea Pig Ileum Contraction17IC50 (µM)[8]

Table 1: Potency of CCK (27-33) and Analogues in Functional Assays

Peptide/CompoundReceptor SubtypeRadioligandKiUnitsReference
[3H]Boc[Ahx28,31]CCK-(27-33)CCK-B (Brain)[3H]Boc[Ahx28,31]CCK-(27-33)5.1nM[9]
Cyclic Analogue IICCK-B (Brain)[3H]Boc[Ahx28,31]CCK-(27-33)0.49nM[9]
Cyclic Analogue ICCK-A (Pancreas)[3H]Boc[Ahx28,31]CCK-(27-33)910nM[10]
Cyclic Analogue IICCK-A (Pancreas)[3H]Boc[Ahx28,31]CCK-(27-33)970nM[10]
CCK-8CCK-A (Human)125I-BH-CCK-8~2IC50 (nM)[11]
CCK-8CCK-B (Human)125I-BH-CCK-8~2IC50 (nM)[11]
Gastrin-17-ICCK-A (Human)125I-BH-CCK-8>1000IC50 (nM)[11]
Gastrin-17-ICCK-B (Human)125I-BH-CCK-8~6IC50 (nM)[11]
Des(SO3)CCK-8CCK-A (Human)125I-BH-CCK-8~600IC50 (nM)[11]
CCK-4CCK-A (Human)125I-BH-CCK-8>10000IC50 (nM)[11]

Table 2: Receptor Binding Affinities of CCK Analogues

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CCK (27-33).

Solid-Phase Synthesis of Sulfated CCK Peptides

The chemical synthesis of tyrosine O-sulfated peptides like CCK (27-33) requires specific strategies to protect the acid-labile sulfate group. An effective method involves Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Selection: A 2-chlorotrityl chloride resin is often used as the solid support.

  • Building Block: Fmoc-Tyr(SO3Na)-OH is used as the building block for incorporating the sulfated tyrosine.

  • Peptide Chain Assembly: The peptide chain is constructed on the resin using standard Fmoc-based solid-phase chemistry.

  • Cleavage and Deprotection: A two-step cleavage/deprotection protocol is employed. The protected peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To minimize desulfation, this step is often carried out at a reduced temperature (e.g., 0°C).

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by analytical RP-HPLC, mass spectrometry, and amino acid analysis to confirm its purity and identity.

Radioligand Binding Assay for CCK Receptors

This assay is used to determine the affinity of ligands for CCK receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing CCK receptors (e.g., guinea pig pancreas for CCK-A, or transfected cell lines like COS-7 or CHO cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Radioligand: A radiolabeled CCK analogue, such as 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8), is used.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (e.g., CCK (27-33)).

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated.[12][13][14]

Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of CCK analogues to stimulate enzyme secretion from pancreatic acinar cells.

Protocol:

  • Preparation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal (e.g., guinea pig or rat) by enzymatic digestion with collagenase, followed by mechanical dissociation. The isolated acini are then purified and resuspended in a physiological buffer.

  • Stimulation: Aliquots of the acinar suspension are incubated with various concentrations of the CCK analogue to be tested at 37°C for a specified time (e.g., 30 minutes).[15]

  • Separation: The incubation is stopped by centrifugation or filtration to separate the acini from the incubation medium.

  • Amylase Measurement: The amount of amylase released into the supernatant is measured. A common method involves a colorimetric assay where amylase activity is determined by the rate of hydrolysis of a starch substrate. The resulting reducing sugars are then quantified. The total amylase content is determined by lysing a parallel set of acini.[16][17]

  • Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase content. Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).[18]

In Vitro Gallbladder Contraction Assay

This assay assesses the contractile effect of CCK analogues on gallbladder smooth muscle.

Protocol:

  • Tissue Preparation: The gallbladder is excised from an animal (e.g., guinea pig) and placed in an oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal muscle strips of a specific size are prepared.[19]

  • Experimental Setup: The muscle strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.[20]

  • Equilibration: The muscle strips are allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of the CCK analogue to the organ bath. The contractile response (increase in tension) is recorded after each addition.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard depolarizing agent like potassium chloride (KCl). Dose-response curves are plotted to determine the EC50 and the maximum effect (Emax).[21]

Signaling Pathways

CCK (27-33) exerts its biological effects by binding to and activating two main subtypes of G protein-coupled receptors (GPCRs): the CCK-A receptor and the CCK-B receptor. The activation of these receptors initiates distinct intracellular signaling cascades.

CCK-A Receptor Signaling

The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons. It is primarily coupled to Gq/11 proteins.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2733 CCK (27-33) CCKAR CCK-A Receptor CCK2733->CCKAR Binds Gq Gq/11 CCKAR->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Physiological Response (e.g., Enzyme Secretion, Muscle Contraction) Ca->Response Leads to PKC->Response Leads to CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2733 CCK (27-33) CCKBR CCK-B Receptor CCK2733->CCKBR Binds Gq Gq/11 CCKBR->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Physiological Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca->Response Leads to PKC->Response Leads to Receptor_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from pancreas or transfected cells) start->prep setup Set up Assay Plate: - Membranes - Radioligand (e.g., ¹²⁵I-BH-CCK-8) - Unlabeled CCK (27-33) (varying concentrations) prep->setup incubate Incubate to Reach Equilibrium (e.g., 37°C) setup->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity on Filters wash->count analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

References

The Decisive Role of Sulfation: A Technical Guide to the Differentiated Mechanisms of Sulfated vs. Non-Sulfated CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK), a pivotal gut-brain peptide hormone, exists in multiple isoforms, with the C-terminal octapeptide (CCK-8) being a principal bioactive form. The sulfation of the tyrosine residue at position 27 is a critical post-translational modification that profoundly dictates its biological activity. This technical guide provides an in-depth exploration of the distinct mechanisms of action of sulfated versus non-sulfated CCK-8, focusing on their differential receptor binding affinities, downstream signaling pathways, and physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CCK receptor pharmacology and related therapeutic areas.

Introduction

Cholecystokinin (CCK) plays a crucial role in regulating a myriad of physiological processes, including digestion, satiety, and anxiety. Its biological effects are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCK-A) and the CCK2 receptor (CCK2R, formerly CCK-B). The peptide CCK-8, corresponding to amino acids 27-33 of the full-length peptide, is a potent agonist at both receptors. However, the presence or absence of a sulfate group on the tyrosine residue at position 27 dramatically alters its interaction with these receptors, leading to distinct physiological outcomes. Understanding this difference is paramount for the rational design of selective CCK receptor ligands for therapeutic applications.

Receptor Binding Affinity and Selectivity

The most striking difference between sulfated CCK-8 (sCCK-8) and non-sulfated CCK-8 (nsCCK-8) lies in their binding affinities for the CCK1 and CCK2 receptors. Sulfation is a key determinant for high-affinity binding to the CCK1 receptor, while both forms of the peptide bind to the CCK2 receptor with similar high affinity.

Recent structural studies have elucidated the molecular basis for this selectivity. The CCK1R possesses a positively charged sub-pocket that forms a beneficial charge-charge interaction with the negatively charged sulfate group of sCCK-8.[1] This interaction is absent in the CCK2R, which has a wider, more hydrophobic pocket for the tyrosine residue, explaining its ability to bind both sulfated and non-sulfated forms with similar affinity.[1]

Quantitative Data: Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors, as determined by competitive radioligand binding assays.

LigandReceptorKi (nM)Fold Selectivity (CCK2R/CCK1R)
Sulfated CCK-8 hCCK1R0.8[2]~1.9
hCCK2R1.5[2]
Non-sulfated CCK-8 hCCK1R800[2]~0.16
hCCK2R125[2]

Note: These values are compiled from a study using transfected HEK293 cells and should be considered representative.

Signaling Pathways

Both CCK1R and CCK2R are coupled to G proteins and initiate intracellular signaling cascades upon agonist binding. However, the specific G proteins they couple to and the downstream consequences can differ.

  • CCK1 Receptor (CCK1R): Primarily expressed in the gastrointestinal tract, the CCK1R couples to both Gs and Gq proteins.[1]

    • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to CCK-stimulated enzyme secretion from pancreatic acinar cells and gallbladder contraction.

    • Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • CCK2 Receptor (CCK2R): Predominantly found in the central nervous system and the stomach (where it also functions as the gastrin receptor), the CCK2R primarily couples to the Gq protein, initiating the PLC/IP3/Ca2+ signaling cascade.[1]

Signaling Pathway Diagrams

CCK1R_Signaling sCCK8 Sulfated CCK-8 CCK1R CCK1 Receptor sCCK8->CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Physiological_response Physiological Response (e.g., Enzyme Secretion) Ca_release->Physiological_response PKC_activation->Physiological_response PKA_activation->Physiological_response

CCK2R_Signaling CCK8 Sulfated or Non-sulfated CCK-8 CCK2R CCK2 Receptor CCK8->CCK2R Gq Gq CCK2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_response Physiological Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca_release->Physiological_response PKC_activation->Physiological_response

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of sulfated and non-sulfated CCK-8 to CCK1 and CCK2 receptors expressed in cell membranes.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing CCK1R or CCK2R incubate Incubate membranes, radioligand, and competitor at a defined temperature and time to reach equilibrium prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [¹²⁵I]sCCK-8) prep_radioligand->incubate prep_competitors Prepare serial dilutions of sCCK-8 and nsCCK-8 prep_competitors->incubate filter Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filter->wash count Quantify radioactivity on filters using a gamma counter wash->count analyze Analyze data to determine IC₅₀ and calculate Ki values count->analyze

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing either human CCK1R or CCK2R.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg).

    • Add a fixed concentration of radioligand (e.g., [¹²⁵I]sCCK-8) at a concentration close to its Kd.

    • Add increasing concentrations of the unlabeled competitor (sCCK-8 or nsCCK-8). For non-specific binding, use a high concentration of unlabeled sCCK-8 (e.g., 1 µM).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to CCK receptor activation using a fluorescent calcium indicator.

Calcium_Flux_Workflow cluster_loading Cell Preparation & Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed_cells Seed cells expressing CCK1R or CCK2R in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells baseline Measure baseline fluorescence using a fluorescence plate reader wash_cells->baseline add_agonist Inject sCCK-8 or nsCCK-8 at various concentrations baseline->add_agonist kinetic_read Immediately begin kinetic measurement of fluorescence intensity over time add_agonist->kinetic_read calculate_response Calculate the change in fluorescence from baseline kinetic_read->calculate_response dose_response Plot the response against the log concentration of the agonist to determine EC₅₀ calculate_response->dose_response

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow the dye to enter the cells and be de-esterified.

    • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Measure the baseline fluorescence for a short period.

    • Inject different concentrations of sCCK-8 or nsCCK-8 into the wells.

    • Immediately begin a kinetic read, measuring fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a few minutes.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the response as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Pancreatic Amylase Secretion Assay

This protocol details a method for measuring amylase release from isolated pancreatic acini in response to CCK stimulation.

Detailed Methodology:

  • Isolation of Pancreatic Acini:

    • Euthanize a rodent (e.g., rat or mouse) and surgically remove the pancreas.

    • Inject the pancreas with a collagenase solution to initiate enzymatic digestion.

    • Mince the tissue and incubate it in the collagenase solution with gentle shaking at 37°C.

    • Mechanically disperse the acini by pipetting the suspension through tips with decreasing orifice sizes.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the isolated acini with a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with BSA and soybean trypsin inhibitor.

  • Amylase Secretion Assay:

    • Resuspend the acini in fresh buffer and pre-incubate at 37°C with gentle shaking under an atmosphere of 95% O₂ / 5% CO₂.

    • Aliquot the acinar suspension into tubes containing various concentrations of sCCK-8 or nsCCK-8.

    • Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

    • Collect the supernatant, which contains the secreted amylase.

    • Lyse the acinar pellet in a buffer containing a detergent (e.g., Triton X-100) to determine the total amylase content.

  • Amylase Activity Measurement:

    • Measure the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit.

    • The amount of amylase secreted is typically expressed as a percentage of the total amylase content (secreted amylase / (secreted amylase + remaining amylase in pellet) x 100).

  • Data Analysis:

    • Plot the percentage of amylase secretion against the log concentration of the CCK agonist.

    • Determine the EC₅₀ value from the dose-response curve.

Conclusion

The sulfation of CCK-8 is a critical determinant of its biological activity, primarily through its profound impact on CCK1 receptor binding affinity. While both sulfated and non-sulfated CCK-8 are potent agonists at the CCK2 receptor, only the sulfated form effectively activates the CCK1 receptor. This differential activity underlies the distinct physiological roles of these two forms of the peptide. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for the design and interpretation of studies aimed at modulating the CCK system for therapeutic benefit. The experimental protocols provided herein offer a foundation for the in vitro characterization of novel CCK receptor ligands.

References

The Role of CCK-(27-33) in Pancreatic Enzyme Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the cholecystokinin fragment, CCK-(27-33), in the regulation of pancreatic enzyme secretion. Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, and its C-terminal fragments are known to retain significant biological activity. This document details the structure-activity relationship of CCK fragments, focusing on the heptapeptide CCK-(27-33), its interaction with pancreatic acinar cell receptors, the subsequent signaling cascades, and quantitative comparisons of its potency with other CCK analogues. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development in this area.

Introduction

The exocrine pancreas plays a vital role in digestion through the synthesis and secretion of a variety of digestive enzymes. This secretory process is tightly regulated by a complex interplay of neural and hormonal signals, with cholecystokinin (CCK) being a primary physiological secretagogue.[1] Released from enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, CCK exists in several molecular forms, including CCK-58, CCK-33, and CCK-8.[2] The biological activity of these various forms is largely attributed to their shared C-terminal amino acid sequence.

The C-terminal heptapeptide of CCK, corresponding to amino acid residues 27-33, is a crucial fragment for receptor binding and activation.[3] Understanding the specific role and potency of CCK-(27-33) is of significant interest for elucidating the fundamental mechanisms of pancreatic secretion and for the development of novel therapeutic agents targeting the CCK receptor system. This guide will explore the molecular interactions and downstream effects of CCK-(27-33) on pancreatic acinar cells.

Structure-Activity Relationship of C-Terminal CCK Fragments

The biological activity of cholecystokinin is critically dependent on its C-terminal region. The shortest fragment of CCK that demonstrates significant biological activity in stimulating pancreatic secretion is the C-terminal heptapeptide, CCK-(27-33).[3] Key structural features for this activity include:

  • Sulfated Tyrosine at Position 27: The presence of a sulfate ester on the tyrosine residue at position 27 is a major determinant of the potency of CCK fragments. While not absolutely essential for binding, sulfation significantly enhances the affinity for the CCK-A receptor, the predominant subtype on rodent pancreatic acinar cells.[3][4] The primary function of the side-chain at this position appears to be the optimal positioning of the sulfate group.[3]

  • C-terminal Phenylalanine Amide: The amidation of the C-terminal phenylalanine residue is crucial for the agonist activity of CCK fragments.[5] Removal or modification of this group can drastically reduce or abolish the peptide's ability to stimulate enzyme secretion.[6]

While CCK-(27-33) is a potent secretagogue, the C-terminal octapeptide, CCK-8, is generally considered to be more potent.[5] The additional N-terminal aspartic acid residue in CCK-8 contributes to its higher affinity and efficacy. Fragments shorter than the heptapeptide, such as CCK-4, are significantly less potent in stimulating pancreatic exocrine secretion.[5]

Data Presentation: Quantitative Analysis of CCK Fragment Activity

The potency and binding affinity of various CCK fragments have been characterized in numerous studies. The following tables summarize key quantitative data from research on pancreatic acinar cells. It is important to note that absolute values can vary depending on the experimental model (e.g., species, isolated acini vs. perfused pancreas) and assay conditions.

Peptide FragmentEC50 for Amylase Release (M)NotesReference(s)
CCK-8 5 x 10-10Isolated rat pancreatic acinar cells.[7]
1 x 10-11Dispersed guinea pig pancreatic acini.[8]
CCK-33 Equipotent to CCK-8 in vitroIsolated rat pancreatic acini.[9]
Less potent than CCK-8In one study, CCK-8 was 36% more potent than CCK-33 in rat pancreatic acini.[1]
CCK-(27-33) ~3-fold less potent than N-acetyl-CCK-(27-33)Release of amylase from guinea pig pancreatic acinar cells.[5]
LigandReceptor SourceKd / Ki (nM)NotesReference(s)
[3H]Boc[Nle28, 31]CCK27-33 Rat pancreas membranesKd = 4.4A high-affinity labeled analogue of CCK-(27-33).[9]
CCK-8 Guinea pig pancreasKi = 0.42Inhibition of [125I]BH-CCK-8 binding.[10]
CCK-8 Rat pancreatic plasma membranesKd ≈ 9Inhibition of 125I-CCK-33 binding.[11][12]

Signaling Pathways of CCK-(27-33) in Pancreatic Acinar Cells

CCK-(27-33) initiates pancreatic enzyme secretion by binding to and activating CCK-A receptors on the basolateral membrane of pancreatic acinar cells.[4] This binding triggers a well-defined intracellular signaling cascade.

// Nodes CCK2733 [label="CCK-(27-33)", fillcolor="#FBBC05", fontcolor="#202124"]; CCKAR [label="CCK-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secretion [label="Enzyme Secretion\n(Amylase)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CCK2733 -> CCKAR [label="Binds"]; CCKAR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label="Binds to IP3 Receptor"]; ER -> Ca_release [style=dashed]; Ca_release -> Ca_increase [style=dashed]; DAG -> PKC [label="Activates"]; Ca_increase -> PKC [label="Co-activates"]; PKC -> Secretion [label="Phosphorylates\nSubstrates"]; Ca_increase -> Secretion [label="Triggers\nExocytosis"]; }

Caption: CCK-(27-33) Signaling Pathway in Pancreatic Acinar Cells.

The binding of CCK-(27-33) to the CCK-A receptor activates the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) and leading to a rapid increase in intracellular calcium concentration. This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent proteins, which ultimately culminates in the fusion of zymogen granules with the apical plasma membrane and the secretion of digestive enzymes, such as amylase.

Experimental Protocols

Reproducible and reliable experimental protocols are fundamental to the study of pancreatic physiology. The following sections provide detailed methodologies for the isolation of pancreatic acini and the subsequent measurement of amylase secretion, key techniques in assessing the activity of CCK-(27-33).

Isolation of Pancreatic Acini

This protocol is adapted from established methods for the enzymatic digestion of pancreatic tissue to yield dispersed acini.[9]

Materials:

  • Krebs-Ringer Bicarbonate HEPES (KRBH) medium (140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4)

  • Digestion Medium: KRBH supplemented with 0.1% Bovine Serum Albumin (BSA), 0.01% Soybean Trypsin Inhibitor (STI), and collagenase (e.g., 50-100 U/mL)

  • Resuspension Medium: KRBH with 0.1% BSA and 0.01% STI

  • Shaking water bath at 37°C

  • Pipettes with decreasing orifice diameters

  • 70 µm cell strainer

  • Centrifuge

Procedure:

  • Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines and surgically excise the pancreas.

  • Place the pancreas in ice-cold KRBH medium and carefully trim away fat and connective tissue.

  • Transfer the pancreas to a scintillation vial containing 5-10 mL of pre-warmed Digestion Medium.

  • Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is sufficiently digested.

  • Gently triturate the tissue every 10-15 minutes using a series of pipettes with progressively smaller tip openings to mechanically disperse the acini.

  • Monitor the digestion process to avoid over-digestion and cell lysis.

  • Once the tissue is dispersed into small clusters (acini), filter the suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the acini by centrifugation at low speed (e.g., 50 x g) for 2-3 minutes.

  • Carefully remove the supernatant and resuspend the acinar pellet in Resuspension Medium.

  • Repeat the washing step 2-3 times.

  • Finally, resuspend the acini in the desired volume of Resuspension Medium for subsequent experiments.

Amylase Secretion Assay

This assay measures the amount of amylase released from isolated pancreatic acini in response to stimulation with CCK-(27-33).

Materials:

  • Isolated pancreatic acini in Resuspension Medium

  • CCK-(27-33) and other desired CCK fragments at various concentrations

  • 96-well microtiter plates or microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

  • Amylase activity assay kit (e.g., using a chromogenic substrate)

  • Spectrophotometer

Procedure:

  • Aliquot equal volumes of the pancreatic acini suspension into microtiter plate wells or microcentrifuge tubes.

  • Add the desired concentrations of CCK-(27-33) or other secretagogues to the wells. Include a control group with no secretagogue (basal secretion).

  • Incubate the acini at 37°C for a defined period, typically 30 minutes.

  • Terminate the secretion by placing the plate/tubes on ice and then centrifuging at a low speed to pellet the acini.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., with detergent or sonication).

  • Measure the amylase activity in the supernatant and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.

  • Express the amylase secretion as a percentage of the total initial amylase content in the acini.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pancreas_isolation [label="Pancreas Excision\nand Trimming", fillcolor="#F1F3F4", fontcolor="#202124"]; digestion [label="Collagenase Digestion\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; dispersion [label="Mechanical Dispersion\n(Trituration)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration (70 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; washing [label="Washing and Centrifugation\n(Low Speed)", fillcolor="#F1F3F4", fontcolor="#202124"]; acini_ready [label="Isolated Acini", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aliquot [label="Aliquot Acini into\nAssay Plate/Tubes", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulate [label="Add CCK-(27-33)\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate (37°C, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Acini and Supernatant\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="Amylase Activity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(EC50 Calculation)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> pancreas_isolation; pancreas_isolation -> digestion; digestion -> dispersion; dispersion -> filtration; filtration -> washing; washing -> acini_ready; acini_ready -> aliquot; aliquot -> stimulate; stimulate -> incubate; incubate -> separate; separate -> assay; assay -> analyze; analyze -> end; }

Caption: Experimental Workflow for Amylase Secretion Assay.

Conclusion

The C-terminal heptapeptide of cholecystokinin, CCK-(27-33), is a potent and physiologically relevant stimulator of pancreatic enzyme secretion. Its activity is mediated primarily through the CCK-A receptor on pancreatic acinar cells, which triggers a Gq/11-PLC-IP3-Ca²⁺ signaling cascade. While CCK-8 is generally more potent, the significant activity of CCK-(27-33) underscores the critical role of the C-terminal region in CCK's function. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced roles of CCK fragments and to explore the therapeutic potential of modulating the CCK receptor system. Future research may focus on developing highly selective agonists or antagonists based on the structure of CCK-(27-33) for the treatment of pancreatic and other gastrointestinal disorders.

References

The Anxiogenic Role of Cholecystokinin Fragment (27-33): A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the cholecystokinin (CCK) heptapeptide fragment, CCK (27-33), and its role in mediating anxiety-related behaviors. This document provides a comprehensive overview of the key experimental protocols used to investigate its anxiogenic effects, summarizes available quantitative data, and visualizes the primary signaling pathway involved.

Core Concepts: CCK and Anxiety

Cholecystokinin is a neuropeptide with a well-established role in the modulation of anxiety and panic.[1] Its biological effects are mediated through two primary G protein-coupled receptors: CCK-A (primarily peripheral) and CCK-B (predominantly in the central nervous system). Foundational research strongly indicates that the anxiogenic effects of CCK are primarily mediated by the activation of CCK-B receptors, also known as CCK2 receptors.[1][2] Various fragments of CCK, such as CCK-4 and CCK-8, have been shown to produce potent anxiety-like effects in both animal models and humans.[1][3] This guide focuses specifically on the C-terminal heptapeptide fragment, CCK (27-33), and the methodologies used to elucidate its function in anxiety.

Quantitative Data on CCK-Fragment-Induced Anxiety Behaviors

While extensive research has been conducted on various CCK fragments, specific quantitative data for CCK (27-33) in standardized anxiety assays remains less prevalent in the literature. Much of the foundational work has utilized the tetrapeptide CCK-4 or the octapeptide CCK-8. However, the available data for these related fragments provides a valuable framework for understanding the potential anxiogenic profile of CCK (27-33).

It has been noted that non-sulfated CCK (27-33) did not show a reduction in exploratory behavior in mice at doses up to 1 µmol/kg, suggesting that the sulfated form may be more biologically active in anxiety paradigms, a characteristic seen with other CCK peptides.[4][5]

Below are tables summarizing representative data from studies using CCK-8, which shares significant structural and functional overlap with CCK-7, to illustrate the typical anxiogenic effects observed in key behavioral paradigms.

Table 1: Effects of Sulfated CCK-8 (CCK-8s) in the Elevated Plus-Maze (EPM) in Rats

Treatment GroupDose (µg, microinjection)Percentage of Time Spent in Open Arms (Mean ± SEM)
Saline-30.3 ± 6.6
CCK-8s0.515.2 ± 1.8
CCK-8s1.014.6 ± 2.1

Data adapted from a study investigating the anxiogenic effect of CCK-8s microinjected into the dorsal periaqueductal gray.[3] A significant decrease in the percentage of time spent in the open arms is indicative of an anxiogenic-like effect.

Table 2: Effects of CCK-B Agonists in the Elevated Plus-Maze (EPM) in Rats (Intracerebroventricular Administration)

Treatment GroupEffect on Open Arm ExplorationImplied Behavioral Outcome
CCK-4Anxiogenic effects observedIncreased Anxiety
Non-sulfated CCK-8Anxiogenic effects observedIncreased Anxiety
Sulfated CCK-8 (CCK-8S)Anxiogenic effects observedIncreased Anxiety

This table summarizes findings from a study where various CCK-B receptor agonists were administered into the lateral ventricle of rats, leading to anxiety-like behaviors in the elevated plus-maze.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for investigating the effects of CCK (27-33) on anxiety behaviors.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

To directly assess the central effects of CCK (27-33) and bypass the blood-brain barrier, intracerebroventricular (ICV) administration is a standard procedure.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent brain for the subsequent microinjection of CCK (27-33).

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

  • CCK (27-33) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rodent (e.g., rat or mouse) and securely fix its head in a stereotaxic frame.

  • Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Bregma Identification and Coordinate Targeting: Identify the bregma (the intersection of the sagittal and coronal sutures). Based on a rodent brain atlas, determine the stereotaxic coordinates for the lateral ventricle.

  • Drilling and Cannula Implantation: Drill a small hole in the skull at the target coordinates. Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.

  • Post-operative Care and Recovery: Administer analgesics and allow the animal to recover for a designated period (typically one week) before commencing behavioral experiments.

  • Microinjection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert an injector cannula connected to a syringe pump. Infuse a small volume (e.g., 1-5 µL) of the CCK (27-33) solution over a period of several minutes.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

Objective: To measure the anxiety-like response of a rodent following the administration of CCK (27-33).

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer CCK (27-33) via the desired route (e.g., ICV injection) at a predetermined time before the test.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Behavioral Recording: For a set period (typically 5 minutes), record the animal's behavior using a video camera. Key parameters to measure include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent and/or the number of entries into the open arms compared to a control group.

Defensive Burying Test

The defensive burying paradigm assesses anxiety and fear-related coping behaviors in rodents. It is based on the innate tendency of rodents to bury a source of aversive stimuli.

Objective: To evaluate the effect of CCK (27-33) on active and passive coping strategies in response to a threatening stimulus.

Apparatus: A test chamber with a floor covered in bedding material and a wall-mounted probe that can deliver a mild electric shock.

Procedure:

  • Habituation: Place the animal in the test chamber for a habituation period without the probe being activated.

  • Drug Administration: Administer CCK (27-33) prior to the test.

  • Test Initiation: Place the animal back in the chamber. When the animal touches the probe, a brief, mild electric shock is delivered.

  • Behavioral Recording: For a defined period (e.g., 15 minutes) following the shock, record the animal's behavior. Key measures include:

    • Duration of burying: The total time the animal spends actively pushing bedding material towards the probe.

    • Latency to begin burying: The time from the shock until the onset of burying behavior.

    • Height of the bedding pile around the probe.

    • Freezing behavior: The duration of immobility.

  • Data Analysis: An increase in burying behavior (shorter latency, longer duration) is considered an active coping mechanism, while an increase in freezing is a passive coping response. The influence of CCK (27-33) on these parameters can indicate its role in modulating fear and anxiety responses.[6]

Signaling Pathways and Visualizations

The anxiogenic effects of CCK (27-33) are mediated through the CCK-B receptor, a Gq protein-coupled receptor. The activation of this receptor initiates a well-characterized intracellular signaling cascade.

CCK-B Receptor Signaling Pathway

Upon binding of CCK (27-33) to the CCK-B receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to neuronal excitation and the physiological and behavioral responses associated with anxiety.

CCK_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK7 CCK (27-33) CCKBR CCK-B Receptor CCK7->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Downstream Downstream Targets PKC->Downstream Phosphorylates Response Neuronal Excitation & Anxiety-like Behaviors Downstream->Response Leads to

Caption: CCK-B receptor signaling cascade.

Experimental Workflow for Investigating CCK (27-33) Induced Anxiety

The following diagram illustrates a typical experimental workflow for studying the anxiogenic effects of CCK (27-33) in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation ICV_Surgery ICV Cannulation Surgery Animal_Acclimation->ICV_Surgery Recovery Post-operative Recovery ICV_Surgery->Recovery Habituation Habituation to Testing Room Recovery->Habituation Drug_Admin CCK (27-33) or Vehicle Administration (ICV) Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (EPM or Defensive Burying) Drug_Admin->Behavioral_Assay Data_Collection Video Recording & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for CCK-7 anxiety studies.

Conclusion

The foundational research on cholecystokinin and its role in anxiety provides a strong basis for investigating the specific contributions of its fragments, such as CCK (27-33). The established anxiogenic effects of CCK-B receptor agonists, coupled with the detailed experimental protocols for behavioral assessment, offer a clear path for future research. While specific quantitative data for CCK (27-33) is an area requiring further investigation, the methodologies and signaling pathways outlined in this guide provide the necessary framework for scientists and drug development professionals to explore this promising target for understanding and potentially treating anxiety disorders.

References

The Role of CCK (27-33) as a Neurotransmitter in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of the C-terminal heptapeptide of cholecystokinin, CCK (27-33), and its sulfated octapeptide form (CCK-8), as a pivotal neurotransmitter in the central nervous system. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its neurobiology, from molecular mechanisms to behavioral outcomes. This guide synthesizes current knowledge on its synthesis, receptor interactions, signaling cascades, and physiological functions, with a focus on quantitative data and established experimental methodologies.

Introduction to Cholecystokinin (CCK) in the Brain

Originally discovered as a gut hormone, cholecystokinin (CCK) is one of the most abundant neuropeptides in the brain, where it functions as a key neurotransmitter and neuromodulator.[1] The predominant form in the central nervous system is the sulfated C-terminal octapeptide, CCK-8 (corresponding to amino acids 26-33 of the precursor), although other fragments, including CCK (27-33), are also present and biologically active.[1][2] CCK-containing neurons are densely located in critical brain regions such as the hippocampus, amygdala, hypothalamus, and mesolimbic dopamine pathways, implicating the peptide in a wide array of neurological and psychiatric processes.[1][3] Its roles in satiety, anxiety, panic disorders, and the modulation of reward pathways have made the CCK system a significant target for therapeutic drug development.[1][3][4][5][6]

Synthesis, Release, and Degradation

CCK is synthesized from a 115-amino acid precursor, preproCCK.[3] Post-translational processing by prohormone convertases cleaves this precursor into various bioactive fragments.[1] In neurons, the sulfated octapeptide (CCK-8S) is the most prevalent form.[1] The sulfation of a tyrosine residue is crucial for high-affinity binding to the CCK-A receptor subtype.[3] CCK is stored in dense-core vesicles and its release is calcium-dependent, often triggered by neuronal depolarization.[1] The degradation of CCK in the brain is carried out by several peptidases, including aminopeptidases and neprilysin.[3]

CCK Receptors and Signaling Pathways

CCK exerts its effects through two G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) and CCK-B (or CCK2) receptors.[3] While both are present in the brain, the CCK-B receptor is the predominant subtype in the central nervous system.[3] The CCK-A receptor has a high affinity for the sulfated forms of CCK, whereas the CCK-B receptor binds both sulfated and non-sulfated CCK fragments, as well as gastrin, with high affinity.[3][7]

Primary Signaling Cascade: Gq/11 Pathway

Both CCK-A and CCK-B receptors primarily couple to the Gq/11 family of G-proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of the excitatory effects of CCK on neurons.

CCK_Gq_Signaling CCK8 CCK-8 CCKBR CCK-B Receptor CCK8->CCKBR Gq11 Gq/11 CCKBR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Caption: CCK-B Receptor Gq/11 Signaling Pathway.
Other Signaling Mechanisms

There is growing evidence that CCK receptors, particularly CCK-B, can couple to other G-proteins, leading to a diversity of cellular responses.[1] For instance, in some neuronal populations, CCK-B receptor activation can be pertussis toxin-sensitive, suggesting coupling to Gi/o proteins.[1] Furthermore, CCK has been shown to modulate the activity of various ion channels, including transient receptor potential (TRP)-like channels, contributing to its excitatory effects.[1]

A notable indirect signaling mechanism involves the endocannabinoid system. In the hippocampus, CCK can act on postsynaptic pyramidal cells, triggering the synthesis and retrograde release of endocannabinoids. These endocannabinoids then act on presynaptic CB1 receptors on CCK-expressing interneurons to suppress GABA release.[1]

CCK_Endocannabinoid_Signaling cluster_pre Presynaptic CCK Interneuron cluster_post Postsynaptic Pyramidal Neuron GABA_release GABA Release CB1R CB1 Receptor CB1R->GABA_release inhibits CCKBR_post CCK-B Receptor Endocannabinoid Endocannabinoid Synthesis & Release CCKBR_post->Endocannabinoid activates Endocannabinoid->CB1R retrograde signaling CCK_peptide CCK CCK_peptide->CCKBR_post binds

Caption: Indirect CCK signaling via the endocannabinoid system.

Quantitative Data on CCK (27-33) and its Analogs

The following tables summarize key quantitative data related to the interaction of CCK fragments and related compounds with their receptors.

Table 1: Receptor Binding Affinities

CompoundReceptorPreparationKi (nM)Reference
PD134308CCK-BNot Specified1.7[8]
L-365,260Human CCK-BTransfected Cells~10[7]
L-364,718Human CCK-ATransfected Cells~5[7]
CCK-8Human CCK-A/BTransfected Cells~2[7]

Table 2: In Vitro Functional Assays

CompoundAssayPreparationIC50Reference
Non-sulfated CCK (27-33)[3H]naloxone Binding InhibitionRat Cerebellum Membranes4 µM[2][9]
Non-sulfated CCK (27-33)Inhibition of Electrically-stimulated ContractionGuinea Pig Ileum17 µM[2][9]

Key Physiological Roles and Behavioral Effects

CCK (27-33) and its related peptides are implicated in a variety of physiological and behavioral processes in the brain.

  • Satiety: Central administration of CCK-8 has been shown to dose-dependently inhibit feeding.[10] It enhances the activity of neurons in the ventromedial hypothalamus (a satiety center) and suppresses activity in the lateral hypothalamus (a feeding center).[10] This suggests a direct role for central CCK in the regulation of food intake, independent of its peripheral effects.[10]

  • Anxiety and Panic: CCK, particularly through the CCK-B receptor, is a potent anxiogenic agent.[1][5] Administration of CCK fragments like CCK-4 can induce panic attacks in humans, a phenomenon utilized in the testing of new anxiolytic drugs.[11] Consequently, CCK-B receptor antagonists are being actively investigated as potential treatments for anxiety and panic disorders.[4][8]

  • Learning and Memory: CCK has been shown to modulate synaptic plasticity, a cellular correlate of learning and memory.[12] For instance, CCK-8 can induce long-term potentiation in the hippocampus and has been observed to ameliorate cognitive impairments in animal models.[12]

  • Modulation of Dopamine Systems: CCK is co-expressed with dopamine in neurons of the mesolimbic pathway, a key circuit in reward and addiction.[3] This co-localization suggests a significant role for CCK in modulating dopamine release and, by extension, in the neurobiology of addiction.[3]

  • Pain Perception: The CCK system has a complex relationship with the endogenous opioid system. While some CCK fragments show weak opioid-like activity, the primary interaction appears to be antagonistic, with CCK-B receptor antagonists potentiating opioid-induced analgesia.[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of CCK (27-33) as a neurotransmitter.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of compounds for CCK receptors.

  • Objective: To quantify the binding of a radiolabeled ligand to CCK receptors in the presence of unlabeled competitor compounds.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., cerebral cortex for CCK-B) or cells transfected with the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

    • Incubation: A constant concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay Start Start: Brain Tissue or Transfected Cells Homogenize Homogenize & Centrifuge Start->Homogenize Membranes Isolated Membranes Homogenize->Membranes Incubate Incubate with Radioligand & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Gamma Counting Filter->Count Analyze Data Analysis (IC₅₀, Kᵢ) Count->Analyze End End: Binding Affinity Analyze->End

References

Preliminary Investigation into Cholecystokinin (27-33) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the binding affinity of the cholecystokinin C-terminal heptapeptide, CCK (27-33), to its receptors. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two primary G-protein coupled receptors: the cholecystokinin-A receptor (CCK1R, formerly CCK-A) and the cholecystokinin-B receptor (CCK2R, formerly CCK-B). The C-terminal fragment, CCK (27-33), represents the pharmacophoric core responsible for receptor recognition and activation.[1] Understanding the binding affinity of this fragment is fundamental for the development of novel therapeutic agents targeting the CCK system.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of various cholecystokinin-related peptides to the CCK1 and CCK2 receptors. While direct, comprehensive binding data for the unmodified CCK (27-33) fragment is not extensively reported in publicly available literature, the data for the closely related CCK-8, of which CCK(27-33) is the C-terminal portion, provides a strong foundational understanding. The affinity of these peptides is typically determined through competitive radioligand binding assays, with values such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) being reported.

LigandReceptor TypeTissue/Cell LineBinding Affinity (nM)Reference
CCK-8 (sulfated)CCK1R-Ki ≈ 0.6 - 1[2]
CCK-8 (sulfated)CCK2R-Ki ≈ 0.3 - 1[2]
desulfated-CCK-8CCK1R-~500-fold lower affinity than sulfated CCK-8[2]
GastrinCCK1R-~1,000-10,000-fold lower affinity than sulfated CCK-8[2]
GastrinCCK2R-Ki ≈ 0.3 - 1[2]
CCK-4CCK2R-~10-fold lower affinity than CCK-8[2]
(BzBz)Lys28 probeCCK Receptor-Ki = 11.7 ± 1.2[1]
(BzBz)Lys31 probeCCK Receptor-Ki = 88.0 ± 9.2[1]
PD134308CCK-B Receptor-Ki = 1.7[3]
Boc-Trp-Met-Asp-Phe-NH2Central CCKB Receptors-Ki = 4.2 x 10-8 M[4]
Suc-Trp-Met-Asp-Phe-NH2Central CCKB Receptors-Ki = 2.7 x 10-8 M[4]
Suc-Trp-Leu-Asp-Phe-NH2Central CCKB Receptors-Ki = 5.6 x 10-8 M[4]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a test compound like CCK (27-33).

Membrane Preparation
  • Tissue Source: Brain cortex (rich in CCK2R) and pancreas (rich in CCK1R) from a suitable animal model (e.g., guinea pig, rat).

  • Homogenization: Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g for 20 minutes) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous ligands and other contaminants.

  • Final Preparation: The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes can be used fresh or stored at -80°C.

Competitive Binding Assay
  • Radioligand: A radiolabeled ligand with high affinity and specificity for CCK receptors is used. Common choices include [3H]CCK-8 or 125I-Bolton-Hunter labeled CCK-8.

  • Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail to prevent peptide degradation.

  • Incubation: The assay is performed in microtiter plates or microcentrifuge tubes. To each tube, the following are added in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled test compound (e.g., CCK (27-33)) or a known competitor for standard curves.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The membrane preparation (a specific amount of protein, e.g., 50-100 µg).

  • Total and Non-specific Binding:

    • Total Binding: Tubes containing only the radioligand and membranes (no competitor).

    • Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of an unlabeled agonist (e.g., 1 µM CCK-8) to saturate all specific binding sites.

  • Incubation Conditions: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

Separation and Detection
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter (for 3H) or a gamma counter (for 125I).

Data Analysis
  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the competitor concentration).

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK (27-33) CCKR CCK1R / CCK2R CCK->CCKR Binding Gq Gq CCKR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activation Response Cellular Response PKC->Response

Caption: CCK Receptor Gq-PLC Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_assay_details Assay Components start Start prep Membrane Preparation (e.g., Brain, Pancreas) start->prep assay_setup Assay Setup prep->assay_setup incubation Incubation (Reaching Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Radioactivity Counting (Scintillation/Gamma Counter) filtration->counting analysis Data Analysis (IC50, Ki Calculation) counting->analysis end End analysis->end membranes Membrane Suspension membranes->assay_setup radioligand Radioligand ([³H]CCK-8) radioligand->assay_setup competitor Test Compound (CCK 27-33) competitor->assay_setup

References

A Technical Guide to the Basic Properties and Structure of Cholecystokinin Fragment 27-33 (CCK-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter within the gut-brain axis, responsible for regulating a variety of physiological processes including digestion, satiety, and anxiety.[1][2] The peptide is derived from a 115-amino acid precursor, preprocholecystokinin, which is processed into several biologically active forms of varying lengths, such as CCK-58, CCK-33, and CCK-8.[2][3][4] Biological activity for all forms resides in the C-terminus of the peptide.[1] The C-terminal heptapeptide, corresponding to residues 27-33 of CCK-33 and commonly referred to as CCK-7, represents the minimal sequence required for high-affinity interaction with the cholecystokinin-1 receptor (CCK1R), provided a critical post-translational modification is present.[3][5] This guide provides an in-depth overview of the physicochemical properties, structural features, receptor interactions, and key experimental methodologies relevant to the CCK (27-33) peptide.

Core Physicochemical Properties

CCK (27-33) is a seven-amino-acid peptide with a C-terminal amide, a feature essential for its biological activity.[6] Its properties are well-defined, and it is commercially available in both sulfated and non-sulfated forms.

PropertyDescriptionSource(s)
Amino Acid Sequence Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂[7][8][9]
One-Letter Sequence YMGWMDF-NH₂[8]
Molecular Formula C₄₅H₅₇N₉O₁₀S₂ (Non-sulfated)[8][10]
Molecular Weight ~948.1 g/mol (Non-sulfated)[8][10][11]
Isoelectric Point (pI) Theoretical; not experimentally defined in cited literature.
Solubility Generally insoluble in water; soluble in organic solvents like DMSO or formic acid.[7][10][7][10]
Purity (Commercial) Typically ≥95% as determined by HPLC.[10]
Storage and Stability Lyophilized powder is stable at -20°C for years.[10] Reconstituted solutions should be stored at -20°C for up to 3 months.[3][3][10]

Structural Characteristics

Primary Structure and C-Terminal Amidation

The primary structure of CCK (27-33) is the sequence H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂. The C-terminal phenylalanine is amidated, a common feature of bioactive peptides that protects against degradation by carboxypeptidases and is crucial for receptor binding.[6]

Critical Post-Translational Modification: Tyrosine O-Sulfation

The most critical structural feature for the biological activity of CCK peptides at the CCK1 receptor is the O-sulfation of the tyrosine residue (Tyr27).[1]

  • Sulfated CCK-7: This form binds with high affinity to the CCK1 receptor, which is predominantly found in peripheral tissues like the pancreas and gallbladder.[3][12][13] This interaction is responsible for stimulating pancreatic enzyme secretion and gallbladder contraction.[2]

  • Non-sulfated CCK-7: The absence of the sulfate group results in a dramatic (500- to 1000-fold) reduction in affinity for the CCK1 receptor.[3][12] However, it retains high affinity for the CCK2 receptor, which is found primarily in the brain and stomach, where it binds both CCK and the hormone gastrin with similar affinity.[3][12][13]

Conformational Structure

As a small, flexible peptide, CCK-7 does not have a single, rigid three-dimensional structure in solution.

  • Solution Conformation: High-resolution proton NMR studies on the closely related CCK-8 peptide suggest a highly folded and compact solution conformation, potentially featuring sharp turns stabilized by hydrogen bonds.[14] Other NMR studies on a CCK-9 analog identified a γ-turn centered on the fourth residue, followed by a helical segment in the C-terminal portion.[15]

  • Receptor-Bound Conformation: Recent cryo-electron microscopy (cryo-EM) structures of the CCK1 receptor in complex with CCK-8 reveal that the peptide binds in an extended conformation.[16] The C-terminus of the peptide is buried deep within the receptor's transmembrane core, while the N-terminus extends towards the extracellular space.[16]

Biological Activity and Receptor Interaction

CCK-7 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCK-A for 'alimentary') and the CCK2 receptor (CCK2R, formerly CCK-B for 'brain').[5]

Receptor Binding Affinity

The affinity of CCK peptides for their receptors is typically determined through competitive radioligand binding assays. While specific data for CCK-7 is sparse, data for the nearly identical CCK-8 is widely available and serves as an excellent proxy.

LigandReceptorAffinity (Kᵢ, nM)Comments
Sulfated CCK-8 Human CCK1R0.6 - 0.8High affinity, required for peripheral actions.[3][17]
Sulfated CCK-8 Human CCK2R0.3 - 1.5High affinity, equivalent to gastrin.[3][17]
Non-sulfated CCK-8 Human CCK1R~800Affinity is reduced ~1000-fold without sulfation.[17]
Non-sulfated CCK-8 Human CCK2R~125Retains moderate to high affinity.[17]
Intracellular Signaling Pathways

Upon agonist binding, both CCK1 and CCK2 receptors undergo a conformational change and activate intracellular signaling cascades primarily through heterotrimeric G proteins.

  • Primary Gq/11 Pathway: Both CCK1R and CCK2R predominantly couple to Gαq/11 proteins.[11][18][19] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][18] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][18] This cascade leads to the physiological responses, such as enzyme secretion from pancreatic acinar cells.[20]

  • Secondary Gs Pathway: There is also evidence that the CCK1R can couple to Gαs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[11][16][21]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK1R / CCK2R Gq Gαq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Enzyme Secretion) Ca->Response PKC->Response CCK CCK-7 CCK->CCKR Binds

Signaling cascade following CCK binding to its Gq-coupled receptor.

Key Experimental Methodologies

Peptide Synthesis by Solid-Phase Peptide Synthesis (SPPS)

CCK-7 with a C-terminal amide is synthesized using SPPS, typically with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a specialized resin.

Protocol Outline:

  • Resin Selection: A Rink Amide resin is used, as its linker is designed to be cleaved under acidic conditions to yield a C-terminal amide.[22]

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[22]

  • Synthesis Cycle (Repeated for each amino acid):

    • Deprotection: The Fmoc protecting group from the resin (or the previously coupled amino acid) is removed using a piperidine solution in DMF.

    • Washing: The resin is thoroughly washed with DMF to remove piperidine and byproducts.

    • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.

    • Washing: The resin is washed again to remove excess reagents.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid (Tyrosine) is removed.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid "cocktail" (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

  • Purification: The crude peptide is precipitated, collected, and purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity is confirmed by mass spectrometry.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Loop Synthesis Cycle (Repeat 7x) Swell->Loop Deprotect 2a. Fmoc Deprotection (Piperidine) Loop->Deprotect C- to N-terminus Cleave 3. Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Loop->Cleave Completed Sequence Couple 2b. Couple next Fmoc-Amino Acid Deprotect->Couple Couple->Loop Purify 4. Purify Crude Peptide (RP-HPLC) Cleave->Purify Verify 5. Verify Identity (Mass Spectrometry) Purify->Verify

General workflow for Solid-Phase Peptide Synthesis (SPPS) of CCK-7.
Receptor Binding Assay Protocol

To determine the binding affinity (Kᵢ) of CCK-7 for its receptors, a competitive radioligand binding assay is the gold standard.[1][23]

StepProcedure
1. Membrane Preparation - Harvest cells or tissue expressing the CCK receptor of interest.- Homogenize in a cold lysis buffer with protease inhibitors.- Centrifuge to pellet the membranes.[24]- Wash and resuspend the membrane pellet in assay buffer.- Determine protein concentration (e.g., BCA assay).[24]
2. Assay Setup - In a 96-well plate, set up triplicate wells for: - Total Binding: Membranes + Radioligand + Buffer. - Non-specific Binding (NSB): Membranes + Radioligand + high concentration of a known unlabeled ligand. - Competition: Membranes + Radioligand + varying concentrations of test compound (CCK-7).
3. Reagents - Radioligand: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter-CCK-8), typically near its Kₔ value.- Test Compound: CCK-7, serially diluted over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
4. Incubation - Add membranes, test compound/buffer, and finally radioligand to the wells.[24]- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[24]
5. Separation - Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[1][24]- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
6. Detection - Dry the filters and place them in scintillation vials with scintillation cocktail.- Count the radioactivity (counts per minute, CPM) on each filter using a scintillation counter.
7. Data Analysis - Calculate Specific Binding = Total Binding - Non-specific Binding.- Plot the percentage of specific binding against the log concentration of CCK-7.- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of CCK-7 that inhibits 50% of specific radioligand binding).- Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[24]
Functional Bioassay: Amylase Release from Pancreatic Acini

The primary physiological function of CCK1R activation in the pancreas is the secretion of digestive enzymes, with amylase being a major component. This can be measured in vitro using dispersed pancreatic acini.[4][7]

Amylase_Assay_Workflow Start 1. Isolate Pancreas (e.g., from mouse or rat) Digest 2. Enzymatic Digestion (Collagenase) Start->Digest Disperse 3. Mechanical Dispersion → Dispersed Acini Digest->Disperse Incubate 4. Incubate Acini with CCK-7 (Varying Concentrations) Disperse->Incubate Separate 5. Separate Acini from Supernatant (Centrifugation or Filtration) Incubate->Separate Assay_Sup 6a. Assay Supernatant (Secreted Amylase) Separate->Assay_Sup Assay_Total 6b. Assay Total Lysate (Total Amylase) Separate->Assay_Total Analyze 7. Analyze Data (% Total Amylase Released) Assay_Sup->Analyze Assay_Total->Analyze

Workflow for assessing CCK1R activity via amylase release.

Protocol Outline:

  • Isolation of Acini: The pancreas is surgically removed from an animal (e.g., guinea pig, rat) and subjected to enzymatic digestion with collagenase, followed by gentle mechanical shearing to create a suspension of pancreatic acini.[7]

  • Incubation: The dispersed acini are incubated in a physiological buffer at 37°C.[4] Different concentrations of CCK-7 are added to stimulate secretion. Control ("basal") samples receive only buffer.

  • Separation: After a set incubation time (e.g., 30 minutes), the reaction is stopped, and the acini are separated from the incubation medium (supernatant) by centrifugation or filtration through a fine nylon mesh.[4][10]

  • Amylase Measurement:

    • The amount of amylase released into the supernatant is measured.

    • The total amylase content is measured in a parallel set of acini that are lysed to release all intracellular enzymes.[4]

    • Amylase activity is determined using a commercial kit, often a colorimetric assay where a substrate is cleaved by amylase to produce a colored product measured by a spectrophotometer.[4][7]

  • Data Analysis: Amylase release is expressed as the percentage of the total cellular amylase that was secreted into the medium during the incubation period.[4] A dose-response curve is generated by plotting the percent amylase release against the log concentration of CCK-7 to determine parameters like EC₅₀ and maximal efficacy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a peptide hormone found in the gastrointestinal tract and the central nervous system, where it plays crucial roles in digestion, satiety, and anxiety. The C-terminal heptapeptide fragment, CCK (27-33), is a biologically active portion of the larger CCK molecule. In vivo administration of CCK (27-33), often as part of the octapeptide CCK-8, is a key experimental approach to investigate its physiological and behavioral effects. These application notes provide detailed protocols for the in vivo administration of CCK (27-33) in rodent models, summarize quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

Table 1: Dose-Dependent Effects of Intraperitoneal (IP) CCK-8 on Food Intake in Rats
Dose (nmol/kg)1-Hour Dark Phase Food Intake Reduction (%)Reference
0.635[1]
1.849[1][2]
5.251[1]
Table 2: Effects of Intraperitoneal (IP) and Intravenous (IV) CCK-8 on Food Intake in Rats
Administration RouteDose (µg/kg)Food Intake Reduction at 60 min (%)Reference
Intraperitoneal (IP)0.6~40[3]
Intraperitoneal (IP)1.0~40[3]
Intravenous (IV)0.6Not significant[3]
Intravenous (IV)1.0Not significant[3]
Table 3: Anxiogenic Effects of CCK Agonists in Rodent Models
AgonistAdministration RouteDoseAnimal ModelBehavioral TestObserved EffectReference
CCK-8Intra-CeA InfusionNot SpecifiedRatLight-Dark BoxDecreased exploration in the light zone[4]
Caerulein (CCK agonist)Subcutaneous5 µg/kgRatElevated Plus MazeReduced exploratory activity[5]
CCK-4SystemicNot SpecifiedHumanSocial Interaction TestIncreased anxiety[6]
PentagastrinSystemicNot SpecifiedRatElevated Plus MazeIncreased anxiety[6]

Experimental Protocols

Preparation of CCK (27-33) Solution

CCK-8, which contains the 27-33 fragment, is commonly used for in vivo studies.

  • Vehicle: Sterile, pyrogen-free 0.9% saline is a standard vehicle for dissolving CCK-8.[7]

  • Preparation:

    • Allow the lyophilized CCK-8 peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in the required volume of sterile 0.9% saline to achieve the desired stock concentration.

    • Gently vortex or sonicate to ensure complete dissolution.

    • The solution should be prepared fresh on the day of the experiment.[3]

    • For intracerebroventricular (ICV) injections, artificial cerebrospinal fluid (aCSF) should be used as the vehicle.[4]

Administration Routes

1. Intraperitoneal (IP) Injection in Rats

  • Purpose: To study the peripheral effects of CCK-8 on satiety and other behaviors.

  • Materials:

    • CCK-8 solution

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge)[8]

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the rat securely. For a two-person technique, one person can hold the rat's head and upper body while the other performs the injection.[8]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the CCK-8 solution slowly. The maximum recommended injection volume for a rat is 10 mL/kg.[8]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

2. Intravenous (IV) Injection in Mice

  • Purpose: To achieve rapid systemic distribution of CCK-8.

  • Materials:

    • CCK-8 solution

    • Sterile syringes (0.5 mL or 1 mL)

    • Sterile needles (27-30 gauge)

    • Restraining device for mice

  • Procedure (Lateral Tail Vein):

    • Place the mouse in a restraining device to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Disinfect the tail with 70% ethanol.

    • Insert the needle, bevel up, into the lateral tail vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Inject the CCK-8 solution slowly. The maximum recommended bolus injection volume for a mouse is 10 mL/kg.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

3. Intracerebroventricular (ICV) Injection in Rats

  • Purpose: To directly administer CCK-8 to the brain and study its central effects. This procedure requires stereotaxic surgery to implant a guide cannula prior to the injection.

  • Materials:

    • CCK-8 solution in aCSF

    • Hamilton syringe with an injection needle

    • Stereotaxic apparatus

    • Anesthesia

  • Procedure (Post-Surgery):

    • Anesthetize the rat if necessary, although injections can often be performed in conscious, restrained animals.

    • Secure the rat in the stereotaxic apparatus.

    • Remove the dummy cannula from the implanted guide cannula.

    • Insert the injection needle, connected to the Hamilton syringe, into the guide cannula, ensuring it extends to the desired depth in the ventricle.

    • Infuse the CCK-8 solution slowly over a defined period (e.g., 1-2 minutes).

    • Leave the injection needle in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.

    • Slowly withdraw the injection needle and replace the dummy cannula.

    • Return the animal to its home cage and monitor its behavior.

Signaling Pathways and Experimental Workflows

CCK Receptor Signaling Pathway

CCK exerts its effects by binding to two G-protein coupled receptors: CCK-A (primarily in the periphery) and CCK-B (predominantly in the brain).[9] Both receptors can activate similar intracellular signaling cascades.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK (27-33) CCKAR CCK-A Receptor CCK->CCKAR CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKAR->Gq CCKBR->Gq PI3K PI3K CCKBR->PI3K activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates MAPK MAP Kinase (ERK) PKC->MAPK activates PI3K->MAPK activates Response Cellular Response (e.g., Satiety, Anxiety) MAPK->Response

Caption: CCK receptor signaling cascade.

Experimental Workflow: Satiety Study

This workflow outlines a typical experiment to assess the effect of CCK-8 on food intake.

Satiety_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (Housing & Handling) Fasting Food Deprivation (e.g., 12-24 hours) Acclimatization->Fasting Injection Administer CCK-8 or Vehicle (e.g., IP, IV, ICV) Fasting->Injection CCK_Prep Prepare CCK-8 Solution CCK_Prep->Injection Food_Presentation Present Pre-weighed Food Injection->Food_Presentation Monitoring Monitor Feeding Behavior (Automated or Manual) Food_Presentation->Monitoring Measurement Measure Food Intake (e.g., at 30, 60, 120 min) Monitoring->Measurement Meal_Pattern Analyze Meal Patterns (Meal size, duration, frequency) Measurement->Meal_Pattern Stats Statistical Analysis Meal_Pattern->Stats

Caption: Workflow for a CCK-induced satiety experiment.

Experimental Workflow: Anxiety Study

This workflow describes a typical experiment to evaluate the anxiogenic effects of CCK-8.

Anxiety_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (Housing & Handling) Habituation Habituation to Test Room Acclimatization->Habituation Injection Administer CCK-8 or Vehicle (e.g., IP, ICV) Habituation->Injection CCK_Prep Prepare CCK-8 Solution CCK_Prep->Injection Behavioral_Test Place Animal in Behavioral Apparatus (e.g., Elevated Plus Maze, Light-Dark Box) Injection->Behavioral_Test Recording Record Behavior (Video Tracking System) Behavioral_Test->Recording Scoring Score Behavioral Parameters (e.g., Time in open arms, entries, latency) Recording->Scoring Stats Statistical Analysis Scoring->Stats

Caption: Workflow for a CCK-induced anxiety experiment.

References

Application Notes and Protocols for Studying Food Intake and Satiety in Rodents Using CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins, and plays a crucial role in digestion and satiety.[1][2] The C-terminal fragments of CCK are biologically active, with the octapeptide CCK-8 (26-33) being the most extensively studied form for its effects on reducing food intake. The critical pharmacophoric domain for this activity resides in the C-terminal heptapeptide amide, CCK (27-33).[3] These application notes provide detailed protocols for utilizing CCK (27-33) to investigate food intake and satiety in rodent models, offering valuable insights for research in physiology, pharmacology, and the development of anti-obesity therapeutics.

Mechanism of Action: CCK-Mediated Satiety Signaling

CCK (27-33), as the active fragment of CCK-8, is expected to exert its satiety effects primarily through the activation of CCK-A receptors (CCK-AR) located on vagal afferent neurons that innervate the stomach and duodenum.[2][4] This interaction initiates a signaling cascade to the nucleus of the solitary tract (NTS) in the brainstem, which then projects to higher brain centers, including the hypothalamus, to induce the sensation of satiety, leading to the termination of a meal.[5]

Signaling Pathway of CCK (27-33) in Satiety

CCK_Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_intestine Small Intestine cluster_circulation Periphery cluster_brain Brain Nutrients Nutrients (Fat, Protein) I_cells Enteroendocrine I-cells Nutrients->I_cells Stimulates CCK_release CCK Release I_cells->CCK_release Secretes CCK_27_33 CCK (27-33) (Exogenous Administration) CCK_AR CCK-A Receptor CCK_27_33->CCK_AR Binds to Vagal_Afferent Vagal Afferent Neuron NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferent->NTS Signals to Hypothalamus Hypothalamus (e.g., PVN) NTS->Hypothalamus Projects to Satiety Satiety & Reduced Food Intake Hypothalamus->Satiety Induces

Caption: CCK (27-33) signaling pathway for satiety induction.

Quantitative Data Summary

The following tables summarize dosages and effects of CCK peptides and antagonists on food intake in rodents, primarily based on studies using CCK-8, which contains the active CCK (27-33) sequence.

Table 1: Effect of Intraperitoneal (IP) CCK-8 Administration on Food Intake in Rodents

SpeciesCCK-8 Dose (µg/kg)Food Intake Reduction (%)Duration of EffectReference
Rat0.5Significant30 min[6]
Rat1.8 nmol/kg (~2 µg/kg)~49%1 hour[7]
Rat5.2 nmol/kg (~5.9 µg/kg)~51%1 hour[7]
Mouse1Significant15 min[8]
Mouse10Significant15 min[8]
Mouse30Significant15 min[8]

Table 2: Effect of CCK Receptor Antagonists on Food Intake in Rodents

AntagonistSpeciesDose (mg/kg)RouteEffect on Food IntakeReference
DevazepideRat0.5IPIncreased food intake[9]
PD-140,548Rat1.0IPIncreased food intake[9]
L-364,718Rat--Blocks CCK-8 induced food intake inhibition[10]

Experimental Protocols

Protocol 1: Acute Food Intake Study Following Intraperitoneal (IP) Injection of CCK (27-33)

This protocol details the procedure for assessing the acute effects of exogenously administered CCK (27-33) on food intake in rats or mice.

Materials:

  • CCK (27-33) peptide

  • Sterile 0.9% saline solution (vehicle)

  • Syringes (1 ml) with appropriate gauge needles (25-27g for mice, 23-25g for rats)

  • Animal scale

  • Food hoppers and metabolic cages for accurate food intake measurement

  • Standard rodent chow

Procedure:

  • Animal Acclimation:

    • Individually house animals in metabolic cages for at least 3 days prior to the experiment to acclimate them to the new environment and handling.

    • Ensure ad libitum access to food and water during this period.

  • Fasting:

    • Fast the animals for 16-18 hours overnight with free access to water. This ensures a robust feeding response at the start of the experiment.[11]

  • Peptide Preparation:

    • On the day of the experiment, prepare a stock solution of CCK (27-33) in sterile 0.9% saline.

    • Prepare serial dilutions to achieve the desired final concentrations for injection. The injection volume should be kept low (e.g., < 10 ml/kg).[12]

  • Experimental Groups:

    • Divide the animals into a control group (vehicle injection) and one or more experimental groups (different doses of CCK (27-33)). A within-subjects crossover design can also be used, with a washout period of at least 48 hours between treatments.

  • Administration:

    • Weigh each animal to calculate the precise injection volume.

    • Administer the vehicle or CCK (27-33) solution via intraperitoneal (IP) injection.

    • The injection should be given 5-15 minutes before the presentation of food.[6]

  • Food Presentation and Measurement:

    • Immediately after the designated pre-treatment time, present a pre-weighed amount of standard rodent chow in the food hopper.

    • Record food intake at regular intervals (e.g., 30, 60, 120 minutes, and 24 hours) by weighing the remaining food and any spillage.[11]

  • Data Analysis:

    • Calculate the cumulative food intake for each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of CCK (27-33) with the vehicle control.

Experimental Workflow for Acute Food Intake Study

Experimental_Workflow Acclimation Animal Acclimation (3 days) Fasting Overnight Fasting (16-18 hours) Acclimation->Fasting Grouping Randomize into Control & Treatment Groups Fasting->Grouping Injection IP Injection (Vehicle or CCK (27-33)) Grouping->Injection Food_Access Present Pre-weighed Food Injection->Food_Access 5-15 min post-injection Measurement Measure Food Intake (30, 60, 120 min, 24 hr) Food_Access->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for an acute food intake study.

Protocol 2: Investigating the Role of Endogenous CCK using a CCK-A Receptor Antagonist

This protocol allows for the study of the physiological role of endogenous CCK in satiety by blocking its action with a specific antagonist.

Materials:

  • CCK-A receptor antagonist (e.g., Devazepide, Loxiglumide)

  • Vehicle for the antagonist (e.g., saline, DMSO, or as recommended by the manufacturer)

  • Materials as listed in Protocol 1

Procedure:

  • Animal Acclimation and Fasting:

    • Follow steps 1 and 2 from Protocol 1.

  • Antagonist Preparation:

    • Prepare the CCK-A receptor antagonist solution in the appropriate vehicle.

  • Experimental Groups:

    • Divide animals into a control group (vehicle injection) and a treatment group (antagonist injection).

  • Administration:

    • Administer the vehicle or antagonist via IP injection. The timing of administration relative to food presentation should be based on the pharmacokinetic profile of the specific antagonist used (typically 30-60 minutes before food access).

  • Food Presentation and Measurement:

    • Present pre-weighed food and measure intake as described in Protocol 1. An increase in food intake in the antagonist-treated group compared to the control group suggests that endogenous CCK tonically contributes to satiety.

  • Combination Study (Optional):

    • To confirm the specificity of the antagonist, a further experiment can be conducted where animals are pre-treated with the antagonist followed by an injection of CCK (27-33). The antagonist should block the satiety-inducing effect of the exogenous CCK.

Logical Relationship between Exogenous and Endogenous CCK Studies

Logical_Relationship cluster_exogenous Exogenous CCK Study cluster_endogenous Endogenous CCK Study Exo_CCK Administer CCK (27-33) Exo_Effect Observe Decreased Food Intake Exo_CCK->Exo_Effect Leads to Conclusion Conclusion: CCK is a physiological satiety signal. Exo_Effect->Conclusion Supports Antagonist Administer CCK-A Receptor Antagonist Endo_Effect Observe Increased Food Intake Antagonist->Endo_Effect Leads to Endo_Effect->Conclusion Supports

Caption: Relationship between exogenous and endogenous CCK studies.

References

Techniques for Radiolabeling CCK (27-33) for Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of the C-terminal heptapeptide of cholecystokinin, CCK (27-33), for use in receptor binding assays. These methodologies are critical for researchers investigating the pharmacology of CCK receptors and for the development of novel therapeutics targeting the CCK system.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in the gastrointestinal system and the central nervous system.[1][2] Its biological effects are mediated by two G protein-coupled receptors, CCK1R and CCK2R.[3][4][5] The C-terminal fragment, CCK (27-33), which has the amino acid sequence Trp-Met-Asp-Phe-NH2, is essential for receptor binding.[2][6][7] Radiolabeled versions of this peptide are invaluable tools for characterizing receptor-ligand interactions, determining receptor density, and screening for novel drug candidates.

This guide details common radiolabeling techniques, provides step-by-step experimental protocols for receptor binding assays, and presents quantitative data for various radiolabeled CCK analogues to facilitate experimental design and data interpretation.

Signaling Pathways of CCK Receptors

Upon ligand binding, CCK receptors undergo a conformational change and activate intracellular signaling cascades. Both CCK1R and CCK2R couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). CCK1R can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. These signaling pathways ultimately lead to various physiological responses.[4][8]

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects CCK_Ligand CCK (27-33) CCK_Receptor CCK1R / CCK2R (GPCR) CCK_Ligand->CCK_Receptor G_Protein Gq/Gs CCK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC activates (Gs) IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes cAMP cAMP AC->cAMP converts PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation ATP ATP ATP->AC PKA_Activation Protein Kinase A (PKA) Activation cAMP->PKA_Activation Physiological_Response Physiological Response Ca_Release->Physiological_Response PKC_Activation->Physiological_Response PKA_Activation->Physiological_Response

Caption: CCK Receptor Signaling Pathway.

Data Presentation: Quantitative Binding Data

The binding affinities of various radiolabeled CCK analogues for CCK1 and CCK2 receptors are summarized below. Note that the affinity can be influenced by the specific analogue, the radiolabel, and the experimental conditions. The C-terminal tetrapeptide sequence Trp-Met-Asp-Phe-NH2 is crucial for high-affinity binding.[2][6][7] The methionine residue can be substituted with leucine or norleucine without significantly affecting receptor binding affinity.[2]

RadioligandReceptor SubtypeReported Affinity (IC50 or Kd, nM)Reference
111In-APH070CCK2R5.59 ± 1.46 (IC50)[9]
111In-MGD5CCK2R1.04 ± 0.16 (IC50)[9]
125I-CCK-8CCK2R0.25 - 3.3 (IC50 for R enantiomers of nonpeptide agonists)[10]
99mTc-sCCK8CCK1R & CCK2RHigh affinity[11]
99mTc-nsCCK8CCK2RHigh affinity[11]
125I-(D-Tyr-Gly, Nle28,3l)-CCK 26-33CCK-B/gastrin receptorsHigh affinity[12]
Desulfated CCK-8CCK1R~500-fold lower affinity than sulfated CCK-8[13]
GastrinCCK1R~1,000-10,000-fold lower affinity than sulfated CCK-8[13]
CCK-8, Gastrin, desulfated CCK-8CCK2R0.3 - 1 nM (Ki)[13]

Experimental Protocols

Radiolabeling of CCK (27-33)

1. Iodination using the Iodogen Method (for 125I or 131I)

This method is suitable for peptides containing a tyrosine residue. If CCK (27-33) does not contain a tyrosine, a tyrosine residue can be added to the N-terminus (e.g., Tyr-Gly-CCK(27-33)).

  • Materials:

    • CCK (27-33) peptide with an N-terminal tyrosine.

    • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril).

    • Na125I or Na131I.

    • Phosphate buffer (0.1 M, pH 7.4).

    • Sephadex G-10 or equivalent size-exclusion chromatography column.

    • Bovine Serum Albumin (BSA).

  • Protocol:

    • Coat a glass vial with Iodogen by dissolving it in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a stream of nitrogen.

    • Add 50 µL of phosphate buffer to the Iodogen-coated vial.

    • Add 1-5 µg of the CCK peptide to the vial.

    • Add 0.5-1.0 mCi of Na125I or Na131I to the reaction mixture.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

    • Quench the reaction by transferring the mixture to a tube containing a solution of sodium metabisulfite or by diluting it with a buffer containing a carrier protein like BSA.

    • Purify the radiolabeled peptide from free radioiodine using a Sephadex G-10 column pre-equilibrated with a suitable buffer containing 0.1% BSA.

    • Collect fractions and measure the radioactivity to identify the peak corresponding to the radiolabeled peptide.

    • Determine the specific activity of the final product.

2. Labeling with Metallic Radionuclides (e.g., 111In, 99mTc) via a Chelator

This method requires the CCK (27-33) peptide to be conjugated to a bifunctional chelator such as DTPA, DOTA, or HYNIC.[6][12]

  • Materials:

    • CCK (27-33) conjugated to a chelator (e.g., DOTA-CCK(27-33)).

    • 111InCl3 or 99mTc-pertechnetate.

    • Ammonium acetate buffer (0.2 M, pH 5.5).

    • Reducing agent (for 99mTc, e.g., stannous chloride).

    • C18 Sep-Pak cartridge or equivalent for purification.

    • Ethanol.

    • Saline.

  • Protocol for 111In Labeling:

    • Dissolve 10-20 µg of DOTA-CCK(27-33) in ammonium acetate buffer.

    • Add 1-5 mCi of 111InCl3 to the peptide solution.

    • Incubate at 80-95°C for 15-30 minutes.

    • Allow the reaction to cool to room temperature.

    • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unbound 111In, and then elute the radiolabeled peptide with a mixture of ethanol and water.

    • Assess radiochemical purity using radio-HPLC or ITLC.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CCK receptors.[14][15][16]

  • Materials:

    • Cell membranes or tissue homogenates expressing CCK receptors.

    • Radiolabeled CCK (27-33) (e.g., 125I-Tyr-CCK(27-33)).

    • Unlabeled CCK (27-33) or other test compounds.

    • Binding buffer (e.g., 20 mM HEPES, 5 mM MgCl2, 0.2 mg/mL bacitracin, pH 7.3).[9]

    • 96-well filter plates with glass fiber filters.

    • Vacuum manifold.

    • Scintillation counter and scintillation fluid.

  • Experimental Workflow:

Receptor_Binding_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Radioligand, Membranes, Buffers, Test Compounds) Set_Up_Assay 2. Set Up Assay Plate (Total, Non-specific, and Competition Wells) Prepare_Reagents->Set_Up_Assay Incubation 3. Incubation (e.g., 60 min at 25°C) Set_Up_Assay->Incubation Filtration 4. Filtration and Washing (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity on filters) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50, Ki) Counting->Data_Analysis

Caption: Receptor Binding Assay Workflow.

  • Protocol:

    • Assay Setup: In a 96-well plate, prepare triplicate wells for:

      • Total Binding: Add binding buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Add binding buffer, radioligand, a high concentration of unlabeled CCK (e.g., 1 µM), and cell membranes.

      • Competition: Add binding buffer, radioligand, varying concentrations of the test compound, and cell membranes.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the log concentration of the competitor.

      • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The techniques and protocols described in this document provide a comprehensive guide for the radiolabeling of CCK (27-33) and its application in receptor binding assays. Careful execution of these methods will enable researchers to accurately characterize the interactions between ligands and CCK receptors, which is fundamental for advancing our understanding of CCK physiology and for the development of novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of CCK Receptor Antagonists Using CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). These receptors are implicated in a variety of physiological processes, including digestion, satiety, anxiety, and pain perception, making them attractive targets for drug discovery. The C-terminal heptapeptide fragment of CCK, CCK (27-33), represents a key pharmacophore responsible for receptor binding and activation. This document provides detailed application notes and protocols for the use of CCK (27-33) in high-throughput screening (HTS) campaigns to identify and characterize novel CCK receptor antagonists.

While the sulfated octapeptide CCK-8 is more commonly utilized in screening assays due to its high potency, the heptapeptide CCK (27-33) is also a biologically active fragment. For the purposes of antagonist screening, utilizing CCK (27-33) at a concentration that elicits a robust and reproducible agonist response (typically around the EC80) allows for the sensitive detection of inhibitory compounds.

CCK Receptor Signaling Pathways

CCK1R and CCK2R are known to couple to Gq and Gs proteins, initiating downstream signaling cascades that result in calcium mobilization and cAMP accumulation, respectively.[1] The primary and most robust pathway for HTS applications is the Gq-mediated pathway leading to an increase in intracellular calcium.

CCK_Signaling CCK_Ligand CCK (27-33) CCKR CCK1R / CCK2R CCK_Ligand->CCKR Binds G_protein Gq/Gs CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Figure 1: Simplified signaling pathways of CCK receptors.

Data Presentation: Agonist Potency

The selection of an appropriate agonist and its concentration is critical for the development of a robust antagonist screening assay. While CCK-8 is the most potent endogenous agonist, CCK (27-33) also demonstrates significant activity. The following table summarizes typical potency values for these peptides at both CCK1 and CCK2 receptors in a calcium mobilization assay format.

AgonistReceptorAssay TypeTypical EC50Reference
CCK-8 (sulfated) CCK1RCalcium Mobilization0.1 - 1.0 nM[2][3]
CCK2RCalcium Mobilization0.1 - 5.0 nM[4]
CCK (27-33) (sulfated) CCK1RCalcium Mobilization1.0 - 10 nM (estimated)[5]
CCK2RCalcium Mobilization5.0 - 50 nM (estimated)[5]

Note: The EC50 values for CCK (27-33) are estimated based on structure-activity relationship studies which indicate a slight reduction in potency compared to CCK-8.[5][6] Researchers should empirically determine the precise EC50 in their specific assay system.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for an HTS campaign to identify CCK receptor antagonists involves several key stages, from assay development to hit confirmation.

HTS_Workflow Assay_Dev Assay Development (e.g., Calcium Mobilization) Pilot_Screen Pilot Screen (Small Compound Library) Assay_Dev->Pilot_Screen Validate Assay (Z' > 0.5) Primary_Screen Primary HTS (Large Compound Library) Pilot_Screen->Primary_Screen Optimize Conditions Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Primary_Screen->Hit_Confirmation Identify 'Hits' Selectivity Selectivity & Mechanism of Action Studies Hit_Confirmation->Selectivity Confirm Activity Lead_Opt Lead Optimization Selectivity->Lead_Opt Characterize Hits

Figure 2: General workflow for a high-throughput screening campaign.

Protocol 1: Calcium Mobilization Assay for CCK1R/CCK2R Antagonists

This is the most common and robust HTS assay for Gq-coupled receptors like CCK1R and CCK2R.

1. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human CCK1R or CCK2R. Ready-to-use frozen cells are commercially available (e.g., from Eurofins DiscoverX or Millipore).[7][8][9]

  • Agonist: Sulfated CCK (27-33) peptide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading and automated liquid handling.

2. Methods:

a. Cell Preparation:

  • If using frozen cells, thaw rapidly at 37°C and resuspend in assay buffer.

  • If using cultured cells, harvest cells and resuspend in assay buffer to the desired density (typically 10,000 - 20,000 cells per well).

  • Add the calcium indicator dye (e.g., Fluo-4 AM) to the cell suspension at the manufacturer's recommended concentration.

  • Incubate the cell suspension with the dye for 30-60 minutes at 37°C in the dark to allow for dye loading.

b. Assay Protocol:

  • Dispense 20 µL of the dye-loaded cell suspension into each well of the 384-well assay plate.

  • Centrifuge the plate briefly to ensure cells form a monolayer at the bottom.

  • Incubate the plate at room temperature for 10-20 minutes.

  • Prepare a dilution series of the test compounds (potential antagonists) in assay buffer.

  • Using the FLIPR, add 5 µL of the test compounds to the appropriate wells and incubate for 15-30 minutes.

  • Prepare a solution of CCK (27-33) in assay buffer at a concentration that will give an EC80 response (this concentration must be predetermined in an agonist dose-response experiment).

  • Initiate kinetic fluorescence reading on the FLIPR and after a stable baseline is established (typically 10-20 seconds), add 5 µL of the EC80 CCK (27-33) solution to all wells.

  • Continue to record the fluorescence signal for 60-120 seconds.

c. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where ΔF_compound is the response in the presence of the test compound, ΔF_max is the response with agonist alone (positive control), and ΔF_min is the response with buffer alone (negative control).

  • Plot the % inhibition against the log of the compound concentration to determine the IC50 value for active compounds.

  • Assess the quality of the assay by calculating the Z'-factor from the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[1][10]

Protocol 2: Luciferase Reporter Gene Assay for CCK Receptor Antagonists

This assay is an alternative for detecting receptor activation, often by measuring the activity of a downstream transcription factor like NFAT (for Gq pathway) or CREB (for Gs pathway).

1. Materials:

  • Cell Line: HEK293 or CHO cells co-transfected with the human CCK1R or CCK2R and a reporter plasmid (e.g., NFAT-luciferase or CRE-luciferase).

  • Agonist: Sulfated CCK (27-33) peptide.

  • Cell Culture Medium: DMEM or F-12 supplemented with 10% FBS and antibiotics.

  • Luciferase Assay Reagent: Commercially available luciferase assay kits (e.g., Promega Luciferase Assay System).[11]

  • Assay Plates: 384-well, white, opaque microplates.

  • Instrumentation: Luminometer capable of reading 384-well plates.

2. Methods:

a. Cell Preparation:

  • Seed the transfected cells into 384-well white plates at a density of 5,000-10,000 cells per well.

  • Incubate the cells for 18-24 hours to allow for attachment and reporter gene expression.

b. Assay Protocol:

  • Prepare a dilution series of the test compounds in serum-free medium.

  • Remove the culture medium from the cells and replace it with the test compound dilutions.

  • Incubate for 15-30 minutes at 37°C.

  • Add CCK (27-33) at a pre-determined EC80 concentration to all wells (except negative controls).

  • Incubate the plates for 3-6 hours at 37°C to allow for luciferase expression.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

c. Data Analysis:

  • Calculate the percentage of inhibition as described for the calcium mobilization assay, using the luminescence signal instead of fluorescence.

  • Determine the IC50 values for active compounds.

  • Calculate the Z'-factor to assess assay quality.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay. It takes into account the dynamic range of the signal and the data variation.

Z_Factor cluster_formula Z'-Factor Calculation cluster_interpretation Interpretation formula Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Excellent Z' > 0.5 Excellent Assay Marginal 0 < Z' < 0.5 Marginal Assay Unsuitable Z' < 0 Unsuitable for HTS

Figure 3: Z'-factor formula and interpretation for HTS assay quality control.

Conclusion

The use of CCK (27-33) in high-throughput screening provides a valuable tool for the discovery of novel antagonists for CCK1 and CCK2 receptors. The detailed protocols for calcium mobilization and luciferase reporter assays, along with robust data analysis and quality control measures, will enable researchers to efficiently identify and characterize promising lead compounds for further development. Careful optimization of agonist concentration and assay conditions is paramount to the success of any HTS campaign.

References

Methodology for Assessing CCK (27-33)-Induced Panic Attacks in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing cholecystokinin (CCK) fragment (27-33) [also known as CCK-4]-induced panic attacks in animal models. These methodologies are crucial for understanding the neurobiology of panic and for the preclinical screening of anxiolytic and anti-panic drug candidates.

Introduction

Cholecystokinin tetrapeptide (CCK-4) is a potent panic-inducing agent in both humans and laboratory animals.[1][2] Its anxiogenic effects are primarily mediated through the activation of CCK-B receptors in the brain.[3] Animal models utilizing CCK-4 provide a valuable tool to investigate the pathophysiology of panic disorders and to evaluate the efficacy of novel therapeutic agents. The protocols outlined below describe behavioral and physiological assessments to quantify panic-like responses in rodents following CCK-4 administration.

Core Concepts and Signaling

The panic-inducing effects of CCK-4 are predominantly mediated by the activation of CCK-B receptors, which are widely distributed in the brain. The binding of CCK-4 to these G protein-coupled receptors initiates a signaling cascade that results in neuronal excitation and the manifestation of anxiety- and panic-like behaviors.

CCK_Signaling cluster_0 CCK-4 Signaling Pathway in Panic cluster_1 Pharmacological Intervention CCK-4 CCK-4 CCK-B Receptor CCK-B Receptor CCK-4->CCK-B Receptor Binds to Neuronal Excitation Neuronal Excitation CCK-B Receptor->Neuronal Excitation Activates Anxiety/Panic Response Anxiety/Panic Response Neuronal Excitation->Anxiety/Panic Response Leads to Anxiolytic (e.g., Benzodiazepine) Anxiolytic (e.g., Benzodiazepine) Anxiolytic (e.g., Benzodiazepine)->CCK-B Receptor Antagonizes/Modulates

CCK-4 signaling pathway in panic induction.

Experimental Workflow

A typical experimental workflow for assessing CCK-4-induced panic involves animal habituation, drug administration, behavioral testing, and physiological monitoring. It is critical to include appropriate control groups: a vehicle-treated group (e.g., saline), a CCK-4 treated group, and a group pre-treated with a known anxiolytic before CCK-4 challenge.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Day animal_habituation Animal Habituation to Testing Room telemetry_implant Telemetry Transmitter Implantation (Optional) animal_habituation->telemetry_implant recovery Surgical Recovery telemetry_implant->recovery drug_admin Drug Administration (Vehicle, CCK-4, Anxiolytic + CCK-4) recovery->drug_admin behavioral_testing Behavioral Testing (EPM, Light-Dark Box, etc.) drug_admin->behavioral_testing Post-injection interval phys_monitoring Physiological Monitoring (Telemetry) drug_admin->phys_monitoring data_analysis Data Analysis behavioral_testing->data_analysis phys_monitoring->data_analysis

General experimental workflow for CCK-4 studies.

Behavioral Assessment Protocols

Elevated Plus Maze (EPM)

The EPM test is a widely used assay for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer CCK-4 (intraperitoneal or subcutaneous injection) or vehicle. For antagonist studies, administer the anxiolytic compound at an appropriate time before the CCK-4 injection. A typical pre-treatment time for diazepam is 30 minutes.

  • Testing: At a set time post-CCK-4 injection (e.g., 5-15 minutes), place the animal in the center of the maze, facing an open arm.

  • Data Collection: Record the animal's behavior for 5 minutes using a video tracking system. Key parameters to measure include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. CCK-4 is expected to decrease open arm exploration, an effect that should be reversed by effective anxiolytics.

Data Presentation:

Treatment GroupTime in Open Arms (s)Open Arm EntriesTime in Closed Arms (s)Closed Arm Entries
Vehicle45 ± 58 ± 1200 ± 1010 ± 2
CCK-4 (25 µg/kg)15 ± 33 ± 1250 ± 128 ± 1
Diazepam (1 mg/kg) + CCK-4 (25 µg/kg)40 ± 67 ± 2210 ± 159 ± 2

Note: Data are representative and should be determined empirically.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[6][7][8]

Protocol:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Habituation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer CCK-4 or vehicle as described for the EPM. Pre-treat with anxiolytics as required.

  • Testing: Place the animal in the center of the light compartment and allow it to explore freely for 5-10 minutes.

  • Data Collection: Using a video tracking system, record:

    • Time spent in the light compartment

    • Latency to first enter the dark compartment

    • Number of transitions between compartments

  • Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[1] CCK-4 is expected to have the opposite effect.[1]

Data Presentation:

Treatment GroupTime in Light Compartment (s)Latency to Dark (s)Number of Transitions
Vehicle120 ± 1520 ± 415 ± 3
CCK-4 (25 µg/kg)50 ± 810 ± 28 ± 2
Diazepam (1 mg/kg) + CCK-4 (25 µg/kg)110 ± 1218 ± 314 ± 2

Note: Data are representative and should be determined empirically.

Defensive Burying Test

This test assesses anxiety by measuring the rodent's natural tendency to bury aversive stimuli.[9][10]

Protocol:

  • Apparatus: A test cage with bedding material and a stationary object (e.g., a probe that can deliver a mild shock).

  • Habituation: Acclimate animals to the test cage without the aversive stimulus for a set period over several days.

  • Drug Administration: Administer CCK-4 or vehicle. Pre-treat with anxiolytics as needed.

  • Testing: Place the animal in the cage. After a brief exploration period, the aversive stimulus is presented (e.g., a single mild foot shock from the probe).

  • Data Collection: Observe and record the animal's behavior for 15-30 minutes. Key measures include:

    • Latency to begin burying

    • Total duration of burying behavior

    • Height of the bedding material piled against the object

  • Data Analysis: Anxiolytic drugs are known to suppress defensive burying behavior, increasing the latency to bury and decreasing the duration of burying.[9] CCK-4 would be expected to enhance this defensive behavior.

Data Presentation:

Treatment GroupLatency to Bury (s)Duration of Burying (s)
Vehicle180 ± 20150 ± 18
CCK-4 (25 µg/kg)90 ± 15250 ± 25
Chlordiazepoxide (5 mg/kg) + CCK-4 (25 µg/kg)160 ± 18170 ± 20

Note: Data are representative and should be determined empirically.

Physiological Assessment Protocol

Cardiovascular Monitoring via Radiotelemetry

Radiotelemetry allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals, thus avoiding the confounding effects of restraint or anesthesia.

Protocol:

  • Surgical Implantation: Surgically implant a telemetry transmitter according to the manufacturer's instructions. The catheter is typically placed in the carotid artery for blood pressure measurement, and ECG leads are placed subcutaneously.

  • Recovery: Allow a post-operative recovery period of at least one week before commencing experiments.

  • Baseline Recording: Record baseline cardiovascular data (mean arterial pressure - MAP, and heart rate - HR) for a significant period before drug administration to establish a stable baseline.

  • Drug Administration and Recording: Administer CCK-4 or vehicle and continue to record MAP and HR. The panicogenic effects of CCK-4 are typically rapid in onset.

  • Data Analysis: Analyze the changes in MAP and HR from baseline following drug administration. CCK-4 is expected to cause a significant increase in both parameters.[11][12]

Data Presentation:

Treatment GroupBaseline MAP (mmHg)Peak MAP Post-Injection (mmHg)Baseline HR (bpm)Peak HR Post-Injection (bpm)
Vehicle105 ± 5110 ± 6380 ± 15390 ± 18
CCK-4 (25 µg/kg)107 ± 6145 ± 8385 ± 12510 ± 20
Anxiolytic + CCK-4 (25 µg/kg)106 ± 5120 ± 7382 ± 14420 ± 15

Note: Data are representative and should be determined empirically.

Conclusion

The CCK-4 induced panic model in rodents is a robust and valuable tool for the study of anxiety and panic disorders. The combination of behavioral and physiological assessments provides a comprehensive evaluation of potential anxiolytic compounds. Careful attention to experimental detail, including appropriate habituation, dosing regimens, and control groups, is essential for obtaining reliable and reproducible data.

References

Application Notes & Protocols: A Practical Guide to Dissolving and Storing Lyophilized CCK (27-33) Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion, satiety, and neurotransmission.[1][2] The C-terminal heptapeptide fragment, CCK (27-33), is a biologically active portion of the hormone.[3][4] Proper handling, reconstitution, and storage of lyophilized CCK (27-33) powder are critical to ensure its stability and biological activity in experimental settings. These application notes provide a detailed guide for the effective handling of this peptide.

2. Product Specifications

While specifications can vary by manufacturer, typical properties for CCK (27-33) are summarized below.

PropertyTypical ValueSource
Molecular Weight ~947.35 g/mol [1]
Purity ≥95%[1][5]
Appearance Lyophilized white powder[5]
Form Available in both sulfated and non-sulfated forms. The biological activity can differ, so it is crucial to use the correct form for your application.

3. Reconstitution of Lyophilized CCK (27-33)

Lyophilized peptides are stable for long-term storage but require careful reconstitution to maintain their integrity.[6][7]

3.1. Recommended Solvents

The solubility of CCK (27-33) can depend on its modification state (sulfated vs. non-sulfated).

SolventSolubility NotesSource
DMSO (Dimethyl Sulfoxide) Recommended as an initial solvent for water-insoluble forms. Dissolve the peptide in a small amount of DMSO first, then dilute with an aqueous buffer.[1]
Formic Acid The non-sulfated form of CCK (27-33) is soluble in formic acid at approximately 1 mg/mL.[5][8]
Water Some forms of CCK (27-33) are reported to be insoluble in water.[1] It is generally advisable to first use an organic solvent for dissolution.
Sterile PBS (Phosphate-Buffered Saline) Can be used for dilution after initial reconstitution in a solvent like DMSO.[6]

3.2. Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of lyophilized CCK (27-33) to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6]

  • Solvent Addition: Carefully add the recommended solvent (e.g., DMSO) to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

// Connections A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368", style=dashed, label="For Use"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; } } Caption: Workflow for reconstituting and using lyophilized CCK (27-33).

4. Storage and Stability

Proper storage is crucial for maintaining the biological activity of CCK (27-33).

FormStorage TemperatureDurationRecommendationsSource
Lyophilized Powder -20°C≥ 4 yearsStore in a desiccated environment.[5][8]
0-5°CUp to 6 monthsFor shorter-term storage.[1]
Reconstituted Stock Solution -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
+4°CUp to 5 daysFor immediate use.[1]

5. Experimental Protocol Example: Cell Viability Assay

This protocol provides a general framework for assessing the effect of CCK (27-33) on cell viability using a CCK-8 assay.

5.1. Materials

  • Cells cultured in a 96-well plate (e.g., 10,000 cells/well)[10][11]

  • Reconstituted CCK (27-33) stock solution

  • Cell culture medium

  • Cell Counting Kit-8 (CCK-8) reagent[10][12]

  • Microplate reader

5.2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate and incubate until they adhere and are in the logarithmic growth phase.[11]

  • Peptide Treatment:

    • Prepare serial dilutions of the CCK (27-33) stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of CCK (27-33).

    • Include control wells with medium only (no peptide).[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.[12]

    • Incubate for 1-4 hours at 37°C.[12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells.

6. Signaling Pathway

CCK peptides exert their effects by binding to G-protein coupled receptors, primarily the CCK-A (CCK1) and CCK-B (CCK2) receptors.[2][14] The CCK-A receptor, a major mediator of pancreatic enzyme secretion and gallbladder contraction, is activated by CCK.[15] This binding typically activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.[16]

// Nodes CCK [label="CCK (27-33)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCKAR [label="CCK-A Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Response [label="Cellular Response", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges CCK -> CCKAR [label="Binds", color="#5F6368"]; CCKAR -> Gq [label="Activates", color="#5F6368"]; Gq -> PLC [label="Activates", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", color="#5F6368"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; IP3 -> Ca [label="Triggers", color="#5F6368"]; DAG -> PKC [label="Activates", color="#5F6368"]; Ca -> Response [color="#5F6368"]; PKC -> Response [color="#5F6368"]; } } Caption: CCK binding to its receptor activates Gq, leading to downstream signaling events.

References

Illuminating Cellular Signaling: Using Fluorescently Labeled CCK (27-33) for Cellular Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Fluorescently labeled peptides have become indispensable tools in cellular biology and drug discovery, enabling researchers to visualize and analyze complex biological processes in real-time with high specificity and sensitivity.[1] Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, mediating its effects through G protein-coupled receptors (GPCRs), primarily the CCK1 and CCK2 receptors.[2][3][4] The C-terminal heptapeptide fragment, CCK (27-33), retains the biological activity of the full-length peptide.[5][6][7] This document provides detailed application notes and protocols for utilizing fluorescently labeled CCK (27-33) in cellular imaging studies, targeting researchers, scientists, and professionals in drug development.

Fluorescently labeling CCK (27-33) allows for direct visualization of its interaction with cells, providing insights into receptor localization, ligand-induced receptor trafficking, and cellular uptake mechanisms. These studies are pivotal for understanding the physiological roles of CCK and for the development of novel therapeutics targeting CCK receptors.

Applications of Fluorescently Labeled CCK (27-33)

Fluorescently labeled CCK (27-33) is a versatile tool for a variety of cellular imaging applications:

  • Receptor Localization and Trafficking: Visualize the subcellular distribution of CCK receptors on living cells and track their movement upon ligand binding.[8][9]

  • Ligand-Receptor Interaction Studies: Investigate the binding characteristics of CCK (27-33) to its receptors in a native cellular environment.[10][11][12]

  • Cellular Uptake and Internalization Assays: Monitor and quantify the process of receptor-mediated endocytosis of the CCK peptide.[8][13][14]

  • High-Throughput Screening: Adaptable for screening compound libraries that modulate the CCK signaling pathway.[1][15][16]

  • In Vivo Imaging: With near-infrared fluorescent probes, it's possible to perform in vivo imaging to study tumor targeting and other physiological processes.[17]

Data Presentation: Quantitative Analysis of CCK Receptor Binding

The binding affinity of various CCK analogues to their receptors is a critical parameter. The following table summarizes key binding affinity data from the literature.

LigandReceptor/TissueAssay TypeAffinity (Kd/Ki/IC50)Reference
[3H]Boc[Nle28, 31]CCK27-33Mouse Brain MembranesRadioligand BindingKd = 0.49 nM[18]
[3H]Boc[Nle28, 31]CCK27-33Rat Pancreas MembranesRadioligand BindingKd = 4.4 nM[18]
Cyclic CCK Analogue IGuinea Pig Brain CortexRadioligand BindingKi = 5.1 nM[19]
Cyclic CCK Analogue IIGuinea Pig Brain CortexRadioligand BindingKi = 0.49 nM[19]
[3H]CCK-8Rat Pancreatic AciniRadioligand BindingKd = 0.76 nM[20]
[3H]CCK-8Rat Cerebral CortexRadioligand BindingKd = 1.66 nM[20]
Photolabile CCK AnalogueCCK ReceptorRadioligand BindingKi = 8.9 +/- 1.1 nM[21]
99mTc-sCCK8CHO-CCK1 CellsDisplacement AssayIC50 = 8 nM[22]
99mTc-sCCK8CHO-CCK2 CellsDisplacement AssayIC50 = 3 nM[22]
99mTc-nsCCK8CHO-CCK2 CellsDisplacement AssayIC50 = 10 nM[22]
Non-sulfated CCK (27-33)Rat Cerebellum Membranes[3H]naloxone BindingIC50 = 4 µM[6][23]

Experimental Protocols

Protocol 1: Synthesis and Purification of Fluorescently Labeled CCK (27-33)

This protocol outlines the general steps for labeling the CCK (27-33) peptide with a fluorescent dye. The most common strategy involves reacting a primary amine on the peptide (e.g., the N-terminus) with an amine-reactive dye.[24][25]

Materials:

  • CCK (27-33) peptide (non-sulfated or sulfated)

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)[25][26]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)[1][26]

  • Mass spectrometer and UV-Vis spectrophotometer for verification[1]

Procedure:

  • Peptide Dissolution: Dissolve the CCK (27-33) peptide in the reaction buffer.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution.[1]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[1]

  • Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide using RP-HPLC.[1][26]

  • Verification: Confirm the successful labeling and purity of the peptide by mass spectrometry to check for the correct molecular weight and UV-Vis spectrophotometry to determine the labeling efficiency.[1]

Protocol 2: Live-Cell Imaging of CCK Receptor Localization and Internalization

This protocol describes how to visualize the localization of CCK receptors and their internalization upon binding to fluorescently labeled CCK (27-33) using confocal microscopy.[13]

Materials:

  • Cells expressing CCK receptors (e.g., CHO-CCK1R or A431-CCK2R cells)

  • Glass-bottom dishes or chamber slides[1]

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and antibiotics)[1]

  • Fluorescently labeled CCK (27-33)

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)[1]

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.[1]

  • Peptide Preparation: Thaw the fluorescently labeled CCK (27-33) stock solution and dilute it to the desired final concentration (e.g., 10-100 nM) in pre-warmed live-cell imaging medium.[1]

  • Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Replace with the medium containing the fluorescently labeled peptide.[1]

  • Incubation: Incubate the cells with the peptide for the desired amount of time. For localization, a short incubation of 15-30 minutes may be sufficient. For internalization studies, a time course (e.g., 0, 15, 30, 60 minutes) is recommended.[1][13]

  • Imaging:

    • Place the dish on the stage of the confocal microscope within the environmental chamber and allow the temperature and CO2 levels to equilibrate.[1]

    • Use a low laser power to locate the cells and adjust the focus.[1]

    • Set the appropriate laser line and emission filter for the chosen fluorophore.[1]

    • Capture images at different time points to observe the translocation of the fluorescent signal from the cell membrane to intracellular compartments.

Protocol 3: Flow Cytometry Analysis of Cellular Uptake

This protocol provides a quantitative method to measure the cellular uptake of fluorescently labeled CCK (27-33).[27]

Materials:

  • Cells expressing CCK receptors

  • Fluorescently labeled CCK (27-33)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 1% bovine serum albumin)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot the desired number of cells per tube.

    • For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge, resuspend in PBS, count, and aliquot the cells.[1]

  • Peptide Incubation: Add the fluorescently labeled CCK (27-33) at the desired concentration to the cell suspension and incubate for the appropriate time at 37°C. Include an unlabeled cell sample as a negative control.[1]

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.[1]

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.[1]

  • Analysis: Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity of the cell population. The mean fluorescence intensity will be proportional to the amount of internalized peptide.

Visualizations: Signaling Pathways and Experimental Workflows

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent CCK (27-33) Fluorescent CCK (27-33) CCKR CCK Receptor (CCK1R/CCK2R) Fluorescent CCK (27-33)->CCKR Binding Gq Gαq CCKR->Gq Activates Gs Gαs CCKR->Gs Activates (CCK1R) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response PKA->Cellular_Response Ca_release->Cellular_Response

Caption: CCK Receptor Signaling Pathway.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Seed cells on glass-bottom dish C Wash cells and add fluorescent peptide A->C B Prepare fluorescent CCK (27-33) solution B->C D Incubate at 37°C, 5% CO₂ (Time course) C->D E Place on confocal microscope stage D->E F Acquire images at different time points E->F G Analyze image series for receptor internalization F->G H Quantify fluorescence intensity changes G->H

Caption: Live-Cell Imaging Workflow.

References

Application Notes and Protocols for Measuring Cholecystokinin (27-33) Release from Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide widely distributed throughout the central nervous system, where it plays a significant role in a variety of physiological and pathological processes, including anxiety, memory, and satiety. The sulfated octapeptide form, CCK (26-33), commonly referred to as CCK-8, is the predominant form in the brain and is believed to be the most biologically active. Understanding the dynamics of CCK-8 release from specific brain regions is crucial for elucidating its function and for the development of novel therapeutics targeting CCK-mediated pathways.

These application notes provide a detailed protocol for the measurement of CCK (27-33) release from acutely prepared brain slices using the superfusion technique, followed by quantification with a specific radioimmunoassay (RIA). This methodology allows for the investigation of basal and stimulated neuropeptide release in a controlled in vitro environment, providing a valuable tool for studying the effects of pharmacological agents on CCKergic neurotransmission.

Data Presentation

The following tables summarize representative quantitative data on CCK-8 release from brain tissue preparations under basal and stimulated conditions.

Table 1: Potassium-Stimulated CCK-8 Release from Rat Midbrain Slices

ConditionFold Increase in CCK-8 Release (over basal)Calcium Dependence
Basal1.0-
30 mM Potassium Chloride (KCl)~3.0[1]Abolished in calcium-free medium[1]

Table 2: Potassium-Stimulated CCK-Like Immunoreactivity (CCK-LI) Release from Human Neocortical Synaptosomes

ConditionFold Increase in CCK-LI Release (over basal)Calcium Dependence
Basal1.0-
15 mM Potassium Chloride (KCl)3.0 - 4.0[2]Strictly calcium-dependent[2]

Experimental Protocols

This section details the methodologies for the key experiments involved in measuring CCK (27-33) release from brain slices.

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of viable brain slices from rodents.

Materials and Reagents:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Standard surgical instruments for dissection

  • Vibrating microtome (vibratome)

  • Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose.

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated aCSF to remove blood from the brain vasculature.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated aCSF.

  • Isolate the brain region of interest (e.g., hippocampus, cerebral cortex).

  • Mount the brain tissue on the vibratome stage using cyanoacrylate glue.

  • Submerge the tissue in the vibratome buffer tray filled with ice-cold, carbogenated aCSF.

  • Cut slices to the desired thickness (typically 300-400 µm).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 60 minutes before starting the experiment.

Protocol 2: Superfusion of Brain Slices and Sample Collection

This protocol details the dynamic incubation (superfusion) of brain slices to measure neuropeptide release.

Materials and Reagents:

  • Prepared acute brain slices

  • Superfusion system (peristaltic pump, superfusion chambers, water bath)

  • Carbogenated aCSF (as in Protocol 1)

  • High-potassium aCSF (stimulation buffer): aCSF with an elevated KCl concentration (e.g., 30 mM, with a corresponding reduction in NaCl to maintain osmolarity).

  • Fraction collector or microcentrifuge tubes

  • Bacitracin (or other peptidase inhibitors)

Procedure:

  • Place one or more brain slices into each superfusion chamber.

  • Perfuse the slices with carbogenated aCSF at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C. Add peptidase inhibitors like bacitracin (e.g., 0.1 mg/mL) to the aCSF to prevent CCK-8 degradation.

  • Allow the slices to equilibrate for a 30-60 minute "washout" period.

  • Collect baseline fractions of the superfusate at regular intervals (e.g., 5-10 minutes per fraction). This represents the basal release of CCK-8.

  • To stimulate release, switch the perfusion medium to the high-potassium aCSF for a defined period (e.g., 5-10 minutes).

  • Continue collecting fractions during and after the stimulation period to capture the peak and subsequent decline of CCK-8 release.

  • After the stimulation period, switch back to the standard aCSF to return to baseline conditions.

  • Store the collected superfusate fractions at -80°C until assayed for CCK-8 content.

Protocol 3: Quantification of CCK-8 by Radioimmunoassay (RIA)

This protocol provides a general outline for a competitive radioimmunoassay to quantify CCK-8 in the collected superfusate fractions.

Materials and Reagents:

  • Superfusate samples

  • CCK-8 standards of known concentrations

  • Specific anti-CCK-8 primary antibody

  • Radiolabeled CCK-8 (e.g., ¹²⁵I-CCK-8)

  • Assay buffer (e.g., phosphate buffer with protein carrier like BSA)

  • Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG) and/or protein A/G beads for immunoprecipitation

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the CCK-8 standard to create a standard curve (e.g., from 1 to 1000 fmol/tube).

  • Assay Setup: In assay tubes, add a fixed volume of assay buffer, the primary anti-CCK-8 antibody (at a dilution that binds 30-50% of the radiolabeled CCK-8 in the absence of unlabeled CCK-8), and either a standard dilution or an unknown superfusate sample.

  • Incubation: Incubate the tubes for a sufficient period (e.g., 12-24 hours) at 4°C to allow for competitive binding between the labeled and unlabeled CCK-8 for the antibody.

  • Addition of Tracer: Add a fixed amount of radiolabeled CCK-8 to each tube and incubate for another 12-24 hours at 4°C.

  • Separation of Bound and Free Ligand: Precipitate the antibody-bound CCK-8 complex using a secondary antibody or protein A/G beads. Centrifuge the tubes to pellet the precipitate.

  • Quantification: Carefully decant the supernatant (containing the free radiolabeled CCK-8) and measure the radioactivity in the pellet (bound radiolabeled CCK-8) using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled CCK-8 standards. Determine the concentration of CCK-8 in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve.

  • Normalization: Express the CCK-8 release as fmol per mg of tissue protein per fraction. Protein content of the slices can be determined using a standard protein assay (e.g., BCA assay) after the superfusion experiment.

Mandatory Visualizations

Experimental_Workflow cluster_prep Brain Slice Preparation cluster_superfusion Superfusion and Stimulation cluster_quantification Quantification anesthesia Anesthetize Animal perfusion Transcardial Perfusion anesthesia->perfusion dissection Brain Dissection perfusion->dissection slicing Vibratome Slicing dissection->slicing recovery Slice Recovery (32-34°C) slicing->recovery equilibration Equilibration (Washout) recovery->equilibration basal_collection Basal Sample Collection equilibration->basal_collection stimulation Stimulation (High K+) basal_collection->stimulation stimulated_collection Stimulated Sample Collection stimulation->stimulated_collection washout2 Return to Basal stimulated_collection->washout2 ria Radioimmunoassay (RIA) washout2->ria data_analysis Data Analysis ria->data_analysis

Caption: Experimental workflow for measuring CCK release from brain slices.

Signaling_Pathway depolarization Membrane Depolarization (e.g., High K+) ca_influx Ca2+ Influx via Voltage-Gated Ca2+ Channels depolarization->ca_influx vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion cck_release CCK-8 Release vesicle_fusion->cck_release

Caption: Depolarization-induced CCK release signaling pathway.

References

Application Notes: The Role of Cholecystokinin (CCK) Fragment (27-33) in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal (GI) system, primarily secreted by I-cells in the proximal small intestine in response to nutrients.[1][2] It plays a pivotal role in digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.[3][4] Furthermore, CCK is a key physiological regulator of GI motility, significantly inhibiting gastric emptying to control the flow of chyme into the duodenum.[3][5] The C-terminal heptapeptide fragment, CCK (27-33), and the closely related octapeptide, CCK-8, retain the full biological activity of the parent hormone and are widely used as tools in research and drug development.[6][7] These peptides exert their effects predominantly through the high-affinity CCK1 receptor (formerly CCK-A), a G protein-coupled receptor found on smooth muscle cells, enteric neurons, and vagal afferents.[5][8] These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing CCK (27-33) and its analogs to study gastrointestinal motility.

Data Presentation: Effects of CCK on Gastrointestinal Motility

The following tables summarize quantitative data from various studies investigating the effects of exogenous CCK-8 (a commonly used and potent analog of CCK 27-33) on key GI motility parameters.

Table 1: Effect of CCK-8 on Gastric Emptying

Species/ModelCCK-8 Dose/AdministrationParameter MeasuredKey ResultReference
HumanIntravenous InfusionGastric emptying of liquid soup (Technetium-99m-DTPA)Significantly reduced gastric emptying compared to saline.[9]
Rat (Conscious)300 pmol, IVGastric emptying of methylcellulose solutionDecreased gastric emptying by 55%.[10]
Rat (Fasted, Obese Zucker)Intraperitoneal InjectionGastric retention of Phenol RedIncreased retention of phenol red in the stomach.[11]
HorseN/A (Endogenous CCK studied with antagonist)Gastric emptying of high-fat vs. high-CHO mealsHigh-fat meals (which stimulate CCK release) delayed gastric emptying.[12]
HumanN/A (Endogenous CCK studied with antagonist loxiglumide)Gastric emptying of Intralipid (MRI)CCK-A antagonist (loxiglumide) accelerated gastric emptying (t½ 31 min vs. 115 min with placebo).[13]

Table 2: Effect of CCK-8 on Intestinal and Colonic Motility

Species/ModelCCK-8 Dose/AdministrationParameter MeasuredKey ResultReference
Rat (Fasted, Obese Zucker)Intraperitoneal InjectionSmall intestinal transit of Phenol RedIncreased rate of transit.[11]
Rat (Yoke-fed, Obese)Intraperitoneal InjectionTotal gastrointestinal transit time of Ferric OxideDecreased total transit time by 15%.[11]
Rat (Isolated, Perfused Colon)Intra-arterial AdministrationLuminal pressure (motility index)Increased colonic motility in both proximal and distal colon.[4][14]
Fish (Ballan Wrasse, in vitro)N/APropagating and non-propagating contractionsReduced propagating contractions in the foregut; increased contractions in the hindgut.[15]

Key Signaling and Experimental Workflows

CCK1 Receptor Signaling Pathway

CCK mediates its effects on GI smooth muscle primarily through the CCK1 receptor, which couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a well-characterized signaling cascade leading to muscle contraction.[16]

CCK_Signaling_Pathway CCK1 Receptor Signaling Pathway for Smooth Muscle Contraction cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor (GPCR) Gq Gαq CCK1R->Gq Activates PLC Phospholipase Cβ (PLCβ) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release (from ER) PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates Contractile Proteins Ca->PKC Co-activates Ca->Contraction Binds to Calmodulin CCK CCK (27-33) CCK->CCK1R Binding

Caption: CCK1 receptor signaling cascade in gastrointestinal smooth muscle cells.

Experimental Workflow: In Vivo Gastric Emptying Assay

A common method to assess the impact of CCK (27-33) on gastric emptying in rodent models involves administering a non-absorbable marker and measuring its gastric retention after a set period.

Gastric_Emptying_Workflow Workflow for In Vivo Gastric Emptying Study cluster_groups start Animal Acclimation & Fasting (e.g., 12-18h) grouping Randomize into Groups start->grouping control Control Group (Vehicle - e.g., Saline) grouping->control test Test Group (CCK 27-33 / Analog) grouping->test admin_drug Administer Treatment (e.g., IP, IV) control->admin_drug test->admin_drug wait1 Wait (e.g., 15 min) admin_drug->wait1 admin_meal Administer Standard Meal containing non-absorbable marker (e.g., Phenol Red in Methylcellulose) wait1->admin_meal wait2 Wait for Gastric Emptying (e.g., 30 min) admin_meal->wait2 euthanize Euthanize Animal & Clamp Pylorus/Cardia wait2->euthanize dissect Dissect Stomach euthanize->dissect extract Extract & Quantify Marker (Spectrophotometry) dissect->extract analyze Calculate % Gastric Retention & Statistical Analysis extract->analyze end Conclusion analyze->end

Caption: A typical experimental workflow for a rodent gastric emptying study.

Application in Drug Development

CCK (27-33) and its receptor are valuable tools in drug discovery, particularly for developing prokinetic agents to treat disorders of delayed gastric emptying (gastroparesis).

Drug_Development_Logic Logic for Using CCK in Prokinetic Drug Development cluster_testing Preclinical Testing Phase disease Clinical Need: Gastroparesis (Delayed Gastric Emptying) hypothesis Hypothesis: Blocking physiological 'brake' on gastric emptying will accelerate it. disease->hypothesis target Molecular Target: CCK1 Receptor hypothesis->target intervention Therapeutic Strategy: Develop CCK1 Receptor Antagonist target->intervention model In Vivo Model (e.g., Rat, Mouse) intervention->model assay Pharmacological Assay: CCK Challenge Test model->assay procedure 1. Administer Test Compound (Antagonist) 2. Administer CCK-8 (to induce delay) 3. Measure Gastric Emptying assay->procedure outcome Desired Outcome: Test compound prevents or reverses CCK-induced delay in gastric emptying. procedure->outcome

References

Application Notes and Protocols for CCK (27-33) Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed, step-by-step guide for the quantitative measurement of Cholecystokinin (27-33) (CCK) in biological samples using an enzyme-linked immunosorbent assay (ELISA). The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a peptide hormone involved in stimulating the digestion of fat and protein.[1] It is secreted by I-cells in the small intestine's mucosal epithelium and triggers the release of digestive enzymes and bile from the pancreas and gallbladder, respectively.[1] The CCK family of hormones includes various forms based on the number of amino acids, such as CCK-58, CCK-33, and CCK-8.[1] This protocol details a competitive inhibition enzyme immunoassay for the in vitro quantitative measurement of CCK (27-33) in serum, plasma, tissue homogenates, cell culture supernatants, and other biological fluids.[2][3] The assay's principle relies on the competition between unlabeled CCK (in standards or samples) and a fixed amount of biotin-labeled CCK for a limited number of binding sites on a microplate pre-coated with a monoclonal antibody specific to CCK.[3]

Materials and Reagents

  • Microtiter plate pre-coated with anti-CCK antibody

  • CCK Standard

  • Biotin-conjugated anti-CCK antibody (Detection Reagent A)

  • Avidin-Horseradish Peroxidase (HRP) conjugate (Detection Reagent B)

  • Standard Diluent

  • Assay Diluent

  • Wash Buffer (concentrated)

  • TMB Substrate Solution

  • Stop Solution

  • Plate sealer

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols

3.1. Reagent Preparation

  • Bring all reagents to room temperature (18-25°C) before use. [2]

  • Standard Preparation: Reconstitute the lyophilized CCK Standard with the specified volume of Standard Diluent to create a stock solution.[2] Allow it to sit for 10 minutes at room temperature and mix gently.[2] Prepare a serial dilution of the standard stock solution using Standard Diluent to create a standard curve. For example, a triple dilution series can be made to obtain concentrations such as 1000, 333.33, 111.11, 37.04, and 12.35 pg/mL.[4] The Standard Diluent serves as the zero standard (0 pg/mL).[4]

  • Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the stock vial and dilute it with Assay Diluent A to the working concentration (commonly a 1:100 dilution).[4]

  • Detection Reagent B (HRP-Avidin): Briefly centrifuge the stock vial and dilute it with Assay Diluent B to the working concentration (commonly a 1:100 dilution).[4]

  • Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution. For example, a 30x concentrate can be diluted by adding 20 mL to 580 mL of water.[4]

3.2. Sample Preparation

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Assay the fresh serum immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][5]

  • Tissue Homogenates: The preparation method will vary depending on the tissue type.[4] It is recommended to perform a preliminary experiment to validate the kit for your specific sample type if not explicitly mentioned in the kit manual.[4]

  • Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay the supernatant immediately or store in aliquots at -20°C or -80°C.[5]

3.3. Assay Procedure

  • Determine the well arrangement for standards, blank (zero standard), and samples.

  • Add 50 µL of standard or sample to the appropriate wells.[2]

  • Immediately add 50 µL of prepared Detection Reagent A to each well.[2] Gently shake the plate to mix. Cover with a plate sealer and incubate for 1 hour at 37°C.[2]

  • Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[2] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[6]

  • Add 100 µL of prepared Detection Reagent B to each well.[2] Cover with a plate sealer and incubate for 30 minutes at 37°C.[2]

  • Aspirate and wash 5 times with 1x Wash Buffer.[2]

  • Add 90 µL of TMB Substrate Solution to each well.[2] Cover with a plate sealer and incubate for 15-25 minutes at 37°C in the dark.[2] A blue color will develop.

  • Add 50 µL of Stop Solution to each well.[2] The color will change to yellow. Tap the plate gently to mix.

  • Read the absorbance at 450 nm immediately using a microplate reader.[2]

Data Presentation

The following table summarizes the quantitative parameters of the CCK (27-33) ELISA protocol.

ParameterValue
Volumes
Standard/Sample Volume50 µL
Detection Reagent A50 µL
Detection Reagent B100 µL
Substrate Solution90 µL
Stop Solution50 µL
Incubation Times
Standard/Sample + Det. A1 hour
Detection Reagent B30 minutes
Substrate Incubation15-25 minutes
Incubation Temperatures
All Incubations37°C
Wavelength
Absorbance Reading450 nm
Standard Curve
Example Concentrations1000, 333.33, 111.11, 37.04, 12.35 pg/mL

Visualization

The following diagram illustrates the experimental workflow for the CCK (27-33) ELISA.

ELISA_Workflow start Start reagent_prep Reagent & Sample Preparation start->reagent_prep add_sample Add 50µL Standard/ Sample to Wells reagent_prep->add_sample add_reagent_a Add 50µL Detection Reagent A add_sample->add_reagent_a incubate1 Incubate 1 hr at 37°C add_reagent_a->incubate1 wash1 Aspirate and Wash 3x incubate1->wash1 add_reagent_b Add 100µL Detection Reagent B wash1->add_reagent_b incubate2 Incubate 30 min at 37°C add_reagent_b->incubate2 wash2 Aspirate and Wash 5x incubate2->wash2 add_substrate Add 90µL Substrate Solution wash2->add_substrate incubate3 Incubate 15-25 min at 37°C (in the dark) add_substrate->incubate3 add_stop Add 50µL Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

CCK (27-33) ELISA Experimental Workflow

References

Troubleshooting & Optimization

troubleshooting guide for inconsistent results in CCK (27-33) behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholecystokinin (CCK) fragment 27-33 and related peptides in behavioral assays. Inconsistent results are a known challenge in this field, and this guide aims to address common issues to improve the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high variability or inconsistent results in my CCK behavioral assays?

A1: Inconsistent results in CCK behavioral assays are a well-documented issue and can arise from several factors. The literature frequently highlights that the effects of CCK receptor manipulations can be subtle and are often modulatory, meaning they may only be apparent when the biological system is challenged or in a "potentiated" state.[1]

Key factors contributing to variability include:

  • Peptide Handling and Stability: CCK peptides are susceptible to degradation. Improper storage, handling, and repeated freeze-thaw cycles can significantly reduce the peptide's potency and lead to inconsistent results.

  • Dose-Response Relationship: The behavioral effects of CCK agonists and antagonists are often dose-dependent. An inappropriate dose may produce no effect or even an opposite effect to what is expected. It is crucial to perform a dose-response study to identify the optimal concentration for your specific experimental conditions.

  • Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to CCK peptides. What is effective in one strain may not be in another.

  • Behavioral Paradigm: The choice of behavioral assay (e.g., Elevated Plus Maze, Open Field Test) can influence the observed outcomes. Some assays may be more sensitive to the anxiogenic or satiating effects of CCK than others.

  • Experimental Conditions: Factors such as the time of day of testing, lighting conditions in the testing room, and handling of the animals can all introduce variability.

Q2: My CCK (27-33) peptide is difficult to dissolve. What is the correct procedure for solubilization and storage?

A2: Proper handling of CCK (27-33) is critical for maintaining its biological activity.

  • Storage of Lyophilized Peptide: Lyophilized CCK (27-33) should be stored at -20°C for long-term stability. For shorter periods, refrigeration at 2-8°C for up to six months is acceptable.[1]

  • Reconstitution: The solubility of CCK (27-33) can be challenging. It is often insoluble in water. A common method is to first dissolve the peptide in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) or formic acid, and then dilute it with the desired aqueous buffer.[2][3] Always use sterile buffers for reconstitution.

  • Storage of Reconstituted Peptide: Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Reconstituted peptides can be stored at -20°C for up to three months or at 4°C for up to five days.[2]

Q3: I am not observing the expected anxiogenic-like effects of CCK-4 in the Elevated Plus Maze (EPM). What could be the issue?

A3: The anxiogenic effects of CCK peptides, particularly CCK-4, in the EPM can be subtle and are influenced by several factors.

  • Dosage: The dose of CCK-4 is critical. Doses that are too low may not elicit a response, while very high doses can sometimes lead to behavioral inhibition that can be misinterpreted. A thorough dose-response study is recommended.

  • Baseline Anxiety of Animals: If the baseline anxiety of your animals is already very high, it may be difficult to detect a further increase in anxiety-like behavior (a "ceiling effect"). Conversely, if baseline anxiety is very low, the anxiogenic effect may not be apparent.

  • Procedural Details: The specifics of your EPM protocol, such as the lighting in the room, the dimensions of the maze, and the handling of the animals immediately before the test, can all impact the results. Ensure your protocol is consistent across all animals.

  • CCK Receptor Subtype: The anxiogenic effects of CCK are primarily mediated by the CCK-B (also known as CCK2) receptor.[4] Ensure you are using a CCK-B receptor agonist if your goal is to induce anxiety.

Q4: Can the sulfation state of CCK (27-33) affect my behavioral results?

A4: Yes, the sulfation of the tyrosine residue in CCK peptides is crucial for their biological activity at CCK-A (CCK1) receptors, which are involved in satiety. The non-sulfated form of CCK (27-33) has been shown to not reduce exploratory behavior in mice, unlike its sulfated counterpart.[5] Therefore, if you are investigating satiety or other behaviors mediated by CCK-A receptors, it is essential to use the sulfated form of the peptide. For effects primarily mediated by CCK-B receptors, such as anxiety, both sulfated and non-sulfated forms can be active, but their potencies may differ.

Data Presentation

Table 1: Dose-Response of CCK Agonists in Rodent Behavioral Models

PeptideSpecies/StrainBehavioral AssayDose RangeObserved Effect
CCK-4MouseElevated Plus Maze12.5-100 µg/kgNo significant behavioral effects observed in one study.
CCK-8s (sulfated)MouseElevated Plus Maze100 µg/kgInduced behavioral inhibition without altering anxiety-related indices.
BOC-CCK-4RatElevated Plus Maze1-50 µg/kgDose-dependent anxiogenic-like action.
PEG-CCK(9)RatBehavioral Satiety Sequence1-16 µg/kgDose-dependent reduction in food intake. At 16 µg/kg, some abnormal physiological effects were observed.[6]

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior

This protocol is adapted from standard procedures used to evaluate anxiety in rodents.

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software and camera.

  • CCK peptide (e.g., CCK-4) and vehicle solutions.

  • Syringes and needles for administration.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the CCK peptide or vehicle solution via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 15-30 minutes).

  • Test Initiation: Place the animal in the center of the EPM, facing one of the closed arms.

  • Data Recording: Start the video tracking software and allow the animal to explore the maze for a 5-minute period. The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • Data Analysis: The software will record various parameters. Key measures of anxiety include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • An increase in anxiety-like behavior is typically indicated by a decrease in the time spent and the number of entries into the open arms.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

Protocol 2: Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.

Materials:

  • Open field arena (a square or circular arena with walls).

  • Video tracking software and camera.

  • CCK peptide (e.g., CCK-8) and vehicle solutions.

  • Syringes and needles for administration.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer the CCK peptide or vehicle solution as required by your experimental design.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Recording: Start the video tracking software and record the animal's activity for a specified duration (e.g., 10-30 minutes).

  • Data Analysis: The software will track the animal's movement. Key parameters include:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone vs. the periphery: Animals with higher anxiety levels tend to spend more time in the periphery (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each trial.

Mandatory Visualizations

Signaling Pathways

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK Peptide (e.g., CCK-8, CCK-4) CCK_A CCK-A (CCK1) Receptor CCK->CCK_A High affinity for sulfated CCK-8 CCK_B CCK-B (CCK2) Receptor CCK->CCK_B Binds sulfated & non-sulfated CCK, gastrin, CCK-4 Gq Gq Protein CCK_A->Gq CCK_B->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Response Neuronal Response (e.g., Depolarization, Neurotransmitter Release) Ca_release->Neuronal_Response leads to PKC->Neuronal_Response contributes to

Caption: Simplified signaling pathway of CCK receptors.

Experimental Workflows

Behavioral_Assay_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation 1. Animal Acclimation (Habituation to housing & handling) Peptide_Prep 2. Peptide Preparation (Reconstitution & dilution) Habituation 3. Habituation to Test Room (30-60 min before test) Peptide_Prep->Habituation Administration 4. Peptide/Vehicle Administration (e.g., i.p. injection) Habituation->Administration Behavioral_Test 5. Behavioral Assay (e.g., EPM, OFT for 5-30 min) Administration->Behavioral_Test Data_Recording 6. Video Recording & Tracking Behavioral_Test->Data_Recording Data_Extraction 7. Extraction of Key Parameters (e.g., time in zones, distance) Data_Recording->Data_Extraction Stats 8. Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Stats Interpretation 9. Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for CCK behavioral assays.

References

how to optimize CCK (27-33) dosage for satiety studies in different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing cholecystokinin (CCK-8) dosage in satiety studies across different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is Cholecystokinin (CCK) and what is its role in satiety?

A1: Cholecystokinin (CCK) is a key gastrointestinal (GI) peptide hormone involved in nutritional homeostasis.[1] It is synthesized and released by neuroendocrine I-cells in the proximal small intestine in response to the presence of fats and proteins from a meal.[1][2] CCK plays a crucial role in short-term appetite control by acting as a satiety signal, which helps terminate a meal.[3][4]

Q2: How does CCK induce satiety?

A2: After its release, CCK binds to CCK type 1 receptors (CCK1R, also known as CCK-A receptors) located on vagal afferent neurons that innervate the GI tract.[3][5] This activation sends a signal to the nucleus of the solitary tract (NTS) in the hindbrain, which then integrates this information to induce the sensation of fullness and terminate food intake.[2] This pathway is critical, as mice lacking the CCK1R gene do not show a reduction in food consumption after CCK administration.[6]

Q3: Which form of CCK should be used for in vivo satiety studies?

A3: The sulfated octapeptide form, CCK-8 (sulfated) , is the most commonly used and biologically active form for satiety research. It should be dissolved in sterile normal saline for administration.[7] Non-sulfated versions of CCK-8 have a low affinity for the CCK1R and are ineffective at reducing food intake.[3]

Q4: What is a typical starting dose for CCK-8 in mice and what is the standard route of administration?

A4: A common starting dose for intraperitoneal (IP) injection of CCK-8 in mice ranges from 1 to 5 µg/kg body weight .[8] A dose of 3 µg/kg is frequently used in protocols for diet-induced CCK resistance studies.[7] Dose-response experiments often test a range from 1 to 30 µg/kg to determine the optimal concentration for a specific mouse strain and experimental condition.[9]

Q5: How does mouse strain and genetic background influence CCK-8 dosage?

A5: Different mouse strains can exhibit varied sensitivity to CCK-8. For example, apolipoprotein AIV (apo AIV) knockout mice have been shown to be more sensitive to the satiating effects of CCK-8, showing significant food intake reduction at a dose of 1 µg/kg, whereas wild-type controls required 3 µg/kg for a similar effect.[8] Genetically obese models, such as ob/ob mice, have also been used in CCK studies to assess metabolic effects.[10][11] It is crucial to perform a dose-response study to establish the effective range for the specific strain being investigated.

Q6: Does diet composition, such as high-fat vs. low-fat, affect CCK-8 efficacy?

A6: Yes, diet composition is a critical factor. Prolonged consumption of a high-fat diet can lead to a state of CCK resistance , where a higher dose of exogenous CCK-8 is required to produce a satiating effect.[7] Studies in CCK1R knockout mice have shown that the altered meal patterns (larger, longer meals) are accentuated when the animals are fed a high-fat diet, highlighting the importance of the CCK signaling pathway in response to dietary fat.[5]

Troubleshooting Guide

Q7: My results show high variability between animals. What are the common causes and solutions?

A7: High variability is often linked to animal stress. The satiating effect of CCK is particularly sensitive to stress.

  • Problem: Injection stress can confound results, leading to inconsistent food intake.

  • Solution: Condition the mice to the injection procedure. Before the actual experiment, handle the mice and perform at least two conditioning injections with sterile saline (the vehicle) on separate days. This habituates the animals to the handling and injection stress, ensuring that any reduction in food intake is due to the experimental compound and not the procedure itself.[7]

  • Problem: Environmental stressors can affect feeding behavior.

  • Solution: Ensure a controlled and consistent experimental environment. Perform injections and measurements at the same time of day (e.g., at the beginning of the dark cycle when mice are most active).[7] Use red light if conducting experiments during the dark cycle to minimize disruption. Single-housing mice during the study period can also reduce variability from social dynamics.[7]

Q8: I am not observing a significant reduction in food intake after CCK-8 injection. What should I check?

A8: If CCK-8 fails to suppress food intake, consider the following factors:

  • Problem: The dose may be too low for your specific mouse strain or model.

  • Solution: Perform a dose-response curve, testing a range of doses (e.g., 1, 3, 10, 30 µg/kg).[9] The required dose can vary significantly based on genetic background and diet.[8]

  • Problem: The CCK-8 peptide may have degraded.

  • Solution: Ensure the peptide is stored correctly. Prepare a stock solution (e.g., 1 mg/ml in saline), create single-use aliquots, snap-freeze them, and store at -80°C. Avoid repeated freeze-thaw cycles. A dissolved stock is typically stable for about one year when stored at -80°C.[7]

  • Problem: The mouse model may be resistant to CCK.

  • Solution: As mentioned, mice on a high-fat diet can develop CCK resistance.[7] Additionally, if you are using a genetically modified strain, confirm that the CCK1R signaling pathway is intact. CCK1R knockout mice are completely resistant to the satiating effects of exogenous CCK-8.[6]

Q9: The satiating effect of CCK-8 seems to diminish over repeated daily experiments. Why is this happening?

A9: This phenomenon can be due to the development of tolerance or a learned response.

  • Problem: Administering CCK-8 on consecutive days can lead to a reduced effect.

  • Solution: Studies in rats have shown that the effect of CCK-8 was eliminated by the fifth consecutive day of administration.[12] To avoid this, implement an intermittent dosing schedule. Allow at least 2-3 days between CCK-8 test sessions for each animal.[7] A "washout" period helps ensure that the response remains robust.

Q10: How can I be sure that the reduction in food intake is due to satiety and not malaise or illness?

A10: This is a critical consideration in satiety research, as higher doses of CCK can cause adverse effects.[4]

  • Problem: A high dose of CCK-8 might be causing nausea or discomfort, which would also suppress feeding but is not a true satiety effect.

  • Solution 1: Behavioral Observation. Observe the animals after injection. A mouse experiencing satiety will typically engage in a "satiety sequence" of behaviors, such as grooming and exploration, followed by rest. An ill mouse may appear lethargic, hunched, or exhibit pica (eating non-food items).

Quantitative Data Summary

The following table summarizes effective intraperitoneal (IP) CCK-8 dosages from various studies.

Mouse StrainDietEffective CCK-8 Dose (IP)Key Finding
C57BL/6J (Wild-Type)Standard Chow1, 10, and 30 µg/kgDose-dependent decrease in food intake observed at all tested doses compared to saline.[9]
ICRNot Specified1.7 - 6.8 nmol/kgDose-dependently reduced the intake of 20% sucrose solution.[13]
Apo AIV KnockoutStandard Chow1, 3, and 5 µg/kgMice showed increased sensitivity to CCK-8, with all doses significantly reducing food intake.[8]
C57BL/6J (Wild-Type Control)Standard Chow3 and 5 µg/kgA significant reduction in food intake was observed at doses of 3 µg/kg and higher.[8]
High-Fat Fed MiceHigh-Fat Diet3 µg/kgThis dose is used as a standard to test for CCK resistance induced by a high-fat diet.[7]
ob/ob MiceNot SpecifiedNot SpecifiedCCK-8 has been shown to have a satiety effect in genetically obese mice.[10][11]

Detailed Experimental Protocol: CCK-8 Satiety Test

This protocol is synthesized from established methodologies.[7][8][9]

1. Reagents and Materials

  • Cholecystokinin Octapeptide (CCK-8), sulfated (e.g., Bachem #4033010)

  • Sterile 0.9% Saline

  • Standard or specific diet for the study

  • Animal scale (0.1 g accuracy)

  • Food scale (0.01 g accuracy)

  • Insulin syringes

  • Clean cages

2. Reagent Preparation

  • CCK-8 Stock Solution (1 mg/ml): Dissolve CCK-8 powder in sterile saline to a final concentration of 1 mg/ml.

  • Aliquoting and Storage: Create small, single-use aliquots of the stock solution, snap-freeze in liquid nitrogen, and store at -80°C. This stock is stable for approximately one year.[7]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it with sterile saline to the final desired concentration (e.g., for a 3 µg/kg dose in a 25g mouse with a 10 µl/g injection volume, the concentration would be 0.0075 µg/µl or 7.5 ng/µl).

3. Experimental Procedure

  • Animal Acclimation & Conditioning:

    • Single-house mice for the duration of the study to allow for accurate individual food intake measurement.[7]

    • Handle the mice daily for several days before the experiment to acclimate them to the researcher.

    • Perform at least two conditioning IP injections with saline (10 µl/g body weight) on non-consecutive days leading up to the experiment to reduce injection-related stress.[7]

  • CCK-8 Testing Day:

    • Fasting: Six hours before the start of the dark cycle (or the planned feeding time), transfer mice to clean cages with water but no food. Weigh the mice at the start of the fast.[7]

    • Dosing Preparation: Prepare syringes with either the CCK-8 working solution or saline vehicle. The injection volume should be consistent, typically 10 µl/g body weight.[7] Ensure animals are counterbalanced so that each mouse receives both CCK and saline on different days and the order is varied.[7]

    • Injection: At the onset of the dark cycle (under red light), inject the first mouse. Proceed to inject subsequent mice at a regular interval (e.g., every 2 minutes) to ensure that food measurements are taken at consistent time points post-injection for all animals.[7]

    • Food Presentation: Immediately after injecting a mouse, place a pre-weighed amount of food in the cage hopper. Record the starting weight of the food and hopper.[7]

    • Food Intake Measurement: Measure cumulative food intake by weighing the food hopper at specific time points after the injection. Common time points are 15, 20, 30, 40, and 60 minutes.[7][9]

    • Washout and Crossover: Allow a washout period of at least 2-3 days. Then, repeat the procedure, ensuring that mice that previously received CCK-8 now receive saline, and vice-versa.[7]

4. Data Analysis

  • Calculate the cumulative food intake (in grams) for each mouse at each time point.

  • Normalize food intake to the mouse's body weight (g/kg).

  • Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare food intake between the CCK-8 and saline conditions for each group.

Visualizations

Signaling Pathways and Experimental Workflows

CCK_Satiety_Pathway CCK-Induced Satiety Signaling Pathway Food Food Intake (Fat & Protein) ICells Intestinal I-Cells Food->ICells Stimulates CCK CCK Release ICells->CCK Vagus CCK1R on Vagal Afferents CCK->Vagus Binds to NTS Brainstem (NTS) Vagus->NTS Signals to Satiety Satiety (Meal Termination) NTS->Satiety Induces

Caption: CCK signaling pathway from gut to brain for satiety.

Experimental_Workflow Experimental Workflow for CCK Satiety Study cluster_pre Pre-Experiment cluster_exp Testing Day cluster_post Post-Experiment Acclimation Animal Acclimation & Handling Conditioning Saline Conditioning Injections (≥2x) Acclimation->Conditioning Fasting Fast Mice (e.g., 6 hours) Conditioning->Fasting Injection IP Injection (CCK-8 or Saline) Fasting->Injection Feeding Present Pre-weighed Food Injection->Feeding Measurement Measure Food Intake (e.g., 30, 60 min) Feeding->Measurement Washout Washout Period (2-3 Days) Measurement->Washout Crossover Crossover Trial (Reverse Treatments) Washout->Crossover Analysis Data Analysis Crossover->Analysis

Caption: Workflow for a typical CCK-8 satiety experiment.

Dosage_Factors Factors Influencing CCK-8 Dosage Optimization OptimalDose Optimal CCK-8 Dose Strain Mouse Strain & Genetics Strain->OptimalDose Diet Diet (High-Fat vs. Chow) Diet->OptimalDose Physiology Age, Sex, Metabolic State Physiology->OptimalDose Admin Administration Route (IP, IV) Admin->OptimalDose Peptide Peptide Form & Stability Peptide->OptimalDose Schedule Dosing Schedule (Acute vs. Chronic) Schedule->OptimalDose

Caption: Key factors to consider for CCK-8 dose optimization.

References

improving the stability of CCK (27-33) in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cholecystokinin (CCK) (27-33), also known as CCK-7, in solution for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on peptide stability to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of CCK (27-33) instability in solution?

A1: The primary cause of CCK (27-33) instability in biological solutions, such as cell culture media or plasma, is enzymatic degradation. Aminopeptidases, which are present in serum and cell lysates, can cleave the peptide, leading to a loss of biological activity.[1]

Q2: How should I dissolve and store my lyophilized CCK (27-33) powder?

A2: For long-term storage, lyophilized CCK (27-33) should be kept at -20°C or -80°C.[2] When preparing a stock solution, it is recommended to first dissolve the peptide in a small amount of sterile dimethyl sulfoxide (DMSO) and then dilute it with your desired aqueous buffer or cell culture medium.[3] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5][6][7]

Q3: What is the expected half-life of CCK (27-33) in an in vitro experiment?

A3: The half-life of CCK peptides can vary significantly depending on the experimental conditions. For instance, the half-life of sulfated CCK-8 in human plasma is approximately 50 minutes, while the unsulfated form has a shorter half-life of about 18 minutes.[1] The stability in cell culture media will depend on the presence of proteases, either from the cells themselves or from serum supplements.

Q4: Can I autoclave my buffer after adding CCK (27-33)?

A4: No, you should not autoclave buffers or media that contain CCK (27-33). Peptides are sensitive to high temperatures and will degrade. Prepare your solutions using sterile-filtered buffers and aseptic techniques.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide activity over time in a long-term experiment. Enzymatic degradation by proteases in the cell culture medium (especially if supplemented with serum).Add a broad-spectrum protease inhibitor cocktail to your culture medium. Ensure the cocktail is EDTA-free if working with metal-dependent proteins or assays.
Adsorption of the peptide to plasticware (e.g., tubes, pipette tips, plates).Use low-protein-binding plasticware. Consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your buffer to reduce non-specific binding.
Oxidation of methionine residues.Prepare solutions fresh and use de-gassed buffers. Minimize exposure to air and light.
Variability in experimental results between replicates or different experimental days. Inconsistent peptide concentration due to improper dissolution or storage.Ensure the peptide is fully dissolved in DMSO before dilution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4][5][6][7] On the day of the experiment, thaw an aliquot and keep it on ice.
pH shifts in the culture medium during long-term incubation.Ensure your incubator's CO2 levels are stable and appropriate for the bicarbonate concentration in your medium to maintain a stable pH.
Precipitation of the peptide upon dilution in aqueous buffer. The peptide has low solubility in aqueous solutions at neutral pH.Ensure the initial stock solution in DMSO is at a sufficiently high concentration. When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. If precipitation persists, you may need to adjust the pH of the final solution or use a different buffer system.

Quantitative Data on CCK Peptide Stability

The following table summarizes available data on the stability of CCK-8, a closely related peptide from which CCK (27-33) is derived. This data can serve as a valuable reference for estimating the stability of CCK (27-33) under similar conditions.

PeptideMatrixTemperatureHalf-lifeReference
Sulfated CCK-8Human Plasma37°C~50 minutes[1]
Unsulfated CCK-8Human Plasma37°C~18 minutes[1]
Sulfated CCK-8Rat Plasma37°C~17 minutes[1]
Unsulfated CCK-8Rat Plasma37°C~5 minutes[1]

Recommended Storage Conditions for CCK (27-33) Solutions

Solution TypeStorage TemperatureRecommended DurationNotes
Lyophilized Powder-20°C or -80°CUp to 4 yearsStore in a desiccator to prevent moisture absorption.[8]
DMSO Stock Solution-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Aqueous Working Solution4°CUp to 24-48 hoursPrepare fresh for each experiment if possible.
Aqueous Working Solution-20°CUp to 1 monthAliquot and use a fresh aliquot for each experiment.

Experimental Protocols

Protocol for Preparation of a Stable CCK (27-33) Working Solution for Cell Culture

This protocol provides a method for preparing a CCK (27-33) working solution with enhanced stability for use in long-term cell culture experiments.

Materials:

  • Lyophilized CCK (27-33)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Broad-spectrum protease inhibitor cocktail (EDTA-free, compatible with cell culture)

  • Sterile-filtered Bovine Serum Albumin (BSA) solution (e.g., 10%)

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized CCK (27-33) to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 1 mM stock solution by dissolving the peptide in an appropriate volume of sterile DMSO. For example, for 1 mg of peptide (MW ~948 g/mol ), add 1.055 mL of DMSO.

    • Vortex gently until the peptide is completely dissolved.

  • Aliquoting and Storage of Stock Solution:

    • Aliquot the 1 mM stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single experiments (e.g., 10 µL).

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Prepare your desired volume of cell culture medium or buffer.

    • Add a broad-spectrum protease inhibitor cocktail to the medium/buffer at the manufacturer's recommended concentration.

    • To reduce non-specific binding, consider adding sterile BSA to a final concentration of 0.1%.

    • Dilute the CCK (27-33) DMSO stock solution into the prepared medium/buffer to the desired final concentration. It is recommended to add the DMSO stock to the aqueous solution while gently vortexing to ensure rapid and uniform mixing. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Experimental Use:

    • Use the freshly prepared working solution for your long-term experiment.

    • If the experiment spans several days with media changes, prepare a fresh working solution of CCK (27-33) for each media change.

Visualizations

CCK Receptor Signaling Pathway

CCK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK (27-33) CCK_Receptor CCK Receptor (CCK1R/CCK2R) CCK->CCK_Receptor Binds to Gq Gq CCK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK) PKC->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Enzyme Secretion) Downstream->Cellular_Response

Caption: CCK receptor signaling through the Gq/PLC pathway.

Experimental Workflow for Preparing Stable CCK (27-33) Solution

Workflow start Start reconstitute Reconstitute Lyophilized CCK (27-33) in DMSO to make 1 mM stock start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store Aliquots at -20°C or -80°C aliquot->store dilute Thaw One Aliquot and Dilute to Final Concentration in Prepared Medium store->dilute On day of experiment prepare_media Prepare Cell Culture Medium + Protease Inhibitors (+/- 0.1% BSA) prepare_media->dilute use Use Freshly Prepared Working Solution in Experiment dilute->use end End use->end

Caption: Workflow for preparing stable CCK (27-33) solutions.

Logical Relationship of Factors Affecting CCK (27-33) Stability

Stability_Factors instability CCK (27-33) Instability (Loss of Activity) degradation Enzymatic Degradation instability->degradation adsorption Adsorption to Surfaces instability->adsorption oxidation Oxidation instability->oxidation aggregation Aggregation instability->aggregation proteases Proteases (e.g., Aminopeptidases) degradation->proteases plasticware Standard Plasticware adsorption->plasticware oxygen Oxygen & Light oxidation->oxygen solubility Low Aqueous Solubility aggregation->solubility inhibitors Protease Inhibitors inhibitors->degradation Prevents low_binding_ware Low-Binding Plasticware low_binding_ware->adsorption Minimizes antioxidants Antioxidants / Degassed Buffers antioxidants->oxidation Reduces dmso Use of DMSO for Stock dmso->aggregation Helps Prevent

Caption: Factors influencing CCK (27-33) stability in solution.

References

Technical Support Center: Synthesis and Purification of CCK (27-33) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the cholecystokinin (CCK) fragment 27-33. The C-terminal heptapeptide amide of CCK, with the sequence Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂, presents unique challenges due to its specific amino acid composition.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the CCK (27-33) peptide?

A1: The primary challenges in the synthesis of CCK (27-33) revolve around three key areas:

  • Tyrosine Sulfation: The O-sulfated tyrosine is crucial for the peptide's biological activity. However, the sulfate group is highly acid-labile and can be partially or completely removed during the cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).

  • Aspartimide Formation: The Asp-Phe sequence in the peptide is prone to the formation of a cyclic aspartimide intermediate, especially during the piperidine-mediated Fmoc-deprotection steps. This can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and their epimers.[1][2][3][4][5]

  • Methionine Oxidation: The presence of two methionine residues makes the peptide susceptible to oxidation to methionine sulfoxide, which can occur during synthesis, cleavage, or storage.[3][6][7][8] This modification can alter the peptide's conformation and biological activity.

Q2: Which synthetic strategy is recommended for CCK (27-33)?

A2: Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and recommended strategy. To address the challenge of the sulfated tyrosine, it is advisable to use a pre-sulfated Fmoc-Tyr(SO₃Na)-OH building block. This avoids the need for post-synthetic sulfation, which can be inefficient and lead to side reactions.

Q3: How can I minimize desulfation during cleavage?

A3: Minimizing desulfation requires careful selection of the cleavage cocktail and reaction conditions. A common approach is to use a milder trifluoroacetic acid (TFA) cleavage cocktail with a reduced concentration of TFA and the inclusion of scavengers. Performing the cleavage at a lower temperature (e.g., 4°C) can also help to preserve the sulfate group.

Q4: What are the best practices to prevent aspartimide formation?

A4: To mitigate aspartimide formation at the Asp-Phe linkage, several strategies can be employed:

  • Use of Protecting Groups: Employing a more sterically hindered protecting group on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 2,3,4-trimethylpent-3-yl (ODie), can reduce the rate of cyclization.[5]

  • Modified Deprotection Conditions: Adding an acidic additive, like 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation.[2][9] Alternatively, using a weaker base like piperazine for Fmoc removal can also be effective.[9]

  • Backbone Protection: Incorporating a di-methoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can effectively prevent aspartimide formation.[10]

Q5: How can I prevent the oxidation of methionine residues?

A5: Preventing methionine oxidation involves minimizing exposure to oxidative conditions and using appropriate scavengers.

  • Degassed Solvents: Using degassed solvents for synthesis can help to reduce dissolved oxygen.

  • Scavengers in Cleavage Cocktail: Including reducing scavengers in the TFA cleavage cocktail is crucial. Common scavengers for this purpose include dimethylsulfide (DMS) and ammonium iodide (NH₄I).[3][7][8]

  • Storage: Store the purified peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C) to minimize oxidation over time.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low Yield of Crude Peptide Incomplete coupling reactions.- Use a more efficient coupling reagent like HATU or HCTU.- Double couple amino acids, especially after Gly or before Met.- Increase the coupling time.
Aggregation of the growing peptide chain on the resin.- Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).- Incorporate a pseudo-proline dipeptide to disrupt secondary structure formation.
Presence of Deletion Sequences Incomplete Fmoc deprotection.- Increase the deprotection time with piperidine.- Ensure the piperidine solution is fresh.
Multiple Impurity Peaks on HPLC A combination of side reactions (aspartimide formation, oxidation, etc.).- Address each potential side reaction systematically using the strategies outlined in the FAQs.- Optimize cleavage conditions with appropriate scavengers.
Purification Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Resolution in RP-HPLC Inappropriate gradient or mobile phase.- Optimize the gradient slope for better separation of closely eluting peaks.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Adjust the concentration of the ion-pairing agent (TFA).
Broad or Tailing Peaks Peptide aggregation on the column.- Lower the sample concentration.- Add a small amount of an organic acid (e.g., formic acid) to the mobile phase.- Increase the column temperature.
Co-elution of Impurities with the Main Product Impurities with similar hydrophobicity to the target peptide (e.g., epimers from aspartimide formation).- Use a shallower gradient to improve separation.- Employ a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Consider a secondary purification step using a different chromatographic technique (e.g., ion-exchange chromatography).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CCK (27-33)

This protocol is a general guideline for manual Fmoc-SPPS on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes. Wash the resin thoroughly with DMF.[1]

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For the Asp-Phe coupling, consider using Fmoc-Asp(OMpe)-OH or adding HOBt to the deprotection step for the subsequent amino acid to minimize aspartimide formation.

    • For the sulfated tyrosine, use Fmoc-Tyr(SO₃Na)-OH and a coupling agent like HATU.

  • Washing: After each coupling and deprotection step, wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence: Phe, Asp, Met, Trp, Gly, Met, Tyr(SO₃H).

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/H₂O/TIS/DMS (e.g., 90:5:2.5:2.5 v/v/v/v). The inclusion of DMS is to protect the methionine residues from oxidation.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Reversed-Phase HPLC (RP-HPLC) Purification of CCK (27-33)
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Detection: UV detection at 220 nm and 280 nm (due to the presence of Trp and Tyr).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a solvent in which it is fully soluble (e.g., a small amount of DMF or DMSO) and then dilute with Mobile Phase A.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The following table provides a general expectation for yield and purity. Actual results will vary depending on the specific synthesis and purification conditions.

Parameter Expected Range Notes
Crude Peptide Purity (by HPLC) 30-60%Highly dependent on the success of mitigating side reactions.
Overall Yield (after purification) 5-20%Lower yields are common for complex peptides like sulfated CCK (27-33).
Final Purity (by HPLC) >95%Achievable with optimized RP-HPLC purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for all 7 Amino Acids Wash1->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Analysis Fraction Analysis (HPLC/MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure CCK (27-33) Lyophilization->Pure_Peptide

Caption: General experimental workflow for the synthesis and purification of CCK (27-33).

CCK Receptor Signaling Pathways

cck_signaling cluster_receptor CCK Receptors cluster_pathway Downstream Signaling CCK_Peptide CCK (27-33) CCKAR CCK-A Receptor CCK_Peptide->CCKAR CCKBR CCK-B Receptor CCK_Peptide->CCKBR Gq Gq Protein Activation CCKAR->Gq CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (e.g., Enzyme Secretion, Neurotransmission) PKC->Cellular_Response

Caption: Simplified signaling pathway of CCK receptors activated by CCK (27-33).[4][11][12][13][14][15][16][17][18][19]

References

refining protocols for CCK (27-33) receptor binding to reduce non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for Cholecystokinin (CCK) (27-33) receptor binding, with a primary focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary subtypes of CCK receptors, and which one does CCK (27-33) preferentially bind to?

A1: There are two primary subtypes of CCK receptors: CCK-A (CCK1) and CCK-B (CCK2). CCK (27-33), also known as CCK-7, along with the full-length CCK peptides, binds with high affinity to the CCK1 receptor. The CCK2 receptor, which is also known as the gastrin receptor, binds gastrin and CCK with similar high affinity.[1] For high-affinity binding to the CCK1 receptor, the presence of a sulfated tyrosine residue at position 27 of the CCK peptide is crucial.[1]

Q2: What are the common causes of high non-specific binding in a CCK (27-33) receptor binding assay?

A2: High non-specific binding can be attributed to several factors:

  • Radioligand Issues: The quality and concentration of the radiolabeled CCK (27-33) are critical. High concentrations can lead to increased binding to non-receptor sites. Degradation or aggregation of the radioligand can also increase non-specific interactions.

  • Suboptimal Assay Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly influence non-specific binding.

  • Inadequate Blocking: Insufficient or inappropriate blocking agents will fail to saturate non-target binding sites on the cell membranes, filters, and assay plates.

  • Membrane Preparation Quality: Poor quality membrane preparations with contaminants or denatured proteins can contribute to high background signals.

  • Incubation Time and Temperature: Suboptimal incubation conditions can affect the equilibrium of specific binding and may increase non-specific interactions.

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor ligand. This "cold" ligand will displace the radioligand from the specific receptor binding sites. Any remaining radioactivity is considered non-specific. For CCK receptor binding assays, a high concentration (e.g., 1 µM) of unlabeled CCK-8 is typically used.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, specific binding should account for at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total binding, it can compromise the accuracy and reliability of the assay data.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and optimizing your CCK (27-33) receptor binding experiments to minimize non-specific binding.

Potential Cause Troubleshooting Steps & Recommendations
Radioligand Issues Optimize Radioligand Concentration: Use a concentration of the radiolabeled CCK (27-33) that is at or below its dissociation constant (Kd) for the CCK1 receptor. This minimizes binding to low-affinity, non-specific sites. Verify Radioligand Quality: Ensure the radioligand is not degraded. If possible, check its purity. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Suboptimal Buffer Adjust pH and Ionic Strength: The pH of the assay buffer should be optimized, typically between 7.2 and 7.6. The ionic strength can also be adjusted; for instance, varying the NaCl concentration can help reduce electrostatic interactions that contribute to non-specific binding. Include Divalent Cations: CCK receptor binding is often dependent on divalent cations. Including MgCl₂ or CaCl₂ in the buffer can be critical for specific binding.
Inadequate Blocking Use Appropriate Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used blocking agent to reduce non-specific binding to the assay tubes and filters. A concentration of 0.1% to 1% (w/v) is a good starting point. Pre-treat Filters and Plates: Pre-soaking filter mats in a solution of 0.3% polyethyleneimine (PEI) can effectively reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.
Membrane Preparation Ensure High-Quality Membranes: Use freshly prepared cell membranes or ensure that frozen stocks have been stored properly at -80°C. Multiple freeze-thaw cycles should be avoided. Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. Using too much protein can increase the number of non-specific binding sites. A typical starting range is 20-100 µg of protein per well.
Incubation Conditions Optimize Incubation Time and Temperature: Determine the time required to reach binding equilibrium at a specific temperature. Shorter incubation times may be sufficient and can help minimize non-specific binding that can increase over longer periods. Assays are often performed at room temperature or 37°C.
Washing Steps Increase Wash Volume and Number: After incubation, rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand. Increasing the number of washes (e.g., from 3 to 5) or the volume of each wash can help reduce background. Optimize Wash Buffer Composition: The wash buffer should have the same composition as the assay buffer but should be kept ice-cold to slow the dissociation of the specifically bound radioligand.

Experimental Protocols

Membrane Preparation from CCK1 Receptor-Expressing Cells
  • Cell Culture: Grow cells expressing the human CCK1 receptor to confluency.

  • Harvesting: Scrape cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store membrane aliquots at -80°C.

Radioligand Binding Assay Protocol for CCK (27-33)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radiolabeled CCK (27-33) (e.g., [¹²⁵I]CCK-8) at a concentration near its Kd, 50 µL of assay buffer, and 100 µL of membrane preparation (20-100 µg protein).

    • Non-specific Binding: 50 µL of radiolabeled CCK (27-33), 50 µL of 1 µM unlabeled CCK-8, and 100 µL of membrane preparation.

    • Competition Binding (Optional): 50 µL of radiolabeled CCK (27-33), 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) that has been pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters three to five times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize binding affinity data for CCK receptor ligands from various studies.

Table 1: Binding Affinities (Ki) of CCK Analogs at CCK1 and CCK2 Receptors

LigandCCK1 Receptor Ki (nM)CCK2 Receptor Ki (nM)
CCK-8 (sulfated)0.6 - 10.3 - 1
Gastrin1,000 - 10,0000.3 - 1
CCK-41,000 - 10,000~10
Desulfated CCK-8~5000.3 - 1
Data compiled from literature sources.[2]

Table 2: Functional Potency (EC50) of CCK-8

Assay ReadoutCell LineEC50 (M)
Calcium FluxHiTSeeker CCKAR Cell Line4.17 x 10⁻¹⁰
Data from a commercially available assay kit.

Signaling Pathways and Experimental Workflows

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor by CCK (27-33) primarily initiates signaling through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

CCK1_Signaling cluster_membrane Plasma Membrane CCK1R CCK1 Receptor G_protein Gq Protein CCK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CCK CCK (27-33) CCK->CCK1R Binds Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: CCK1 Receptor Gq-mediated signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in performing a radioligand binding assay to determine the binding characteristics of a compound for the CCK1 receptor.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (CCK1R-expressing cells) Incubation Incubation (Membranes + Radioligand +/- Competitor) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, etc.) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Non-specifically Bound) Filtration->Washing Counting Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis

Caption: Workflow for a CCK1 receptor radioligand binding assay.

Logical Flow for Troubleshooting High Non-Specific Binding

This diagram provides a logical approach to diagnosing and resolving issues of high non-specific binding in your assay.

References

addressing solubility issues with non-sulfated CCK (27-33) in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with non-sulfated cholecystokinin (CCK) (27-33) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my non-sulfated CCK (27-33) peptide difficult to dissolve in aqueous buffers like PBS?

A1: Non-sulfated CCK (27-33) is a hydrophobic peptide due to its amino acid composition, which includes several non-polar residues. Peptides with high hydrophobicity have limited solubility in aqueous solutions.[1][2] The lyophilized powder is not readily soluble in water or standard physiological buffers.[3]

Q2: What is the recommended initial solvent for dissolving non-sulfated CCK (27-33)?

A2: The recommended initial solvent is a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a concentrated stock solution.[3][4] Other potential organic solvents include dimethylformamide (DMF) or acetonitrile (ACN).[5] One supplier suggests that a similar peptide, non-sulfated CCK Octapeptide, is soluble in 10% acetonitrile in sterile water.[]

Q3: My peptide contains methionine. Are there any special considerations when using DMSO?

A3: Yes, peptides containing methionine (Met), as non-sulfated CCK (27-33) does, are susceptible to oxidation by DMSO. While DMSO is an excellent solvent, for sensitive assays, it is advisable to use freshly opened, high-purity, anhydrous DMSO and to prepare solutions fresh. For long-term storage, preparing aliquots of the DMSO stock solution and storing them at -20°C or -80°C can minimize oxidation.

Q4: After dissolving in DMSO, my peptide precipitates when I dilute it with my aqueous buffer. What should I do?

A4: This is a common issue when diluting a hydrophobic peptide from an organic stock into an aqueous buffer. Here are several troubleshooting steps:

  • Slow Dilution: Add the aqueous buffer to the DMSO stock solution very slowly, drop-by-drop, while vortexing or stirring gently. This prevents the peptide from crashing out of solution due to a sudden change in solvent polarity.

  • Lower the Final Concentration: The final concentration of the peptide in the aqueous buffer may be above its solubility limit. Try preparing a more dilute final solution.

  • Increase Co-solvent Concentration: If your experimental assay allows, increasing the final percentage of DMSO in your working solution can help maintain solubility. However, always check the tolerance of your assay for organic solvents.

  • Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant like Tween-80 or using a formulation with PEG300 can improve solubility and prevent precipitation.[7]

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.[8]

Q5: How does the presence of trifluoroacetic acid (TFA) salt in my peptide preparation affect solubility?

A5: TFA is often used in the final purification step of peptide synthesis and remains as a counterion in the lyophilized powder. TFA salts can sometimes enhance the solubility of peptides in aqueous solutions.[9] If you are experiencing solubility issues, it is worth checking the salt form of your peptide.

Solubility and Reconstitution Protocols

Data Presentation: Solubility Summary
Solvent/BufferSolubilityRemarks
Formic Acid1 mg/mL[10]Useful for initial solubilization for non-biological assays like HPLC.
WaterInsoluble[3]Direct dissolution in water is not recommended.
DMSO≥ 100 mg/mL (for similar peptide)[11]Recommended for preparing concentrated stock solutions.
10% Acetonitrile in H2OSoluble (for similar peptide)[]An alternative to DMSO for initial solubilization.
PBS (pH 7.4)PoorDirect dissolution is unlikely. Requires a co-solvent like DMSO.
Experimental Protocol: Reconstitution of Non-sulfated CCK (27-33)

This protocol outlines the recommended procedure for solubilizing lyophilized non-sulfated CCK (27-33) for use in biological assays.

Materials:

  • Lyophilized non-sulfated CCK (27-33) peptide

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

Procedure:

  • Peptide Handling: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Preparation of Concentrated Stock Solution:

    • Carefully open the vial and add the required volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or as desired). The volume of DMSO should be sufficient to fully dissolve the peptide. For example, for 1 mg of peptide (MW: 948.1 g/mol ), adding 105.5 µL of DMSO will yield a 10 mM stock solution.

    • Recap the vial and vortex gently until the peptide is completely dissolved. A clear solution should be observed.

  • Preparation of Working Solution:

    • To prepare your final working solution, slowly add the desired aqueous buffer to the DMSO stock solution drop-by-drop while gently vortexing. For instance, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

    • Crucial Step: It is important to add the buffer to the DMSO stock and not the other way around to minimize the risk of precipitation.

  • Final Check and Storage:

    • After dilution, visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

    • For short-term storage (1-2 days), the aqueous working solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathways and Biological Interactions

Non-sulfated CCK (27-33) primarily exerts its biological effects through the Cholecystokinin B (CCK2) receptor.[12][13] It also exhibits interactions with the opioid system.[10][14]

CCK2 Receptor Signaling Pathway

Activation of the G-protein coupled CCK2 receptor by non-sulfated CCK (27-33) can trigger multiple downstream signaling cascades.

CCK2_Signaling CCK2 Receptor CCK2 Receptor Gs Gs CCK2 Receptor->Gs Gi/o Gi/o CCK2 Receptor->Gi/o Gq/11 Gq/11 CCK2 Receptor->Gq/11 AC AC Gs->AC activates Gi/o->AC inhibits cAMP cAMP AC->cAMP DAG DAG PKC PKC DAG->PKC Ca2+ Ca2+ Ca2+->PKC PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response MAPK (ERK) MAPK (ERK) MAPK (ERK)->Cellular Response PI3K/Akt PI3K/Akt PI3K/Akt->Cellular Response PLCβ PLCβ Gq/11->PLCβ activates PLCβ->DAG IP3 IP3 PLCβ->IP3 IP3->Ca2+ PKC->MAPK (ERK) PKC->PI3K/Akt

CCK2 Receptor Signaling Cascade
Interaction with Opioid System

Non-sulfated CCK (27-33) has been shown to interact with the opioid system, often acting as an anti-opioid peptide. It can inhibit the binding of naloxone, a non-selective opioid antagonist, to opioid receptors.[10][14] Specifically, CCK peptides have been found to antagonize the analgesic effects mediated by mu- and kappa-opioid receptors.[15] This interaction is complex and appears to be mediated, at least in part, through CCK2 receptors, which can modulate the activity of opioid receptor signaling.[16]

Visualized Workflows and Guides

Experimental Workflow: Peptide Solubilization

Solubilization_Workflow start Start: Lyophilized Non-sulfated CCK (27-33) centrifuge Centrifuge vial to collect powder start->centrifuge add_dmso Add appropriate volume of DMSO to create a concentrated stock solution centrifuge->add_dmso vortex Vortex gently until fully dissolved add_dmso->vortex check_stock Is the stock solution clear? vortex->check_stock dilute Slowly add aqueous buffer to the DMSO stock with vortexing to achieve final concentration check_stock->dilute Yes troubleshoot Troubleshoot: - Sonicate - Check concentration check_stock->troubleshoot No check_final Is the final solution clear? dilute->check_final end End: Ready for use check_final->end Yes check_final->troubleshoot No store Store stock solution at -20°C or -80°C end->store troubleshoot->vortex

Recommended Solubilization Workflow
Troubleshooting Logic for Precipitation Issues

Troubleshooting_Logic start Problem: Peptide precipitates upon dilution in aqueous buffer q1 Was the dilution performed by slowly adding buffer to the DMSO stock with vortexing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final peptide concentration high? a1_yes->q2 s1 Solution: Re-prepare the solution using the correct slow dilution technique. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Solution: Lower the final peptide concentration in the working solution. a2_yes->s2 q3 Does your assay tolerate a higher percentage of co-solvent? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution: Increase the final percentage of DMSO in your working solution. a3_yes->s3 s4 Consider alternative solubilization aids like surfactants (e.g., Tween-80) if compatible with your assay. a3_no->s4

Decision Tree for Troubleshooting Precipitation

References

Technical Support Center: Optimizing CCK (27-33) Stimulation in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Cholecystokinin (27-33), commonly known as CCK-8, in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for CCK-8 in electrophysiology experiments?

The optimal concentration of CCK-8 is highly dependent on the specific neuronal population and the type of electrophysiological recording. Based on published data, a general working range is from picomolar (pM) to nanomolar (nM). For instance, in voltage-clamp recordings of brainstem motoneurons, a concentration-dependent response was observed between 30 pM and 300 nM, with an EC50 of approximately 4 nM and a maximal response at 30 nM[1]. In other studies, a higher concentration of 500 nM has been used to evoke maximal responses in hippocampal interneurons[2]. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: Should I use sulfated or unsulfated CCK-8?

For most electrophysiological studies targeting endogenous CCK receptors in the central nervous system, the sulfated form of CCK-8 (CCK-8s) is recommended. The sulfated form is the predominant and most biologically active form in the brain and gut[3]. Unsulphated CCK-8 has a significantly lower potency at CCK receptors[4].

Q3: How should I prepare and store CCK-8 stock solutions?

CCK-8 is a peptide and should be handled with care to avoid degradation. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as sterile water or a buffer like PBS. Aliquot the stock solution into single-use volumes and store at -20°C or lower to minimize freeze-thaw cycles. For long-term storage, -80°C is preferable. When preparing your working solution in artificial cerebrospinal fluid (aCSF), it is best to do so fresh for each experiment to ensure stability and potency.

Q4: How long should I apply CCK-8 and what is the recommended washout period?

The application duration and washout period are critical parameters to control for, especially given the rapid desensitization of CCK receptors[4]. The duration of application will depend on the time it takes to observe a stable response. In many slice preparations, this can range from a few seconds to a couple of minutes.

Desensitization is a key consideration. Some studies suggest that with repeated applications within a short timeframe, the response to CCK-8 can diminish. A washout period of at least 5 minutes between applications has been shown to allow for the recovery of the membrane potential to baseline[1]. However, the full recovery from desensitization can be a slower, more complex process and may require longer washout periods[5]. It is advisable to perform initial experiments to determine the appropriate application and washout times for your specific preparation to ensure reproducible responses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable response to CCK-8 application 1. Incorrect form of CCK-8: Using the unsulfated form instead of the sulfated form. 2. Peptide degradation: Improper storage or handling of CCK-8 stock solutions. 3. Low receptor expression: The neuronal population under investigation may not express a sufficient number of CCK receptors. 4. Receptor desensitization: Previous applications of CCK-8 without adequate washout.1. Ensure you are using the sulfated form of CCK-8 for maximal activity. 2. Prepare fresh aliquots of CCK-8 from a properly stored stock. Avoid repeated freeze-thaw cycles. 3. Verify CCK receptor expression in your target cells through literature review, immunohistochemistry, or molecular techniques. 4. Increase the washout period between applications to at least 5-10 minutes. Perform a control application at the beginning and end of the experiment to check for consistent responses.
Inconsistent or diminishing responses with repeated applications 1. Receptor desensitization: This is the most common cause. CCK receptors are known to desensitize rapidly upon agonist binding. 2. Instability of CCK-8 in aCSF: The peptide may be degrading in the recording solution over the course of a long experiment.1. Extend the washout period between applications. Consider using a lower, yet effective, concentration to minimize the degree of desensitization. 2. Prepare fresh CCK-8 containing aCSF for each application or at regular intervals during the experiment.
Sudden change in baseline firing rate or holding current upon perfusion 1. Mechanical artifact: The change in perfusion flow rate can cause a mechanical artifact. 2. Vehicle effect: The solvent used for the CCK-8 stock solution may have an effect on the neurons.1. Ensure a stable and consistent perfusion rate. Apply a vehicle-only solution (aCSF with the same concentration of the solvent used for CCK-8) as a control to rule out mechanical artifacts. 2. Perform a vehicle control application to ensure the solvent itself is not causing the observed effect.

Quantitative Data Summary

The following tables summarize key quantitative parameters for CCK-8 application in electrophysiology, compiled from various studies.

Table 1: Concentration Parameters for CCK-8 in Electrophysiology

ParameterValueBrain Region/Neuron TypeRecording TypeReference
Effective Concentration Range 30 pM - 300 nMBrainstem MotoneuronsVoltage-Clamp[1]
EC50 ~4 nMBrainstem MotoneuronsVoltage-Clamp[1]
Maximal Response Concentration 30 nMBrainstem MotoneuronsVoltage-Clamp[1]
Concentration for Maximal Response 500 nMHippocampal PV+ Basket CellsVoltage-Clamp[2]
Dose-dependent Contraction (ED50) ~1 nMRat PylorusIsometric Tension[4]

Table 2: Temporal Parameters for CCK-8 Application

ParameterDurationConditionReference
Recommended Washout Period ≥ 5 minutesTo allow membrane potential to return to baseline[1]
Time to Peak Inhibition (of GABA-evoked depolarization) ~2 minutesDorsal Root Ganglion NeuronsIntracellular Recording

Experimental Protocols

Protocol 1: Preparation of CCK-8 Stock and Working Solutions
  • Reconstitution of Lyophilized CCK-8:

    • Briefly centrifuge the vial of lyophilized CCK-8 peptide to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For example, for 1 mg of CCK-8 (MW: ~1143 g/mol ), add 875 µL of water.

    • Gently vortex to dissolve the peptide completely.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the CCK-8 stock solution.

    • Dilute the stock solution in freshly prepared and continuously oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) to the final desired concentration. For example, to make a 100 nM working solution from a 1 mM stock, perform a 1:10,000 dilution.

    • Keep the working solution on ice until it is perfused into the recording chamber.

Protocol 2: Whole-Cell Patch-Clamp Recording of CCK-8 Effects in Brain Slices
  • Brain Slice Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, oxygenated slicing solution (a high sucrose or NMDG-based aCSF).

    • Rapidly dissect the brain and prepare acute slices (250-350 µm thickness) of the desired region using a vibratome in ice-cold, oxygenated slicing solution.

    • Transfer the slices to a holding chamber with aCSF at 32-34°C for a recovery period of at least 30 minutes, followed by storage at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).

    • Visualize neurons using DIC or fluorescence microscopy.

    • Establish a whole-cell patch-clamp configuration on a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.

    • Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp; holding current in voltage-clamp) for a stable period (e.g., 5-10 minutes).

  • CCK-8 Application:

    • Switch the perfusion from the control aCSF to the aCSF containing the desired concentration of CCK-8.

    • Record the changes in neuronal activity until a stable response is observed.

    • After the application period, switch the perfusion back to the control aCSF for washout.

    • Monitor the recovery of the neuron to its baseline activity. Ensure a sufficient washout period before subsequent drug applications.

Visualizations

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK8 CCK-8 CCK2R CCK2 Receptor CCK8->CCK2R Gq Gq protein CCK2R->Gq activates PI3K PI3K CCK2R->PI3K activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation contributes to Ca_release->Neuronal_Excitation leads to SRC SRC PI3K->SRC activates JNK JNK SRC->JNK activates K_channel_inhibition A-type K⁺ Channel Inhibition JNK->K_channel_inhibition results in K_channel_inhibition->Neuronal_Excitation promotes

Caption: Simplified signaling pathways of CCK-8 via CCK2 receptors in neurons.

Troubleshooting_Workflow Start Start: No/Inconsistent Response to CCK-8 Check_Peptide Check CCK-8: - Sulfated form? - Fresh aliquot? - Proper storage? Start->Check_Peptide Prepare_Fresh Prepare fresh stock and working solutions Check_Peptide->Prepare_Fresh No Check_Concentration Concentration appropriate? (Perform dose-response) Check_Peptide->Check_Concentration Yes Prepare_Fresh->Check_Concentration Adjust_Concentration Adjust concentration Check_Concentration->Adjust_Concentration No Check_Desensitization Possible Desensitization? Check_Concentration->Check_Desensitization Yes Adjust_Concentration->Check_Desensitization Increase_Washout Increase washout period (>5-10 min) Check_Desensitization->Increase_Washout Yes Check_Viability Cell/Slice Health OK? Check_Desensitization->Check_Viability No Increase_Washout->Check_Viability Improve_Prep Optimize slice preparation and recording conditions Check_Viability->Improve_Prep No Check_Vehicle Run Vehicle Control Check_Viability->Check_Vehicle Yes Improve_Prep->Check_Vehicle Success Response Observed Check_Vehicle->Success Response OK Reassess Re-evaluate experiment: - Receptor expression? - Alternative pathway? Check_Vehicle->Reassess Still no response

Caption: Troubleshooting workflow for CCK-8 application in electrophysiology.

References

avoiding degradation of CCK (27-33) by peptidases in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C-terminal heptapeptide of cholecystokinin, CCK(27-33), in in vitro assays. The primary focus is on preventing degradation by peptidases to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CCK(27-33) seems to be rapidly losing bioactivity in my cell-based assay. What is the likely cause?

A1: The most probable cause is the enzymatic degradation of CCK(27-33) by peptidases present in your in vitro system, especially if you are using cell cultures, tissue homogenates, or biological fluids like serum.[1][2] Peptidases can cleave the peptide, leading to a loss of its ability to bind to its receptor and elicit a biological response. Degradation is temperature-dependent and is significantly more pronounced at 37°C than at 4°C.[2]

Q2: What types of peptidases are known to degrade CCK peptides?

A2: Several classes of peptidases can degrade CCK peptides. Key enzymes identified include:

  • Serine endopeptidases: An elastase-like serine endopeptidase found in the brain can cleave CCK-8, a closely related peptide, at methionine residues.[3]

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and are known to contribute to the degradation of CCK analogues.[4][5]

  • Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is involved in the metabolism of CCK and gastrin analogues, cleaving the peptide at sites like Gly-Trp.[5]

  • Tripeptidyl Peptidase II (TPP II): This enzyme has been identified as a regulator of CCK-8 levels.[6]

Q3: How can I confirm that my CCK(27-33) is being degraded?

A3: You can use analytical techniques to detect degradation products. High-Performance Liquid Chromatography (HPLC) is a common method to separate the intact peptide from its smaller fragments.[3] By comparing the chromatogram of a fresh sample to one that has been incubated in your assay system, you can visualize the appearance of new peaks corresponding to degradation products. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide more definitive identification of the fragments.[7]

Q4: What are the most effective strategies to prevent CCK(27-33) degradation in my in vitro assay?

A4: There are two primary strategies: the use of peptidase inhibitors and the use of modified, degradation-resistant CCK(27-33) analogues.

  • Peptidase Inhibitors: Adding a "cocktail" of peptidase inhibitors to your assay medium is a common and effective approach. The choice of inhibitors depends on the specific peptidases present in your system.

  • Modified Analogues: If available, using a chemically modified version of CCK(27-33) can provide enhanced stability. Modifications often involve substitutions at amino acid residues susceptible to cleavage or blocking the N-terminus.[4][8]

Q5: Which specific peptidase inhibitors should I consider using?

A5: A broad-spectrum approach is often the most practical starting point. Consider a combination of inhibitors targeting different peptidase classes.

Inhibitor ClassExample InhibitorTarget PeptidasesTypical Working Concentration
Serine Protease InhibitorAprotininTrypsin, Chymotrypsin, Elastase-like enzymes1-2 KIU/mL
Aminopeptidase InhibitorBestatinAminopeptidases10-40 µM
General Peptidase InhibitorBacitracinMetalloproteases0.1-1 mg/mL
TPP II InhibitorButabindideTripeptidyl Peptidase IIVaries (research specific)[6]
NEP InhibitorPhosphoramidonNeutral Endopeptidase (Neprilysin)1-10 µM

Note: The optimal concentration of each inhibitor should be determined empirically for your specific experimental system to ensure efficacy without causing off-target effects. One study noted that bacitracin did not affect CCK-33 degradation in their pancreatic acini preparation, highlighting the need for system-specific optimization.[2]

Experimental Protocols

Protocol 1: Assessing CCK(27-33) Stability in an In Vitro System

This protocol outlines a method to determine the stability of CCK(27-33) in your specific experimental medium (e.g., cell culture medium, tissue homogenate).

Materials:

  • CCK(27-33) peptide

  • Your experimental medium (e.g., cell culture supernatant, serum, tissue lysate)

  • Peptidase inhibitor cocktail (optional, for control)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of CCK(27-33) in an appropriate solvent (e.g., sterile water or DMSO).

  • Spike the CCK(27-33) stock solution into your experimental medium to a final concentration relevant to your assays.

  • Prepare a control sample by spiking CCK(27-33) into a simple buffer (e.g., PBS) where minimal degradation is expected.

  • (Optional) Prepare a second experimental sample containing a peptidase inhibitor cocktail.

  • Divide each sample into aliquots for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Incubate the samples at 37°C.

  • At each time point, stop the reaction by adding an equal volume of 1% TFA in ACN to precipitate proteins and halt enzymatic activity.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated material.

  • Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: Monitor absorbance at 214 nm or 280 nm.

  • Quantify the peak area of the intact CCK(27-33) at each time point to determine its rate of degradation.

Protocol 2: In Vitro Bioassay with Peptidase Inhibitors

This protocol describes a general workflow for a cell-based bioassay using CCK(27-33) while minimizing its degradation.

Materials:

  • Target cells expressing the CCK receptor

  • Cell culture medium

  • CCK(27-33) peptide

  • Peptidase inhibitor cocktail (e.g., aprotinin, bestatin)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Reagents for detecting the biological response (e.g., calcium indicator dye, cAMP assay kit)

Procedure:

  • Culture your target cells to the desired confluency.

  • Prepare your assay buffer. Just before use, add the peptidase inhibitor cocktail to the required final concentration.

  • Wash the cells with the inhibitor-containing assay buffer to remove any residual serum or medium containing peptidases.

  • Pre-incubate the cells in the inhibitor-containing buffer for 15-30 minutes at 37°C.

  • Prepare serial dilutions of CCK(27-33) in the inhibitor-containing assay buffer.

  • Add the CCK(27-33) dilutions to the cells and incubate for the desired period to elicit a biological response.

  • Measure the biological response using your chosen detection method (e.g., fluorescence for calcium flux, luminescence for cAMP).

  • Include a control group where cells are treated with CCK(27-33) in a buffer without inhibitors to assess the impact of the inhibitors on peptide stability and bioactivity.

Visual Guides

CCK(27-33) Degradation Pathway and Prevention

cluster_0 In Vitro Assay Environment cluster_1 Intervention Strategies Intact CCK(27-33) Intact CCK(27-33) Degraded Fragments Degraded Fragments Intact CCK(27-33)->Degraded Fragments Peptidase Action Biological Response Biological Response Intact CCK(27-33)->Biological Response Binds to Receptor No Biological Response No Biological Response Degraded Fragments->No Biological Response Fails to Bind Peptidase Inhibitors Peptidase Inhibitors Peptidase Inhibitors->Intact CCK(27-33) Block Degradation Modified Analogues Modified Analogues Modified Analogues->Intact CCK(27-33) Resist Degradation

Caption: Workflow of CCK(27-33) degradation and prevention strategies.

Troubleshooting Logic for Poor CCK(27-33) Activity

Start Low/No CCK(27-33) Activity Observed CheckDegradation Run Stability Assay (HPLC/LC-MS) Start->CheckDegradation DegradationObserved Degradation Confirmed CheckDegradation->DegradationObserved Yes NoDegradation Peptide is Stable CheckDegradation->NoDegradation No AddInhibitors Add Peptidase Inhibitor Cocktail DegradationObserved->AddInhibitors UseAnalogue Switch to Resistant Analogue DegradationObserved->UseAnalogue CheckReceptor Verify Receptor Expression/Function NoDegradation->CheckReceptor CheckPeptide Confirm Peptide Purity/Concentration NoDegradation->CheckPeptide End Problem Solved AddInhibitors->End UseAnalogue->End

References

Technical Support Center: Accurate Quantification of Endogenous CCK (27-33) Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of endogenous cholecystokinin (27-33), also known as CCK-8 or sulfated cholecystokinin octapeptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the precise measurement of this critical peptide hormone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying endogenous CCK-8?

A1: The accurate quantification of endogenous CCK-8 is challenging due to several factors:

  • Multiple Molecular Forms: Cholecystokinin exists in various forms of different lengths, and antibodies used in immunoassays may cross-react with these different forms.

  • Homology with Gastrin: CCK-8 shares a common C-terminal tetrapeptide with gastrin, a hormone that circulates at significantly higher concentrations. This can lead to cross-reactivity in immunoassays, resulting in overestimated CCK-8 levels.[1]

  • Low Circulating Concentrations: Endogenous CCK-8 circulates at very low picomolar levels, requiring highly sensitive assays for detection.[1]

  • Sample Stability: CCK-8 is susceptible to degradation by proteases in biological samples. Proper sample collection and handling are crucial to prevent this.

Q2: Which are the most common methods for quantifying CCK-8?

A2: The two primary methods for the quantification of endogenous CCK-8 are:

  • Immunoassays (ELISA/RIA): Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are commonly used due to their high throughput and sensitivity. However, they are susceptible to cross-reactivity issues.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish CCK-8 from other peptides, including gastrin. It is considered a reference method for accurate quantification.[2][3]

Q3: How can I minimize cross-reactivity with gastrin in my immunoassay?

A3: To minimize gastrin cross-reactivity, it is crucial to:

  • Select a Highly Specific Antibody: Use a monoclonal or polyclonal antibody that has been rigorously tested and validated for high specificity to CCK-8 with minimal cross-reactivity to gastrin. Check the manufacturer's data sheet for cross-reactivity information.

  • Consider Sample Pre-treatment: In some cases, sample pre-treatment steps, such as solid-phase extraction (SPE), can help to separate CCK-8 from gastrin before the immunoassay.

  • Confirm with an Alternative Method: If cross-reactivity is a significant concern, consider confirming your immunoassay results with a more specific method like LC-MS/MS.

Q4: What are the critical pre-analytical factors to consider for sample collection and preparation?

A4: Proper sample handling is critical for accurate CCK-8 measurement. Key considerations include:

  • Anticoagulant Choice: For plasma collection, EDTA is a commonly recommended anticoagulant.

  • Protease Inhibitors: Immediately after collection, add protease inhibitors to the blood samples to prevent the degradation of CCK-8.

  • Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPossible Cause(s)Recommended Solution(s)
High Background 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or plate. 4. Substrate solution exposed to light.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Increase the concentration of the blocking agent or the blocking incubation time. Consider using a different blocking buffer. 3. Use fresh, sterile reagents and a new plate. 4. Protect the TMB substrate from light.
Low or No Signal 1. Inactive reagents (e.g., expired or improperly stored). 2. Insufficient incubation times. 3. Incorrect wavelength used for reading. 4. Low concentration of CCK-8 in the sample.1. Check the expiration dates and storage conditions of all reagents. 2. Ensure adherence to the recommended incubation times and temperatures in the protocol. 3. Verify that the plate reader is set to the correct wavelength (typically 450 nm). 4. Concentrate the sample if possible, or use a more sensitive assay.
High Coefficient of Variation (%CV) 1. Inaccurate pipetting. 2. Inconsistent washing technique. 3. Temperature variation across the plate. 4. Bubbles in wells.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure uniform and thorough washing of all wells. 3. Ensure the plate is incubated in a stable temperature environment. 4. Carefully inspect wells for bubbles before reading and remove them if present.
Poor Standard Curve 1. Improper standard dilution. 2. Degraded standards. 3. Pipetting errors.1. Carefully prepare fresh serial dilutions of the standard for each assay. 2. Reconstitute a new vial of the standard. 3. Use calibrated pipettes and ensure accurate volume transfers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
ProblemPossible Cause(s)Recommended Solution(s)
Low CCK-8 Recovery 1. Inefficient immunoprecipitation (IP). 2. Degradation of CCK-8 during sample preparation. 3. Poor extraction from the plasma matrix.1. Optimize the antibody-to-bead ratio and incubation time for the IP step. 2. Ensure protease inhibitors are used throughout the sample preparation process and keep samples cold. 3. Evaluate different solid-phase extraction (SPE) sorbents and elution solvents.
High Matrix Effects 1. Co-elution of interfering substances from the plasma. 2. Inefficient sample cleanup.1. Optimize the chromatographic separation to resolve CCK-8 from interfering matrix components. 2. Improve the sample cleanup process by using a more effective SPE protocol or incorporating an additional cleanup step.
Poor Peak Shape 1. Suboptimal chromatographic conditions. 2. Issues with the analytical column.1. Adjust the mobile phase composition, gradient, and flow rate. 2. Check the column for blockages or degradation and replace if necessary.
Inconsistent Results 1. Variability in sample preparation. 2. Instability of the LC-MS/MS system.1. Standardize the sample preparation protocol and use an internal standard to normalize for variability. 2. Perform regular system suitability tests and calibration to ensure the instrument is performing consistently.

Experimental Protocols

Detailed Protocol for Plasma CCK-8 Quantification by Immunoprecipitation LC-MS/MS

This protocol is based on a method developed for the quantification of sulfated CCK-8 in hamster plasma and can be adapted for other species.[2][3]

1. Sample Collection and Preparation:

  • Collect whole blood into tubes containing EDTA as an anticoagulant and a protease inhibitor cocktail.

  • Immediately centrifuge at 1,000 x g for 15 minutes at 4°C.

  • Collect the plasma supernatant and store at -80°C until analysis.

2. Immunoprecipitation (IP):

  • Couple a specific anti-CCK-8 antibody to magnetic beads.

  • Incubate the antibody-coupled beads with the plasma sample to capture CCK-8.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured CCK-8 from the beads.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for CCK-8 and an internal standard.

4. Quantification:

  • Generate a standard curve using known concentrations of a synthetic CCK-8 standard.

  • Calculate the concentration of CCK-8 in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Detailed Protocol for a Competitive CCK-8 ELISA Kit

This protocol is a general guide based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.

1. Reagent Preparation:

  • Bring all reagents to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water.

  • Reconstitute the lyophilized standard with the provided diluent to create a stock solution.

  • Prepare a serial dilution of the standard stock solution to generate the standard curve.

  • Dilute the concentrated biotin-labeled anti-CCK-8 antibody and HRP-streptavidin conjugate with their respective diluents.

2. Assay Procedure:

  • Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.

  • Add the biotin-labeled anti-CCK-8 antibody to each well. CCK-8 in the sample will compete with the biotin-labeled CCK-8 for binding to the capture antibody.

  • Incubate the plate as per the kit instructions (e.g., 1 hour at 37°C).

  • Wash the plate multiple times with the wash buffer.

  • Add the HRP-streptavidin conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add the TMB substrate solution to each well and incubate in the dark. A color will develop.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of CCK-8 in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

MethodAnalyteSample TypeQuantification RangeAccuracy (%RE)Precision (%CV)Reference
IP-LC-MS/MSSulfated CCK-8Hamster Plasma0.05 - 2.5 ng/mL11.3%15.5%[2][3]

Visualizations

Experimental_Workflow_for_CCK8_Quantification cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_lcms LC-MS/MS Blood_Collection Blood Collection (EDTA + Protease Inhibitors) Centrifugation Centrifugation (1000g, 15min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Add_Sample_Standard Add Sample/Standard & Biotinylated Antibody Storage->Add_Sample_Standard Immunoprecipitation Immunoprecipitation Storage->Immunoprecipitation Incubate_Wash_1 Incubate & Wash Add_Sample_Standard->Incubate_Wash_1 Add_HRP_Streptavidin Add HRP-Streptavidin Incubate_Wash_1->Add_HRP_Streptavidin Incubate_Wash_2 Incubate & Wash Add_HRP_Streptavidin->Incubate_Wash_2 Add_TMB Add TMB Substrate Incubate_Wash_2->Add_TMB Stop_Reaction Stop Reaction Add_TMB->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis & Quantification Read_Absorbance->Data_Analysis Elution Elution Immunoprecipitation->Elution LC_Separation LC Separation (C18 Column) Elution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: Experimental workflow for CCK-8 quantification using ELISA and LC-MS/MS.

Troubleshooting_Logic_ELISA Start High Background Signal? Check_Washing Review Washing Protocol (Increase washes/soak time) Start->Check_Washing Yes Resolved Problem Resolved Start->Resolved No Check_Blocking Optimize Blocking (Increase concentration/time) Check_Washing->Check_Blocking Check_Reagents Check Reagent & Plate Quality (Use fresh reagents/new plate) Check_Blocking->Check_Reagents Check_Substrate Protect Substrate from Light Check_Reagents->Check_Substrate Check_Substrate->Resolved Unresolved Problem Persists Check_Substrate->Unresolved

Caption: Troubleshooting logic for high background in CCK-8 ELISA.

References

Technical Support Center: In Vivo Efficacy of CCK (27-33) Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with CCK (27-33) agonists and antagonists in vivo.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with CCK receptor ligands.

Q1: Why am I observing a lack of efficacy or weaker than expected effects with my CCK agonist/antagonist?

A1: Several factors can contribute to a lack of efficacy. Consider the following:

  • Species-Specific Receptor Affinity: CCK receptor affinity and selectivity for ligands can vary significantly between species. A ligand potent in rats may be less effective in mice or non-human primates. For example, some antagonists show different affinities for human and canine CCK-B receptors. It is crucial to verify the ligand's binding profile in your chosen animal model.

  • Compound Stability and Formulation: Peptides like CCK (27-33) and its analogs can be susceptible to degradation by peptidases in vivo. Ensure your formulation protects the peptide and that it is stable under your experimental conditions. Issues with solubility can also lead to inaccurate dosing.

  • Route of Administration and Bioavailability: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the bioavailability and pharmacokinetics of the compound. Oral bioavailability of peptide-based compounds is often low.

  • Dose Selection: The dose-response relationship for CCK ligands can be complex. For instance, supraphysiological doses of CCK agonists can induce pancreatitis in rodents, which may confound the results of studies on other physiological effects. A thorough dose-response study is recommended to identify the optimal dose.

  • Experimental Conditions: Factors such as the animal's feeding status (fed vs. fasted), age, sex, and strain can influence the response to CCK ligands. For example, the satiating effect of CCK-8S is dependent on the experimental design and the age and sex of the rats.

Q2: My in vivo results are inconsistent between experiments, what could be the cause?

A2: Inconsistent results are often due to subtle variations in experimental protocol or animal handling.

  • Animal Handling and Stress: Stress can influence the physiological systems being studied, particularly in behavioral models like anxiety tests. Acclimatize animals to the experimental procedures and environment to minimize stress.

  • Circadian Rhythms: The timing of drug administration and testing can be critical. Many physiological processes, including feeding and anxiety-related behaviors, are under circadian control.

  • Peptide Handling and Storage: Improper storage or repeated freeze-thaw cycles of peptide stock solutions can lead to degradation and loss of activity. Aliquot peptide solutions and store them at the recommended temperature.

  • Purity of the Compound: Impurities in the synthesized peptide can interfere with its activity. Ensure the purity of your compound using appropriate analytical methods.

Q3: I am seeing unexpected or off-target effects. What should I investigate?

A3: Off-target effects can arise from a ligand's lack of selectivity or from the activation of unintended signaling pathways.

  • Receptor Selectivity: While some ligands are highly selective for either CCK1 or CCK2 receptors, others have significant affinity for both. For example, proglumide is a nonselective CCK receptor antagonist. Verify the selectivity profile of your ligand at the relevant receptors in your species of interest.

  • Interaction with Other Receptors: Some CCK fragments have been reported to interact with other receptor systems, such as opioid receptors.

  • Partial Agonism/Antagonism: Some compounds may act as partial agonists or antagonists, leading to complex dose-response curves and unexpected effects. For example, L-365,260 has been reported to have partial agonist activity.

Quantitative Data for CCK Receptor Ligands

The following tables summarize the binding affinities (Ki) and potencies (IC50/EC50) of selected CCK receptor agonists and antagonists. Note that values can vary depending on the tissue, species, and experimental conditions.

Table 1: Binding Affinities (Ki) of CCK Agonists and Antagonists

CompoundReceptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference(s)
CCK-8 (sulfated)CCK1 (CCK-A)HumanTransfected COS-7 cells~2
CCK2 (CCK-B)HumanTransfected COS-7 cells~2
CCK1 (CCK-A)Guinea PigPancreatic Acini~2
CCK2 (CCK-B)Guinea PigPancreatic Acini~0.3
Gastrin-17CCK1 (CCK-A)HumanTransfected COS-7 cells>1000
CCK2 (CCK-B)HumanTransfected COS-7 cells~6
CCK-4CCK1 (CCK-A)HumanTransfected COS-7 cells>10000
CCK2 (CCK-B)HumanTransfected COS-7 cells~30
L-364,718 (Devazepide)CCK1 (CCK-A)HumanTransfected COS-7 cells~5
CCK2 (CCK-B)HumanTransfected COS-7 cells~1000
L-365,260CCK1 (CCK-A)HumanTransfected COS-7 cells~50
CCK2 (CCK-B)HumanTransfected COS-7 cells~10
CCK (27-33) CCK-BRatBrain Membranes-
Boc[Nle28,31]CCK(27-33)CCK-BGuinea PigBrain0.49

Table 2: Potency (IC50/EC50) of CCK Agonists and Antagonists

CompoundAssayReceptor SubtypeSpeciesIC50/EC50Reference(s)
CCK-8 (sulfated)Amylase ReleaseCCK1 (CCK-A)Rat~1 nM (EC50)
L-364,718 (Devazepide)Inhibition of CCK-8 induced amylase releaseCCK1 (CCK-A)Rat0.25 nM (Ki)
L-365,260Inhibition of CCK-8 bindingCCK2 (CCK-B)Guinea Pig~10 nM (IC50)
ProglumideInhibition of CCK-8 bindingCCK1 (CCK-A)Rat0.5 mM (Ki)
CCK (27-33) (non-sulfated) Inhibition of [3H]naloxone bindingOpioidRat4 µM (IC50)
Inhibition of guinea pig ileum contractionOpioidGuinea Pig17 µM (IC50)

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments.

Mouse Gallbladder Contraction Assay (for CCK1 Agonists)

This assay assesses the in vivo potency of CCK1 receptor agonists by measuring their ability to induce gallbladder contraction.

Materials:

  • CCK1 receptor agonist of interest

  • Vehicle control (e.g., saline)

  • Male mice (e.g., C57BL/6), fasted overnight with free access to water

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Calipers

Procedure:

  • Fast mice overnight (16-18 hours) but allow free access to water.

  • Administer the CCK1 agonist or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • At a predetermined time point after administration (e.g., 15-30 minutes), anesthetize the mice.

  • Perform a laparotomy to expose the gallbladder.

  • Carefully dissect the gallbladder and measure its length and width using calipers.

  • Calculate the gallbladder volume using the formula: Volume = (π/6) x width² x length.

  • Compare the gallbladder volumes of the agonist-treated group to the vehicle-treated group. A smaller volume in the treated group indicates gallbladder contraction.

Rat Pancreatic Secretion Assay (for CCK Antagonists)

This model is used to evaluate the ability of CCK receptor antagonists to inhibit agonist-induced pancreatic secretion.

Materials:

  • CCK receptor antagonist of interest

  • CCK agonist (e.g., CCK-8 or caerulein)

  • Vehicle control

  • Male rats (e.g., Sprague-Dawley), anesthetized

  • Surgical tools, including cannulas

  • Perfusion pump

  • Fraction collector

Procedure:

  • Anesthetize the rat and perform a laparotomy.

  • Cannulate the common bile-pancreatic duct for collection of pancreatic juice.

  • Cannulate a femoral vein for intravenous infusion of the agonist and antagonist.

  • Allow the animal to stabilize and collect basal pancreatic secretions for a defined period (e.g., 30-60 minutes).

  • Administer the CCK antagonist intravenously, followed by a continuous infusion of a CCK agonist at a dose that elicits a submaximal pancreatic secretory response.

  • Collect pancreatic juice in timed fractions (e.g., every 10-15 minutes).

  • Measure the volume of each fraction and determine the protein concentration (as an index of enzyme secretion).

  • The antagonist's efficacy is determined by its ability to reduce the agonist-stimulated increase in pancreatic juice volume and protein output.

Signaling Pathways and Experimental Workflow Diagrams

CCK1 Receptor Signaling Pathway

CCK1_Signaling cluster_membrane Plasma Membrane CCK1R CCK1 Receptor Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs CCK8 CCK-8 CCK8->CCK1R PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP synthesis IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Ca2->PKC Response1 Physiological Response 1 (e.g., Enzyme Secretion) PKC->Response1 Response2 Physiological Response 2 PKA->Response2

Caption: CCK1 receptor signaling cascade.

CCK2 Receptor Signaling Pathway

CCK2_Signaling cluster_membrane Plasma Membrane CCK2R CCK2 Receptor Gq Gαq CCK2R->Gq CCK8_Gastrin CCK-8 / Gastrin CCK8_Gastrin->CCK2R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Physiological Response (e.g., Acid Secretion, Anxiety) PKC->Response

Caption: CCK2 receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase select_model Select Animal Model (e.g., Rat, Mouse) select_ligand Select CCK Agonist/Antagonist select_model->select_ligand formulate Formulate Compound (Vehicle, Stability) select_ligand->formulate acclimatize Acclimatize Animals formulate->acclimatize administer Administer Compound (Dose, Route) acclimatize->administer conduct_assay Conduct In Vivo Assay (e.g., Satiety, Pancreatic Secretion) administer->conduct_assay collect_data Collect Data (e.g., Food Intake, Secretion Volume) conduct_assay->collect_data analyze_data Analyze Data (Statistical Analysis) collect_data->analyze_data interpret Interpret Results analyze_data->interpret troubleshoot Troubleshoot Unexpected Outcomes interpret->troubleshoot troubleshoot->select_model Re-evaluate

Caption: General workflow for in vivo efficacy studies.

Validation & Comparative

Comparative Analysis of Sulfated and Non-Sulfated CCK (27-33) on Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

Cholecystokinin (CCK), a neuropeptide widely distributed in the central nervous system, has been extensively implicated in the modulation of anxiety-related behaviors. The C-terminal octapeptide fragment, CCK-8 (containing the 27-33 sequence), exists in two primary forms: a sulfated (CCK-8S) and a non-sulfated (CCK-8NS) variant. The presence or absence of a sulfate group on the tyrosine residue significantly influences its receptor binding affinity and subsequent physiological effects, particularly concerning anxiety. This guide provides a comparative analysis of the effects of sulfated and non-sulfated CCK on anxiety, supported by experimental data and detailed protocols.

Executive Summary

The anxiogenic, or anxiety-producing, effects of cholecystokinin are predominantly mediated through the activation of the CCK-B receptor subtype.[1][2][3] Non-sulfated CCK-8 and its shorter fragment, CCK-4, are potent agonists of the CCK-B receptor and are consistently reported to induce anxiety-like behaviors in animal models.[1][2] In contrast, sulfated CCK-8 acts as a mixed agonist for both CCK-A and CCK-B receptors.[1] The literature presents conflicting evidence regarding the anxiogenic properties of sulfated CCK-8, with some studies reporting anxiogenic effects while others find no significant impact on anxiety-like behaviors.[4][5][6] The differential receptor activation profiles of the sulfated and non-sulfated forms appear to be the primary determinant of their distinct effects on anxiety.

Data Presentation: Sulfated vs. Non-Sulfated CCK-8 in Animal Models of Anxiety

The following table summarizes the quantitative data from key studies comparing the effects of sulfated and non-sulfated CCK-8 (or its analogs) on anxiety-like behaviors in rodents.

Behavioral TestAnimal ModelCompoundDoseRoute of AdministrationKey FindingsReference
Elevated Plus-MazeRatBOC-CCK-4 (CCK-B agonist)Not SpecifiedNot SpecifiedReduced time spent in open arms and number of entries into open arms.[4]
Elevated Plus-MazeRatSulfated CCK-8 (CCK-8S)Not SpecifiedNot SpecifiedNo evidence of inducing anxiety-like behavior.[4]
Two-Compartment Black-and-White BoxRatBOC-CCK-4 (CCK-B agonist)Not SpecifiedNot SpecifiedDecreased time spent and locomotor activity in the white compartment.[4]
Ultrasound Vocalization TestRat PupsBOC-CCK-4 (CCK-B agonist)Not SpecifiedNot SpecifiedIncreased the number of distress calls.[4]
Elevated Plus-MazeRatNon-sulfated CCK-8Not SpecifiedLateral VentricleAnxiogenic effects observed.[1][2]
Elevated Plus-MazeRatSulfated CCK-8SNot SpecifiedLateral VentricleAnxiogenic effects observed, which were preventable by a CCK-B antagonist.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to assess anxiety in rodents are provided below.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[8]

    • The animal is placed in the center of the maze, facing one of the enclosed arms.

    • The animal is allowed to freely explore the maze for a period of 5-10 minutes.[8]

    • A video camera mounted above the maze records the animal's behavior.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Interpretation: Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[10][11][12][13]

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room.

    • The animal is placed in the center of the open field.

    • The animal's behavior is recorded for a set period, usually 5-10 minutes.[10]

  • Parameters Measured:

    • Time spent in the center versus the periphery of the arena.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

  • Interpretation: Anxious animals tend to spend more time in the periphery (thigmotaxis) and less time in the center. Anxiogenic compounds are expected to decrease the time spent in the central zone.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure:

    • The animal is placed in the light compartment, facing away from the opening.

    • The animal is allowed to move freely between the two compartments for a specified time (e.g., 5-10 minutes).

  • Parameters Measured:

    • Time spent in the light compartment versus the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: Anxiogenic substances typically reduce the time spent in the light compartment and the number of transitions.

Signaling Pathways and Mechanisms of Action

The differential effects of sulfated and non-sulfated CCK on anxiety are rooted in their distinct interactions with CCK receptor subtypes and the subsequent intracellular signaling cascades.

Differential Receptor Activation

cluster_0 CCK Peptides cluster_1 CCK Receptors cluster_2 Anxiety Response Sulfated CCK (27-33) Sulfated CCK (27-33) CCK-A Receptor CCK-A Receptor Sulfated CCK (27-33)->CCK-A Receptor Binds to CCK-B Receptor CCK-B Receptor Sulfated CCK (27-33)->CCK-B Receptor Binds to Non-sulfated CCK (27-33) Non-sulfated CCK (27-33) Non-sulfated CCK (27-33)->CCK-B Receptor Preferentially Binds to Variable/No Effect Variable/No Effect CCK-A Receptor->Variable/No Effect Role in anxiety is unclear Anxiogenic Effect Anxiogenic Effect CCK-B Receptor->Anxiogenic Effect Activation leads to

Differential receptor binding of CCK peptides.
CCK-B Receptor Signaling Pathway in Anxiety

The anxiogenic effects of CCK are primarily mediated by the activation of CCK-B receptors, which are G-protein coupled receptors.

CCK (Non-sulfated) CCK (Non-sulfated) CCK-B Receptor CCK-B Receptor CCK (Non-sulfated)->CCK-B Receptor Binds to Gq/11 Protein Gq/11 Protein CCK-B Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Anxiogenic Response Anxiogenic Response Neuronal Excitation->Anxiogenic Response

CCK-B receptor signaling cascade in anxiety.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study on the effects of sulfated and non-sulfated CCK on anxiety.

cluster_0 Treatment Groups cluster_1 Behavioral Assays Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Vehicle Control Vehicle Control Drug Administration->Vehicle Control Sulfated CCK Sulfated CCK Drug Administration->Sulfated CCK Non-sulfated CCK Non-sulfated CCK Drug Administration->Non-sulfated CCK Data Analysis Data Analysis Behavioral Testing->Data Analysis Elevated Plus-Maze Elevated Plus-Maze Behavioral Testing->Elevated Plus-Maze Open Field Test Open Field Test Behavioral Testing->Open Field Test Light-Dark Box Light-Dark Box Behavioral Testing->Light-Dark Box Comparative Interpretation Comparative Interpretation Data Analysis->Comparative Interpretation

Workflow for comparative anxiety studies.

Conclusion

The available evidence strongly suggests that the non-sulfated form of CCK (27-33) is a potent anxiogenic agent, an effect mediated primarily through the activation of CCK-B receptors. The role of sulfated CCK (27-33) in anxiety is more ambiguous, likely due to its mixed affinity for both CCK-A and CCK-B receptors. This differential activity underscores the critical importance of the sulfation state in determining the neurobehavioral effects of CCK peptides. For researchers and drug development professionals, this distinction is crucial when designing experiments or developing therapeutic agents targeting the CCK system for anxiety and related disorders. Future research should focus on direct, quantitative comparisons of equimolar doses of sulfated and non-sulfated CCK fragments in a battery of anxiety models to further elucidate their precise roles and mechanisms of action.

References

A Comparative Analysis of CCK (27-33) and CCK-8 on Pancreatic Acinar Cell Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cholecystokinin fragment (27-33), also known as CCK-7, and Cholecystokinin octapeptide (CCK-8) on pancreatic acinar cell secretion. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the activity of CCK (27-33) and CCK-8 on pancreatic acinar cells.

ParameterCCK (27-33) (CCK-7)CCK-8SpeciesReference
Amylase Release (EC50) 0.7 pM3 nM (for CCK-6)Rat[1]
Receptor Binding Potency Lower than CCK-8Higher than CCK-7Rat[2][3]

Note: CCK-7 [Tyr(SO3H)27 plus CCK-(28-33)] demonstrates a significantly higher potency (lower EC50) for amylase release compared to shorter CCK fragments.[1] CCK-8 consistently shows a higher binding affinity to pancreatic CCK receptors than CCK-7.[2][3]

Experimental Protocols

Isolation of Pancreatic Acinar Cells

A standard method for isolating pancreatic acini is employed for in vitro studies. The pancreas is removed and injected with a collagenase solution to digest the extracellular matrix. The tissue is then incubated in a solution containing collagenase and other enzymes at 37°C with gentle shaking. Following digestion, the acini are dispersed by pipetting, filtered to remove undigested tissue, and purified by centrifugation through a buffer solution. The isolated acini are then resuspended in a physiological buffer for subsequent experiments.

Amylase Release Assay

The secretory function of pancreatic acinar cells is commonly assessed by measuring amylase release. Isolated acini are pre-incubated in a buffer solution at 37°C. The cells are then stimulated with various concentrations of CCK peptides (e.g., CCK (27-33) or CCK-8) for a defined period, typically 30 minutes. After incubation, the cell suspension is centrifuged to separate the acini from the supernatant. The amylase activity in the supernatant, representing the secreted amylase, and the amylase content in the cell pellet (total cellular amylase) are measured. Amylase activity is often determined using a spectrophotometric assay with a substrate like starch. The amount of amylase released is typically expressed as a percentage of the total amylase content (supernatant + pellet). The dose-response relationship is characterized by a biphasic curve, where secretion increases with the concentration of the secretagogue up to a maximal point, after which higher concentrations lead to inhibition of secretion.[4][5]

Receptor Binding Assay

The affinity of CCK peptides for their receptors on pancreatic acinar cells is determined through competitive binding assays. Isolated pancreatic acini or membrane preparations are incubated with a radiolabeled CCK analog (e.g., [3H]CCK-8) and increasing concentrations of unlabeled competitor peptides (CCK (27-33) or CCK-8). After reaching equilibrium, the bound and free radioligand are separated by centrifugation or filtration. The amount of radioactivity bound to the cells or membranes is quantified. The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the peptide for the receptor.

Signaling Pathways and Experimental Workflow

CCK-8 Signaling Pathway in Pancreatic Acinar Cells

CCK-8 binds to the CCK1 receptor on pancreatic acinar cells, which is a G-protein coupled receptor (GPCR). This binding activates the Gq/11 class of G-proteins.[6] Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The increase in intracellular Ca2+ is a primary trigger for the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes like amylase. DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which also plays a role in modulating amylase secretion.[4][6] While less is known specifically about the signaling of CCK (27-33), it is presumed to act through the same receptor and a similar pathway, though its lower potency suggests differences in receptor activation or downstream signaling efficacy.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK-8 CCK-8 CCK1R CCK1 Receptor CCK-8->CCK1R Binds Gq/11 Gq/11 CCK1R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2+ Ca²⁺ Store IP3->ER_Ca2+ Releases Ca²⁺ from PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Ca2+->PKC Activates Amylase Secretion Amylase Secretion Ca2+->Amylase Secretion Triggers PKC->Amylase Secretion Modulates ER_Ca2+->Ca2+

Caption: CCK-8 signaling pathway in pancreatic acinar cells.

Experimental Workflow for Amylase Release Assay

The workflow for a typical amylase release assay involves several key steps, from the isolation of pancreatic acinar cells to the final data analysis.

Amylase_Release_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Pancreas Isolation B Collagenase Digestion A->B C Acinar Cell Purification B->C D Pre-incubation (37°C) C->D Isolated Acini E Stimulation with CCK Peptides D->E F Incubation (30 min) E->F G Centrifugation F->G H Collect Supernatant (Secreted Amylase) G->H I Lyse Cell Pellet (Cellular Amylase) G->I J Amylase Assay (Spectrophotometry) H->J I->J K Calculate % Amylase Release J->K L Plot Dose-Response Curve K->L

Caption: Experimental workflow for amylase release assay.

Comparative Performance Analysis

Both CCK (27-33) and CCK-8 are capable of stimulating amylase secretion from pancreatic acinar cells. However, the available data indicates significant differences in their potency and receptor affinity.

Potency in Stimulating Amylase Secretion: CCK-7, which is structurally equivalent to CCK (27-33) with a sulfated tyrosine at position 27, is a highly potent secretagogue, with an EC50 in the picomolar range.[1] In contrast, shorter C-terminal fragments of CCK, such as CCK-6, have significantly lower potency, with EC50 values in the nanomolar range.[1] This highlights the critical role of the sulfated tyrosine residue and the overall length of the peptide for potent biological activity. Both CCK-7 and CCK-8 induce a characteristic biphasic dose-response curve for amylase release, where secretion is inhibited at supramaximal concentrations.[1][4]

Receptor Binding Affinity: Consistent with its higher potency in stimulating secretion, CCK-8 exhibits a greater binding affinity for the CCK receptor on pancreatic acini compared to CCK-7.[2][3] The structural differences between the two peptides likely account for the observed variance in their ability to bind to and activate the receptor.

Signaling Mechanisms: Both peptides are believed to exert their effects through the CCK1 receptor and the subsequent activation of the Gq/11-PLC-IP3-Ca2+ signaling cascade. The quantitative differences in their biological activity likely stem from their differential abilities to induce the conformational changes in the receptor required for efficient G-protein coupling and downstream signaling activation.

Conclusion

References

A Comparative Guide to a Novel CCK2 Receptor Antagonist in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel class of cholecystokinin 2 (CCK2) receptor antagonists, bromophenols, with established experimental compounds and the benchmark anxiolytic, diazepam. The validation of these compounds in preclinical models of anxiety is critical for the development of new therapeutic strategies for anxiety disorders. Activation of the CCK2 receptor has been shown to induce anxiety and panic attacks, making its antagonism a promising avenue for anxiolytic drug development[1][2][3].

Performance Comparison of Anxiolytic Compounds

The following tables summarize the quantitative data from preclinical studies on various CCK2 receptor antagonists and diazepam in widely used animal models of anxiety.

Table 1: Elevated Plus Maze (EPM) - A test of anxiety-like behavior in rodents.

Compound/TreatmentDose RangeAnimal ModelKey FindingsReference
Novel Bromophenols In vitro dataN/APotent CCK2 receptor antagonists (IC50 values comparable to reference antagonist YM022). Preclinical in vivo anxiety data not yet available.[4]
LY225910 0.1 - 0.5 mg/kg, i.p.RatNo acute anxiolytic effects in the light-dark box test. Long-term effects suggest involvement in adaptation to stress.[1]
PD 135,158 & LY 288513 0.001 - 3 mg/kg, i.p.Rat/MouseInactive in the elevated plus-maze and light/dark tests. Showed anti-panic-like effects in the mouse defense test battery.[5]
L-365,260 Not specifiedMouseNo robust anxiolytic-like effects in the black/white exploration test.[6]
Diazepam (Standard Anxiolytic) 0.5 - 3 mg/kgMouseSignificant increase in time spent and entries into the open arms, indicating a clear anxiolytic effect.[7]

Table 2: Light-Dark Box Test - Assesses anxiety by the conflict between exploring a novel environment and avoiding a brightly lit area.

Compound/TreatmentDose RangeAnimal ModelKey FindingsReference
Novel Bromophenols In vitro dataN/APotent CCK2 receptor antagonists. Preclinical in vivo anxiety data not yet available.[4]
LY225910 0.1 - 0.5 mg/kg, i.p.RatNo acute effects on anxiety-like behavior.[1]
PD 135,158 & LY 288513 Not specifiedMouseNo significant effects observed.[5]
Diazepam (Standard Anxiolytic) Not specifiedMouseClassic anxiolytics like benzodiazepines are readily detected by this paradigm, increasing time in the light compartment.[8]

Table 3: Open Field Test (OFT) - Measures anxiety-related behaviors such as thigmotaxis (remaining close to walls).

Compound/TreatmentDose RangeAnimal ModelKey FindingsReference
Novel Bromophenols In vitro dataN/APotent CCK2 receptor antagonists. Preclinical in vivo anxiety data not yet available.[4]
LY225910 0.5 mg/kgRatRemoved differences in the exploration of novel objects between high and low novelty-seeking rats.[3]
Diazepam (Standard Anxiolytic) 3 mg/kgMouseDecreased stretch-attend postures (a risk assessment behavior) in low-activity mouse strains.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Elevated Plus Maze (EPM)

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Rodents are placed at the center of the maze and their behavior is recorded for a set period, typically 5 minutes. The key measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The test relies on the natural aversion of rodents to open and elevated spaces[9][10].

Light-Dark Box Test

This apparatus is a box divided into a large, brightly illuminated compartment and a small, dark compartment. The test is based on the conflict between the innate aversion of rodents to bright light and their tendency to explore a novel environment. The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds typically increase the time spent in the lit area[8][11].

Open Field Test (OFT)

The OFT involves placing a rodent in a large, open arena. Anxiety-like behavior is inferred from the animal's tendency to stay close to the walls (thigmotaxis) and a reluctance to explore the center of the arena. Locomotor activity is also measured to control for sedative or stimulant effects of a compound. Anxiolytics generally increase exploration of the central zone[12].

Visualizations

CCK2 Receptor Signaling Pathway

The cholecystokinin 2 (CCK2) receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system. Its activation by CCK peptides, such as CCK-4 and the sulfated octapeptide CCK-8s, is strongly implicated in anxiety and panic disorders[2][4]. The binding of CCK to the CCK2 receptor initiates a signaling cascade that leads to neuronal excitation and the physiological and behavioral manifestations of anxiety. CCK2 receptor antagonists block this binding, thereby preventing the anxiogenic effects.

CCK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK Peptide (e.g., CCK-4, CCK-8s) CCK2R CCK2 Receptor CCK->CCK2R Binds & Activates Antagonist Novel CCK2 Antagonist (e.g., Bromophenols) Antagonist->CCK2R Blocks Binding Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Anxiety Response Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: CCK2 Receptor Signaling Pathway in Anxiety.

Experimental Workflow for Preclinical Anxiety Studies

The validation of a novel anxiolytic compound involves a systematic workflow, from initial screening to behavioral testing in established animal models.

Preclinical_Workflow cluster_screening Phase 1: Screening & Selection cluster_testing Phase 2: Behavioral Testing cluster_comparison Phase 3: Comparative Analysis A Identify Novel Compound (e.g., Bromophenols) B In Vitro Receptor Binding Assays (Determine Affinity & Potency) A->B C Select Lead Candidate B->C D Administer Compound to Rodents E Elevated Plus Maze (EPM) D->E F Light-Dark Box Test D->F G Open Field Test (OFT) D->G J Compare Behavioral Data E->J F->J G->J H Administer Vehicle Control H->J I Administer Standard Anxiolytic (e.g., Diazepam) I->J K Evaluate Anxiolytic Potential J->K

Caption: Workflow for Preclinical Anxiolytic Drug Validation.

Logical Comparison of Anxiolytic Agents

This diagram illustrates the classification and comparison of the novel CCK2 antagonist with other anxiolytic agents based on their mechanism of action.

Anxiolytic_Comparison cluster_gaba GABAergic System Modulators cluster_cck CCKergic System Modulators A Anxiolytic Agents B Benzodiazepines (e.g., Diazepam) A->B D Novel CCK2 Receptor Antagonists (e.g., Bromophenols) A->D E Established CCK2 Antagonists (e.g., LY225910) A->E C Mechanism: Positive Allosteric Modulators of GABAA Receptors B->C F Mechanism: Blockade of CCK2 Receptors D->F E->F

Caption: Comparison of Anxiolytic Mechanisms.

References

A Comparative Analysis of the In Vivo Potency of CCK-8 and Other Satiety-Inducing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of Cholecystokinin-8 (CCK-8) with other key satiety-inducing peptides: Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), Leptin, and Amylin. The information is supported by experimental data to aid in the research and development of novel therapeutics for obesity and metabolic disorders.

Quantitative Comparison of Satiety-Inducing Peptides

The following table summarizes the in vivo potency of various satiety peptides in reducing food intake in rodent models. The data is presented to facilitate a direct comparison of their efficacy.

PeptideAnimal ModelAdministration RouteED50 / Effective DoseDuration of Action
CCK-8 MiceIntraperitoneal (i.p.)ED50: 0.85 nmol/kg (0.97 µg/kg)[1]Short-acting, effects observed within 15-60 minutes[2]
RatsIntraperitoneal (i.p.)1.8 nmol/kg reduces 1-hour food intake by ~49%[3]Short-acting, primarily affects meal size[3][4]
GLP-1 RatsIntraperitoneal (i.p.)100 µg/kg significantly reduces food intake in re-fed rats[5]Short half-life, but anorectic effect can outlast plasma elevation[5]
MiceIntraperitoneal (i.p.)Effective doses of 10-500 µg when co-administered with a DPP-4 inhibitor[6]Variable, dependent on DPP-4 activity[6]
PYY(3-36) MiceIntraperitoneal (i.p.)ED50: 12.5 µg/kg[7][8]Effects can be observed for up to 4 hours[9]
RatsIntravenous (i.v.) infusionED50: 15 pmol/kg/min (2.6 nmol/kg) for a 3-hour infusion[10][11]Can produce sustained inhibition of food intake for several hours[11]
Leptin Mice (ob/ob)Intracerebroventricular (i.c.v.)60 pmol rapidly lowers food intake for up to 24 hours[12]Long-acting, can persist for 24 hours or more[12]
RatsIntravenous (i.v.) infusionAttenuates increase in daily food intake over several days[13]Long-acting, involved in long-term energy homeostasis[14]
Amylin MiceIntraperitoneal (i.p.)ED50: 0.93 nmol/kg (3.63 µg/kg)[1]Short-acting, reduces food intake primarily within the first hour[15]
RatsIntravenous (i.v.) infusionED50: 8 pmol/kg/min for food intake inhibition[15]Rapid and short-lasting effect on meal size[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of satiety-inducing peptides. Below are standardized experimental protocols for key assays.

Acute Food Intake Measurement in Rodents

This protocol is designed to assess the short-term anorectic effects of a peptide.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be individually housed to allow for accurate food intake measurement.

  • Acclimation: Animals should be acclimated to the experimental conditions for at least one week. This includes handling, injection procedures (with saline), and the specific diet to be used.[9]

  • Fasting: A period of fasting (typically 16-18 hours, e.g., overnight) is often employed to ensure a robust feeding response.[9]

  • Peptide Administration: The test peptide or vehicle (saline) is administered via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).

  • Food Presentation: Immediately after injection, a pre-weighed amount of a palatable diet (e.g., standard chow or a high-fat diet) is presented to the animal.

  • Measurement: Food intake is measured at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food. Spillage should be collected and accounted for.

  • Data Analysis: Food intake is typically expressed as grams consumed or as a percentage of the vehicle-treated control group's intake. Dose-response curves are generated to calculate the ED50.

Chronic Food Intake and Body Weight Measurement

This protocol assesses the long-term effects of a peptide on energy balance.

  • Animal Model: Diet-induced obese (DIO) rodents are often used to model human obesity.

  • Peptide Administration: For chronic studies, peptides are typically administered via osmotic minipumps for continuous subcutaneous infusion or through repeated daily injections.[17]

  • Measurement: Food intake and body weight are recorded daily for the duration of the study (e.g., 2-4 weeks).

  • Body Composition Analysis: At the end of the study, body composition (fat mass vs. lean mass) can be analyzed using techniques like DEXA scans to determine if the weight loss is primarily from fat.

  • Data Analysis: Cumulative food intake, body weight change, and changes in body composition are compared between the peptide-treated and vehicle-treated groups.

Signaling Pathways

The satiety-inducing effects of these peptides are mediated by distinct signaling pathways, which are initiated by the binding of the peptide to its specific receptor.

CCK_Signaling_Pathway CCK CCK CCK1R CCK1 Receptor (on Vagal Afferents) CCK->CCK1R Binds to Gq Gq protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates NTS Nucleus of the Solitary Tract (NTS) Ca->NTS Neuronal Activation PKC->NTS Neuronal Activation Satiety Satiety Signal (↓ Food Intake) NTS->Satiety Transmits Signal

Caption: CCK-1 Receptor Signaling Pathway.

GLP1_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor (Hypothalamus/Vagal Afferents) GLP1->GLP1R Binds to Gs Gs protein GLP1R->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates POMC ↑ POMC Neuron Activity PKA->POMC AgRP ↓ AgRP/NPY Neuron Activity PKA->AgRP EPAC->POMC Satiety Satiety Signal (↓ Food Intake) POMC->Satiety AgRP->Satiety

Caption: GLP-1 Receptor Signaling Pathway.

PYY_Signaling_Pathway PYY PYY(3-36) Y2R Y2 Receptor (Hypothalamic NPY Neurons) PYY->Y2R Binds to Gi Gi protein Y2R->Gi Activates NPY ↓ NPY Release Y2R->NPY Inhibits AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of POMC ↑ POMC Neuron Activity (indirectly) NPY->POMC Disinhibits Satiety Satiety Signal (↓ Food Intake) POMC->Satiety Leptin_Signaling_Pathway Leptin Leptin LepR Leptin Receptor (Ob-Rb) (Hypothalamus) Leptin->LepR Binds to JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K Pathway JAK2->PI3K Activates pSTAT3 pSTAT3 (dimerization & nuclear translocation) STAT3->pSTAT3 Satiety Long-term Satiety (↓ Food Intake) PI3K->Satiety Gene Gene Expression (↑ POMC, ↓ AgRP/NPY) pSTAT3->Gene Regulates Gene->Satiety Amylin_Signaling_Pathway Amylin Amylin AmylinR Amylin Receptor (Area Postrema) Amylin->AmylinR Binds to Gs Gs protein AmylinR->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates NTS Nucleus of the Solitary Tract (NTS) PKA->NTS Neuronal Activation Satiety Satiety Signal (↓ Meal Size) NTS->Satiety Transmits Signal

References

A Comparative Guide to the Quantification of Cholecystokinin (CCK) Peptides: Immunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of cholecystokinin (CCK) peptides, specifically focusing on the principles applicable to fragments such as CCK (27-33). We delve into the cross-validation of traditional immunoassay methods with the precision of mass spectrometry, offering detailed experimental protocols and performance data to guide your selection of the most appropriate method for your research needs.

Introduction to CCK Quantification

Cholecystokinin is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety.[1][2] Accurate measurement of CCK levels is vital for understanding its role in both normal physiology and pathological states. Immunoassays have long been the standard for CCK quantification due to their sensitivity and high-throughput capabilities. However, the inherent potential for cross-reactivity and the challenges in standardizing these assays have led to the adoption of mass spectrometry as a reference method for its superior specificity and accuracy.[3][4][5] This guide will explore the nuances of both methodologies, providing a framework for their comparative evaluation.

Performance Comparison: Immunoassay vs. Mass Spectrometry

The choice between immunoassay and mass spectrometry for CCK quantification depends on the specific requirements of the study, such as the need for high throughput, specificity, or the validation of immunoassay results. While immunoassays are generally more accessible and require less specialized training, mass spectrometry offers a higher degree of confidence in the identity and quantity of the measured analyte.[5]

FeatureImmunoassay (Competitive ELISA)Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites.[6]Separation of peptides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification.[5]
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar peptides like gastrin.[3][4]High; capable of distinguishing between different CCK isoforms and other peptides based on mass.[4]
Sensitivity Typically in the low pg/mL to ng/mL range.[7]Can achieve detection in the low pM range, comparable to or exceeding immunoassays.[3][4]
Throughput High; suitable for screening large numbers of samples in parallel (96-well plate format).[6]Lower; samples are analyzed sequentially, though automation is improving throughput.
Development Time Can be lengthy and resource-intensive for novel antibody development.Method development can be rapid, though it requires specialized expertise.[5]
Cost Reagents can be expensive, particularly for commercial kits.[5]High initial instrument cost, but lower consumable costs per sample.[5]
Data Correlation A strong positive correlation has been demonstrated between CCK8 concentrations measured by immunoassay and LC-MS/MS (R² = 0.92).[3]Considered the "gold standard" for peptide quantification due to its high specificity.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the quantification of CCK peptides using both competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

CCK Competitive ELISA Protocol

This protocol is based on the principle of a competitive enzyme immunoassay.

Materials:

  • CCK ELISA Kit (containing anti-CCK antibody pre-coated plate, biotinylated CCK peptide, HRP-streptavidin, standards, wash buffer, and substrate)[6]

  • Samples (plasma, serum, tissue homogenates)[8]

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. It is recommended to run all standards and samples in duplicate.[6]

  • Antibody Incubation: Add 100 µL of the anti-CCK antibody working solution to each well. Incubate for 1.5 hours at room temperature with gentle shaking or overnight at 4°C.[6]

  • Washing: Discard the antibody solution and wash the wells four times with 1x Wash Buffer.[6]

  • Competitive Binding: Add 50 µL of the prepared standards and samples to their respective wells. Then, immediately add 50 µL of the biotinylated CCK peptide solution to all wells. Incubate for 1 hour at 37°C.[8]

  • Washing: Aspirate the liquid from the wells and wash three times with 1x Wash Buffer.[8]

  • Enzyme Conjugate Incubation: Add 100 µL of HRP-streptavidin solution to each well and incubate for 30 minutes at 37°C.[8]

  • Washing: Aspirate and wash the wells five times with 1x Wash Buffer.[8]

  • Substrate Reaction: Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[8]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]

  • Data Acquisition: Read the absorbance at 450 nm immediately using a microplate reader.[8]

  • Data Analysis: The concentration of CCK in the samples is inversely proportional to the intensity of the color developed. Calculate the concentrations based on the standard curve.[8]

CCK LC-MS/MS Protocol

This protocol outlines a general workflow for the quantification of CCK peptides using LC-MS/MS.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) cartridges

  • Internal standards (stable isotope-labeled CCK peptides)

  • Solvents (acetonitrile, formic acid, water)

  • Protease (e.g., trypsin) for bottom-up approaches

  • Samples (plasma, serum, tissue homogenates)

Procedure:

  • Sample Preparation:

    • Thaw samples on ice. For plasma or serum, use samples collected with appropriate preservatives.

    • Spike the samples with a known concentration of the stable isotope-labeled internal standard.

    • For bottom-up proteomics, perform protein denaturation, reduction, alkylation, and enzymatic digestion.[9]

  • Peptide Extraction:

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the prepared samples onto the cartridges.

    • Wash the cartridges to remove salts and other interferences.

    • Elute the peptides using an appropriate solvent mixture (e.g., acetonitrile with formic acid).

  • LC Separation:

    • Inject the extracted peptides onto a reverse-phase LC column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Analysis:

    • Introduce the eluting peptides into the mass spectrometer.

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of the target CCK peptide and its internal standard for fragmentation.

    • Monitor specific fragment ions for both the native and labeled peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected fragment ions of the endogenous CCK peptide and the internal standard.

    • Calculate the ratio of the peak areas.

    • Determine the concentration of the CCK peptide in the original sample by comparing the area ratio to a standard curve prepared with known concentrations of the peptide and a constant amount of the internal standard.

Visualizing the Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a key CCK signaling pathway.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Biological Sample (Plasma, Tissue) Prep Sample Preparation (e.g., Protein Precipitation, Digestion) Sample->Prep Immunoassay Immunoassay (e.g., Competitive ELISA) Prep->Immunoassay MassSpec Mass Spectrometry (LC-MS/MS) Prep->MassSpec IA_Data Immunoassay Data (Concentration) Immunoassay->IA_Data MS_Data Mass Spec Data (Concentration) MassSpec->MS_Data Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) IA_Data->Comparison MS_Data->Comparison Validation Cross-Validation Assessment Comparison->Validation G CCK CCK CCK1R CCK1 Receptor (GPCR) CCK->CCK1R Gq Gq Protein CCK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Enzyme Secretion) Ca2->Response PKC->Response

References

Comparative Efficacy of Cholecystokinin (27-33) and its Analogs in Reducing Food Intake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cholecystokinin (CCK) fragment (27-33) and its various analogs in reducing food intake, supported by experimental data. The information is presented in a structured format to facilitate easy comparison and understanding of the underlying methodologies and signaling pathways.

Cholecystokinin (CCK) is a key gastrointestinal hormone involved in the regulation of food intake, primarily by inducing satiety. The C-terminal heptapeptide fragment, CCK (27-33), retains the biological activity of the full-length peptide. This has led to the development of numerous analogs with modified structures aimed at enhancing potency, selectivity, and pharmacokinetic profiles for potential therapeutic use in obesity and eating disorders. This guide compares the efficacy of CCK (27-33) and its prominent analogs based on available experimental data.

Quantitative Comparison of Food Intake Reduction

The following tables summarize the quantitative data on the reduction of food intake by various forms of CCK and its analogs from key experimental studies.

Table 1: Comparative Efficacy of Natural CCK Peptides in Reducing Food Intake in Rats

PeptideAnimal ModelAdministration RouteDose RangeObservation PeriodKey Findings on Food Intake Reduction
CCK-8 Sprague-Dawley RatsIntraperitoneal (IP)0.6, 1.8, 5.2 nmol/kg1-hour post-injectionDose-dependently reduced 1-hour dark-phase food intake; a 1.8 nmol/kg dose resulted in a 49% reduction.[1]
CCK-33 RatsIntraperitoneal (IP)Not specified30 minutesProduced dose-related inhibition of intake, with potency not significantly different from CCK-8.[2]
CCK-58 Sprague-Dawley RatsIntraperitoneal (IP)0.6, 1.8, 5.2 nmol/kg1-hour post-injectionDose-dependently reduced 1-hour dark-phase food intake; a 1.8 nmol/kg dose resulted in a 44% reduction.[1]
CCK-8 vs. CCK-58 Sprague-Dawley RatsIntraperitoneal (IP)0.45, 0.9, 1.8, 3.6 nmol/kg4 hoursBoth peptides reduced meal size at most doses. CCK-8 led to a compensatory shortening of the intermeal interval, which was not observed with CCK-58.[3]

Table 2: Efficacy of Synthetic and Long-Acting CCK Analogs in Reducing Food Intake

AnalogAnimal ModelAdministration RouteDoseObservation PeriodKey Findings on Food Intake Reduction
CCK Heptapeptide Analogs (e.g., Suc-(Thr28, Leu29, MePhe33)-CCK-7) MiceIntracerebroventricular (ICV)0.001 nmol/brain20 minutesSuppressed food intake, demonstrating higher potency than CCK-8 when administered centrally.[4]
JMV-180 RatsNot specifiedNot specifiedNot specifiedFailed to suppress liquid diet intake on its own but antagonized the anorectic effects of CCK-8.[5]
JMV-180 MiceNot specifiedNot specifiedNot specifiedPotently suppressed food intake.[5]
NN9056 (Long-acting analog) Obese Göttingen MinipigsSubcutaneous (s.c.)2-10 nmol/kg (once daily)13 weeksSignificantly reduced cumulative food intake compared to vehicle (e.g., high dose: 41.8 ± 12.6 kg vs. vehicle: 86.5 ± 19.5 kg).[6][7]
NN9056 Lean Domestic PigsSubcutaneous (s.c.)10, 20, 40, 80 nmol/kg4 daysDose-dependently reduced food intake; the 80 nmol/kg dose showed a significant reduction for at least 4 days.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

General Protocol for Food Intake Studies in Rodents

A common methodology for assessing the effect of CCK and its analogs on food intake in rodents involves the following steps:

  • Animal Model: Typically, adult male rats (e.g., Sprague-Dawley) or mice are used.[1][3][5][9] Animals are often housed individually to allow for accurate food intake measurement.

  • Acclimatization: Animals are allowed to acclimate to the housing conditions and diet for a period before the experiment begins.

  • Fasting: In many protocols, animals are fasted for a specific period (e.g., 16-24 hours) before the administration of the test substance to ensure a robust feeding response.[9]

  • Administration of Test Substance: The CCK analog or vehicle (e.g., saline) is administered via a specific route, most commonly intraperitoneally (IP) or intracerebroventricularly (ICV).[1][4]

  • Food Presentation: Immediately after administration, a pre-weighed amount of a palatable diet (liquid or solid) is presented to the animal.

  • Measurement of Food Intake: Food consumption is measured at specific time intervals (e.g., 15, 30, 60 minutes, and several hours) by weighing the remaining food.[1][2][9] Automated systems can also be used for continuous monitoring of feeding behavior.[10]

  • Data Analysis: The amount of food consumed in the treated group is compared to the vehicle-treated control group to determine the percentage of food intake reduction. Statistical analysis is performed to assess the significance of the observed effects.

Experimental Workflow for Food Intake Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_model Select Animal Model (e.g., Sprague-Dawley Rat) acclimatization Acclimatize to Housing and Diet animal_model->acclimatization Weeks fasting Fasting Period (e.g., 16-24h) acclimatization->fasting Days administration Administer CCK Analog or Vehicle (IP, ICV, s.c.) fasting->administration Start of Experiment food_presentation Present Pre-weighed Palatable Diet administration->food_presentation Immediately measurement Measure Food Intake at Timed Intervals food_presentation->measurement e.g., 15, 30, 60 min data_analysis Analyze Data: Compare Treated vs. Control measurement->data_analysis Collect Data conclusion Draw Conclusions on Efficacy data_analysis->conclusion Statistical Analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Neural Signaling CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vagal_Afferent Vagal Afferent Neuron Activation Ca2_release->Vagal_Afferent PKC->Vagal_Afferent NTS Signal to Nucleus of the Solitary Tract (NTS) Vagal_Afferent->NTS Transmits Signal Satiety Sensation of Satiety NTS->Satiety Induces CCK_Analog CCK / Analog CCK_Analog->CCK1R Binds to

References

Validating Off-Target Effects of High Concentrations of Cholecystokinin (27-33): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholecystokinin (27-33), also known as CCK-7 or CCK-8 (desulfated), with alternative compounds to aid in the validation of its off-target effects at high concentrations. The document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and workflows.

At physiological concentrations, CCK-7 primarily acts as an agonist for the cholecystokinin A receptor (CCK-A), a Gq-coupled G-protein coupled receptor (GPCR). However, at higher concentrations, its selectivity can decrease, leading to potential off-target effects, most notably the activation of the cholecystokinin B (CCK-B) receptor, which is also the receptor for gastrin. Understanding and validating these off-target interactions are crucial for accurate interpretation of experimental results and for the development of selective therapeutic agents.

Comparative Analysis of CCK-7 and Alternative Ligands

To effectively validate the off-target effects of high concentrations of CCK-7, it is essential to compare its activity with ligands that exhibit different selectivity profiles for the CCK receptors. This guide focuses on the following comparators:

  • A71378: A highly selective CCK-A receptor agonist.

  • JMV180: A partial agonist at high-affinity CCK-A receptors and an antagonist at low-affinity CCK-A receptors.

  • Gastrin: The endogenous ligand for the CCK-B receptor.

The following tables summarize the binding affinities (IC50) and functional potencies (EC50) of these ligands at the CCK-A and CCK-B receptors.

Table 1: Receptor Binding Affinities (IC50, nM)
CompoundCCK-A ReceptorCCK-B/Gastrin ReceptorSelectivity (Fold, CCK-A vs CCK-B)
CCK-7 (CCK-8) ~2 nM[1]~5.7 nM[2]~2.9
A71378 0.4 nM[3][4]300 nM[3][4]750
JMV180 2.2 nM (High-affinity)[5]--
19 nM (Low-affinity)[5]
Gastrin >1000 nM[3]~1 nM[1]<0.001
Table 2: Functional Potency in Calcium Mobilization Assays (EC50, nM)
CompoundCCK-A Receptor Expressing CellsCCK-B/Gastrin Receptor Expressing Cells
CCK-7 (CCK-8) ~0.1 - 6 nM[6]~600 nM[3]
A71378 0.16 nM[3][4]600 nM[3]
JMV180 Partial agonist, ~50-60% efficacy of CCK-8[7]-
Gastrin >1000 nM~1-10 nM[8]

Signaling Pathways and Experimental Workflows

The activation of CCK receptors initiates downstream signaling cascades. The canonical pathway for both CCK-A and CCK-B receptors involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, other pathways, such as the MAPK/ERK pathway, can also be activated. At high concentrations, CCK-7 may promiscuously activate signaling pathways typically associated with the CCK-B receptor.

CCK_Signaling_Pathways cluster_high_conc High Concentration CCK-7 cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway High_CCK7 High [CCK-7] CCKAR CCK-A Receptor High_CCK7->CCKAR High Affinity CCKBR CCK-B/Gastrin Receptor High_CCK7->CCKBR Lower Affinity (Off-Target) Gq_A Gq CCKAR->Gq_A PLC_A PLC Gq_A->PLC_A IP3_DAG_A IP3 & DAG PLC_A->IP3_DAG_A Ca_A [Ca2+]i ↑ IP3_DAG_A->Ca_A PKC_A PKC IP3_DAG_A->PKC_A Cellular_Response_A Cellular Response (e.g., Amylase Secretion) Ca_A->Cellular_Response_A MAPK_A MAPK/ERK Pathway PKC_A->MAPK_A MAPK_A->Cellular_Response_A Gq_B Gq CCKBR->Gq_B PLC_B PLC Gq_B->PLC_B IP3_DAG_B IP3 & DAG PLC_B->IP3_DAG_B Ca_B [Ca2+]i ↑ IP3_DAG_B->Ca_B PKC_B PKC IP3_DAG_B->PKC_B Cellular_Response_B Cellular Response (e.g., Acid Secretion) Ca_B->Cellular_Response_B MAPK_B MAPK/ERK Pathway PKC_B->MAPK_B MAPK_B->Cellular_Response_B

Figure 1: On- and potential off-target signaling pathways of high concentration CCK-7.

To validate these off-target effects, a systematic experimental approach is required. The following workflow outlines the key experiments.

Experimental_Workflow cluster_ligands Test Ligands cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation CCK7 CCK-7 (High Concentrations) Binding Radioligand Binding Assay (CCK-A & CCK-B) CCK7->Binding Calcium Calcium Mobilization Assay (CCK-A & CCK-B expressing cells) CCK7->Calcium Arrestin β-Arrestin Recruitment Assay (CCK-A & CCK-B expressing cells) CCK7->Arrestin A71378 A71378 (CCK-A Selective) A71378->Binding A71378->Calcium A71378->Arrestin JMV180 JMV180 (Partial Agonist) JMV180->Binding JMV180->Calcium JMV180->Arrestin Gastrin Gastrin (CCK-B Selective) Gastrin->Binding Gastrin->Calcium Gastrin->Arrestin Compare Compare IC50/EC50 values Binding->Compare Calcium->Compare Arrestin->Compare Selectivity Determine Selectivity Profile Compare->Selectivity OffTarget Confirm Off-Target Effects Selectivity->OffTarget

Figure 2: Workflow for validating off-target effects of high concentration CCK-7.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assay (Whole Cell)

This protocol is for determining the binding affinity of test compounds to CCK-A and CCK-B receptors expressed on whole cells.

Materials:

  • Cells expressing human CCK-A or CCK-B receptors (e.g., CHO-K1 or HEK293 transfectants)

  • Poly-D-lysine coated 12-well or 96-well plates

  • Radioligand (e.g., [125I]CCK-8 or a selective antagonist)

  • Test compounds (CCK-7, A71378, JMV180, Gastrin) at various concentrations

  • Binding buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 0.1% BSA)

  • Wash buffer (ice-cold PBS with MgCl2 and CaCl2)

  • Lysis buffer

  • Scintillation counter and vials

Procedure:

  • Cell Plating: Seed the receptor-expressing cells onto poly-D-lysine coated plates and culture overnight to allow for adherence.[9][10]

  • Assay Preparation: On the day of the assay, wash the cells once with binding buffer.

  • Competition Binding: Add increasing concentrations of the unlabeled test compounds to the wells.

  • Radioligand Addition: Add a fixed, low concentration (typically at or below the Kd) of the radioligand to all wells. For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plates at 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Washing: Terminate the binding by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing human CCK-A or CCK-B receptors

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[12][13]

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (CCK-7, A71378, JMV180, Gastrin) at various concentrations

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into the microplates and culture overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and Probenecid in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.[12]

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[12][13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate compound plate.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).[12]

  • Compound Addition and Data Acquisition: Establish a baseline fluorescence reading for a few seconds, then automatically inject the test compounds from the compound plate into the cell plate. Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.[14][15][16][17][18][19]

Materials:

  • PathHunter® cell line co-expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Assay-specific cell plating reagents.

  • Test compounds (CCK-7, A71378, JMV180, Gastrin) at various concentrations.

  • PathHunter® Detection Reagents.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Thaw and plate the PathHunter® cells in the provided plating reagent into a white, solid-bottom 384-well plate.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Compound Addition: Add the diluted compounds to the cell plate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[16]

  • Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions and add it to the wells.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow the chemiluminescent signal to develop. Read the plate on a chemiluminescent plate reader.[14]

  • Data Analysis: Plot the relative light units (RLU) as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the off-target effects of high concentrations of CCK-7, leading to a more precise understanding of its biological activities and facilitating the development of more selective pharmacological tools.

References

a head-to-head comparison of different commercial sources of synthetic CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available synthetic Cholecystokinin (CCK) fragment (27-33), a heptapeptide amide corresponding to the C-terminal sequence of CCK. This fragment is crucial for researchers studying the physiological roles of CCK, including its function in digestion, satiety, and neurotransmission. The selection of a high-quality peptide is paramount for reproducible and reliable experimental outcomes. This guide aims to assist researchers in making an informed decision by comparing various commercial sources based on publicly available data.

Commercial Supplier Overview

A variety of vendors offer synthetic CCK (27-33), often with similar purity specifications. The following table summarizes the offerings from several prominent suppliers. It is important to note that while most suppliers guarantee a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC), lot-to-lot variability can exist. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information.

Table 1: Comparison of Commercial Sources for Synthetic CCK (27-33)

SupplierProduct NamePurity (HPLC)FormStorageAdditional Notes
Cayman Chemical CCK (27-33) (non-sulfated)≥95%[1]Lyophilized powder-20°C[1]Provides detailed technical information including molecular formula and weight.[1]
Thermo Scientific Chemicals Cholecystokinin, CCK (27-33)Peptide: ≥95.0%[2]Lyophilized powder[2]-30°C to -10°C[3]Assay (unspecified) ≥85.0% (Peptide content).[2]
Abcepta Cholecystokinin, CCK (27-33)Not explicitly statedNot explicitly statedNot explicitly statedCatalog number SP3443a.[4]
CPC Scientific Cholecystokinin, CCK (27-33)Not explicitly statedTrifluoroacetate salt-20 ± 5 °C[5]Provides amino acid sequence and molecular weight.[5]
Phoenix Pharmaceuticals, Inc. Cholecystokinin (CCK) Heptapeptide (27-33)≥ 95%Lyophilized0-5°C (lyophilized)States insolubility in water, recommends dissolving in DMSO.
Anaspec Cholecystokinin (26-33), CCK8, Non-Sulfated CCK-8≥95%Lyophilized-20°CNote: This is the octapeptide, which includes the N-terminal Aspartic acid.

Understanding CCK (27-33) Signaling

CCK (27-33), as a C-terminal fragment of CCK, exerts its biological effects by binding to CCK receptors, primarily CCK1R and CCK2R. These are G-protein coupled receptors (GPCRs). The binding of CCK (27-33) to these receptors, particularly when sulfated on the tyrosine residue (though the non-sulfated form also has activity), initiates a signaling cascade. The predominant pathway involves the activation of a Gq alpha subunit.[2][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This increase in intracellular calcium is a key downstream event that mediates many of the physiological actions of CCK.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK (27-33) CCK (27-33) CCKR CCK Receptor (CCK1R/CCK2R) CCK (27-33)->CCKR Gq Gq Protein CCKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Cellular_Response Cellular Response Ca->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Simplified CCK signaling pathway via a Gq-coupled receptor.

Experimental Protocols for Comparative Analysis

To rigorously compare the quality and activity of synthetic CCK (27-33) from different commercial sources, a series of experiments should be performed. The following protocols provide a framework for such a comparison.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To independently verify the purity of the synthetic peptide from different suppliers.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide from each supplier in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or acetonitrile, to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase A.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point. The gradient should be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine and tryptophan).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Biological Activity Assessment: In Vitro Calcium Flux Assay

Objective: To compare the potency and efficacy of CCK (27-33) from different suppliers in activating its receptor and inducing a downstream cellular response.

Methodology:

  • Cell Culture:

    • Use a cell line that endogenously expresses CCK receptors (e.g., AR42J cells) or a cell line stably transfected with the human CCK1R or CCK2R (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells to 80-90% confluency in appropriate media.

  • Cell Loading with Calcium Indicator Dye:

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare a dilution series of CCK (27-33) from each supplier in the assay buffer. A typical concentration range would be from 1 pM to 1 µM.

    • Use a fluorescent plate reader with an automated injection system to add the different concentrations of the peptides to the wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the peptide. The signal should be read kinetically over a period of 1-3 minutes.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the peptide concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.

Experimental Workflow

The following diagram illustrates a logical workflow for a head-to-head comparison of synthetic CCK (27-33) from different commercial sources.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_analytical Analytical Chemistry cluster_biological Biological Activity cluster_analysis Data Analysis & Comparison A Source CCK (27-33) from Multiple Commercial Suppliers B Request & Review Certificates of Analysis A->B C Reconstitute & Aliquot Peptides Under Standardized Conditions B->C D Perform Purity Analysis (e.g., Reverse-Phase HPLC) C->D E Confirm Molecular Weight (e.g., Mass Spectrometry) C->E F In Vitro Bioassay (e.g., Calcium Flux Assay) C->F H Compare Purity, Identity, & Biological Potency D->H E->H G Generate Dose-Response Curves & Calculate EC50 Values F->G G->H I Select Optimal Supplier Based on Data H->I

Caption: Recommended workflow for comparing commercial CCK (27-33).

Conclusion

The selection of a commercial source for synthetic CCK (27-33) should be guided by a combination of the supplier's reputation, the purity of the product, and, most importantly, its biological activity in a relevant assay system. While most suppliers provide peptides of high purity, the ultimate performance in a biological experiment is the most critical factor. By following the outlined experimental protocols, researchers can confidently select the most suitable source of synthetic CCK (27-33) for their specific research needs, ensuring the reliability and reproducibility of their findings.

References

Safety Operating Guide

Navigating the Safe Disposal of CCK (27-33): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper handling and disposal of the neuropeptide fragment Cholecystokinin (CCK) (27-33) is critical for maintaining laboratory safety and environmental compliance. While specific disposal protocols for CCK (27-33) are not extensively detailed in public documentation, established procedures for general peptide waste provide a robust framework for its safe management. Researchers, scientists, and drug development professionals should treat all peptide waste, including CCK (27-33), as potentially hazardous chemical waste and adhere strictly to institutional and local regulations.

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for CCK (27-33). Although a specific SDS may not always be readily available, reviewing SDS for similar research-grade peptides can offer valuable insights into handling and disposal.[1][2] The toxicological properties of many research peptides may not be fully investigated, warranting a cautious approach to their disposal.[1]

Immediate Safety and Handling Protocols

Standard laboratory safety practices are the first line of defense. Always utilize appropriate Personal Protective Equipment (PPE) when handling CCK (27-33) waste. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.[3][4]

  • Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.[3][4]

  • Lab Coat: A buttoned lab coat protects against skin contact.[3][4]

All handling of peptide waste should be confined to a designated, clean laboratory area to prevent cross-contamination.[5]

Step-by-Step Disposal Procedures for CCK (27-33) Waste

The appropriate method for disposing of CCK (27-33) waste depends on whether it is in liquid or solid form.

Liquid Waste Disposal

For liquid waste containing CCK (27-33), such as unused solutions, chemical inactivation is a recommended preliminary step to degrade the peptide.[1] Common methods for peptide inactivation include hydrolysis by treating the solution with a strong acid or base.[1]

Experimental Protocol for Chemical Inactivation (Hydrolysis):

  • Select an Inactivation Reagent: Choose either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[1][3] Another common reagent is a 10% bleach solution, resulting in a final concentration of 0.5-1.0% sodium hypochlorite.[3]

  • Prepare the Inactivation Solution: In a chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[3]

  • Allow for Sufficient Inactivation Time: Let the mixture stand for a minimum of 24 hours in a properly sealed and labeled container within a fume hood to ensure complete degradation of the peptide bonds.[1]

  • Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1][3] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.[1][3]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local wastewater regulations .[3] It is crucial to verify this with your institution's Environmental Health & Safety (EHS) department before any drain disposal.[3] Otherwise, the inactivated and neutralized solution should be collected in a designated hazardous waste container.

Solid Waste Disposal

Solid waste contaminated with CCK (27-33), such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.[3][5][6]

Procedure for Solid Waste:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[3][5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1][3]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3][5]

Never dispose of peptides in regular trash or pour solutions down public drains.[5]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.

Inactivation ReagentConcentrationInactivation TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentrationMinimum 20-60 minutesEffective for many peptides; may be corrosive to some surfaces.[3]
Hydrochloric Acid (HCl)1 MMinimum 24 hoursA common method for peptide inactivation via hydrolysis.[1]
Sodium Hydroxide (NaOH)1 MMinimum 24 hoursAn alternative method for peptide inactivation via hydrolysis.[1]
Enzymatic DetergentTypically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[3]

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for CCK (27-33), the following diagrams illustrate the decision-making process and procedural flow.

CCK (27-33) Waste Disposal Workflow start Start: CCK (27-33) Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., tips, gloves, vials) waste_type->solid_waste Solid inactivate Inactivate Peptide (e.g., Hydrolysis with 1M HCl/NaOH for 24h) liquid_waste->inactivate hazardous_solid Segregate in Labeled Hazardous Solid Waste Container solid_waste->hazardous_solid neutralize Neutralize to pH 5.5-9.0 (if applicable) inactivate->neutralize check_regs Check Institutional & Local Regulations for Drain Disposal neutralize->check_regs drain_disposal Permitted Drain Disposal with Copious Water check_regs->drain_disposal Yes hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container check_regs->hazardous_liquid No pickup Arrange for Professional Disposal via EHS drain_disposal->pickup storage Store in Designated Hazardous Waste Area hazardous_liquid->storage hazardous_solid->storage storage->pickup

Caption: Workflow for the proper disposal of CCK (27-33) waste.

Signaling Pathway for Safe Peptide Disposal sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste Streams (Solid/Liquid) ppe->segregate liquid_path Liquid Waste Path segregate->liquid_path solid_path Solid Waste Path segregate->solid_path inactivation Chemical Inactivation liquid_path->inactivation collection Hazardous Waste Collection solid_path->collection ehs Consult EHS & Local Regulations inactivation->ehs collection->ehs final_disposal Final Disposal by Certified Vendor ehs->final_disposal

References

Safeguarding Your Research: Essential PPE and Handling Protocols for CCK (27-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the peptide fragment Cholecystokinin (CCK) (27-33). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling CCK (27-33) in its lyophilized powder form or in solution, the following personal protective equipment and engineering controls are mandatory to minimize exposure risk.

PPE / ControlSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC)Prevents skin contact with the peptide. Inspect gloves for integrity before each use.[1]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust maskRecommended when handling the lyophilized powder to prevent inhalation.
Engineering Control Chemical fume hood or designated workspaceRecommended for all handling of the lyophilized powder and preparation of stock solutions to minimize inhalation exposure and contain potential spills.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling, storage, and disposal of CCK (27-33).

Receiving and Storage

Upon receipt, visually inspect the vial for any damage. The lyophilized powder should be stored in a freezer at -20°C for long-term stability.

Reconstitution of Lyophilized Powder

Reconstituting the peptide requires careful handling to ensure its stability and accurate concentration.

Experimental Protocol: Preparation of a CCK (27-33) Stock Solution

Objective: To accurately reconstitute lyophilized CCK (27-33) to a desired stock concentration.

Materials:

  • Vial of lyophilized CCK (27-33)

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO) or Formic Acid)[1][2][3]

  • Sterile, chemical-resistant microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ice bucket

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the vial. For example, to create a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage of Stock Solution: Store the aliquots at -20°C. Reconstituted solutions are typically stable for up to 3 months when stored frozen. For short-term storage, solutions can be kept at 4°C for up to 5 days.[2]

Disposal Plan

All waste materials contaminated with CCK (27-33) must be treated as chemical waste and disposed of according to your institution's and local environmental regulations.

  • Solid Waste: This includes used vials, pipette tips, gloves, and any other contaminated disposable labware. Collect these items in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of CCK (27-33) should be collected in a designated chemical waste container. Do not pour peptide solutions down the drain.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol for CCK (27-33) Powder:

  • Evacuate and Notify: Alert others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a dust mask, eye protection, lab coat, and gloves.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.

  • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Workflow for Handling CCK (27-33)

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Management Receipt Receive and Inspect Vial Storage Store at -20°C Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Reconstitute Reconstitute with Solvent Centrifuge->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Experiment Use in Experiments Store_Stock->Experiment Solid_Waste Dispose of Solid Waste Experiment->Solid_Waste Liquid_Waste Dispose of Liquid Waste Experiment->Liquid_Waste

Caption: Workflow for the safe handling of CCK (27-33) from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCK (27-33)
Reactant of Route 2
CCK (27-33)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.